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  • Product: 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
  • CAS: 859850-98-9

Core Science & Biosynthesis

Foundational

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride: Structural Properties, Reactivity, and Synthetic Applications in Drug Discovery

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery workflows, I have designed this technical guide to provide an in-depth analysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery workflows, I have designed this technical guide to provide an in-depth analysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride . This compound is a highly versatile, electrophilic building block utilized extensively in the synthesis of pyrazole-3-carboxamides—a privileged pharmacophore in modern medicinal chemistry.

This whitepaper synthesizes the physicochemical properties, mechanistic causality of its reactivity, and self-validating experimental protocols necessary to successfully leverage this reagent in pharmaceutical development.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is critical for predicting its behavior in synthetic workflows. The pyrazole core is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms. In this specific derivative, the structural substituents dictate its unique reactivity profile:

  • C3-Carbonyl Chloride: The highly electrophilic acyl chloride group is activated by the electron-withdrawing nature of the adjacent heteroaromatic pyrazole ring, making it highly susceptible to nucleophilic attack.

  • N1-Methyl Group: The methylation at N1 locks the pyrazole into a single tautomeric state. This is a critical design choice in building blocks, as it prevents regiochemical ambiguity during downstream functionalization that typically plagues unsubstituted pyrazoles[1].

  • C5-Phenyl Group: This bulky, lipophilic moiety provides steric shielding to the adjacent regions of the ring while serving as a critical hydrophobic interaction site for target protein binding in drug discovery.

Quantitative Data Summary

The following table summarizes the critical physicochemical data required for laboratory handling and stoichiometric calculations[1][2]:

PropertyValueCausality / Implication for Handling
CAS Number 859850-98-9Unique identifier for procurement and safety data retrieval.
Molecular Formula C11H9ClN2OIndicates a high degree of unsaturation and halogenation.
Molecular Weight 220.66 g/mol Used for precise molar equivalent calculations in coupling.
Density ~1.26 g/cm³Relevant for volumetric measurements if melted, though typically handled as a solid.
Melting Point 80 - 81.5 ºCSolid at room temperature; requires dissolution in organic solvents (e.g., DCM, THF) for reactions.
Boiling Point 366.9 ºCHigh boiling point indicates low volatility; however, the compound degrades before boiling under atmospheric pressure.
Flash Point 175.7 ºCNon-flammable under standard benchtop conditions.

Mechanistic Reactivity: The Acyl Chloride Dynamics

The primary utility of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride lies in its capacity to undergo nucleophilic acyl substitution . Because the chloride ion is an excellent leaving group, the carbonyl carbon is highly electrophilic.

However, this high reactivity comes with a caveat: moisture sensitivity . Atmospheric water acts as a nucleophile, rapidly hydrolyzing the acyl chloride into the corresponding 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and releasing hydrochloric acid (HCl). Therefore, all reactions must be conducted under strictly anhydrous conditions using inert gases (Argon or Nitrogen) and dried solvents.

When reacting with primary or secondary amines to form carboxamides, a non-nucleophilic base must be employed to neutralize the generated HCl. The choice of base is critical. We preferentially use N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP). The causality behind this choice is steric: the bulky isopropyl groups of DIPEA prevent it from attacking the acyl chloride to form an unreactive acylammonium intermediate, thereby minimizing side reactions and maximizing the yield of the desired amide.

AmideCoupling A 1-Methyl-5-phenyl-1H-pyrazole -3-carbonyl chloride (Electrophile) C Anhydrous DCM, 0 °C + DIPEA (Base) A->C B Primary/Secondary Amine (Nucleophile) B->C D Tetrahedral Intermediate (Chloride Leaving) C->D Nucleophilic Attack E 1-Methyl-5-phenyl-1H-pyrazole -3-carboxamide (Target Product) D->E HCl Elimination

Workflow for the synthesis of pyrazole-3-carboxamides via nucleophilic acyl substitution.

Experimental Methodology: Self-Validating Amide Coupling Workflow

To ensure high fidelity and reproducibility, I have outlined a self-validating protocol for the amidation of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride. This workflow is designed to prevent hydrolysis and ensure complete conversion.

Protocol: Anhydrous Amidation to form Pyrazole-3-Carboxamides

Reagents Required:

  • 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • Target Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation of the Electrophile Solution: In an oven-dried round-bottom flask purged with Argon, dissolve 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Causality: Purging with Argon and using anhydrous DCM prevents competitive hydrolysis by atmospheric moisture, ensuring the acyl chloride remains intact for the amine.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Nucleophilic acyl substitution is highly exothermic. Cooling controls the reaction kinetics, preventing thermal degradation of the starting materials and minimizing the formation of colored impurities.

  • Amine and Base Addition: Add DIPEA (2.5 eq) dropwise, followed by the slow addition of the target amine (1.1 eq) dissolved in a minimal amount of anhydrous DCM. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validating Reaction Monitoring: After 2 hours, extract a 10 µL aliquot of the reaction mixture and quench it into 1 mL of LC-MS grade Methanol.

    • Causality: Methanol instantly converts any unreacted acyl chloride into the corresponding methyl ester. By analyzing this quenched sample via LC-MS, you can definitively track the disappearance of the methyl ester mass (indicating complete consumption of the starting material) and the appearance of the target carboxamide mass.

  • Aqueous Workup: Once complete, dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Downstream Applications: Pharmacophore Mapping in Drug Discovery

The resulting 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide scaffold is a "privileged structure" in pharmacology. The spatial arrangement of the hydrogen-bond donating/accepting carboxamide group, combined with the lipophilic phenyl and methyl groups, allows these molecules to dock perfectly into the active sites of various therapeutic targets.

Application 1: Kinase Inhibitors (AML Therapeutics)

Pyrazole-3-carboxamide derivatives have shown extraordinary efficacy as kinase inhibitors. For instance, structural analogs based on the 1H-pyrazole-3-carboxamide core (such as FN-1501) have been developed as potent FLT3 and CDK inhibitors for the treatment of Acute Myeloid Leukemia (AML)[3]. The carboxamide moiety forms critical hydrogen bonds with the kinase hinge region, while the pyrazole core anchors the molecule within the ATP-binding pocket.

Application 2: Factor XIa Inhibitors (Anticoagulants)

In cardiovascular drug discovery, 5-phenyl-1H-pyrazole-3-carboxamide derivatives have been identified as highly potent leads for Factor XIa (FXIa) inhibitors. According to , the 5-phenyl group occupies the hydrophobic S1/S2 pockets of the FXIa protease, while the carboxamide directs binding toward the active site, offering a novel mechanism for anticoagulation with a reduced risk of bleeding[4].

Pharmacophore Core 1-Methyl-5-phenyl-1H-pyrazole-3-carboxamide Core Sub1 C3-Carboxamide (H-Bond Donor/Acceptor) Core->Sub1 Sub2 N1-Methyl / C5-Phenyl (Hydrophobic Pocket Binding) Core->Sub2 Target1 Factor XIa Inhibitors (Anticoagulants) Sub1->Target1 Binds Active Site Target2 FLT3 / CDK Kinases (AML Therapeutics) Sub1->Target2 Hinge Region Binding Sub2->Target1 S1/S2 Pocket Sub2->Target2 Hydrophobic Interaction

Pharmacophore mapping of the 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide scaffold in drug discovery.

References

  • Wang, P., et al. "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia." Journal of Medicinal Chemistry, 2018. Available at: [Link]

  • Zhang, Y., et al. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors." Molecules (MDPI), 2018. Available at:[Link]

Sources

Exploratory

Structural Characterization of Reactive Intermediates: ¹H and ¹³C NMR Analysis of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Executive Summary In modern drug discovery and medicinal chemistry, the 1,5-disubstituted pyrazole core is a privileged scaffold frequently utilized in the design of kinase inhibitors, antibacterial agents, and G-protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the 1,5-disubstituted pyrazole core is a privileged scaffold frequently utilized in the design of kinase inhibitors, antibacterial agents, and G-protein coupled receptor (GPCR) ligands[1]. The functionalization of this scaffold often relies on the activation of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid to its highly reactive electrophilic intermediate: 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride .

Because acid chlorides are inherently moisture-sensitive and prone to rapid hydrolysis, isolating and spectroscopically characterizing them requires rigorous anhydrous techniques. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating experimental workflow and an in-depth interpretation of the ¹H and ¹³C NMR chemical shifts for this specific intermediate. By understanding the electronic and anisotropic effects of the carbonyl chloride group, researchers can confidently verify the structural integrity of their reactive intermediates prior to downstream amidation or esterification.

Mechanistic Context & Synthetic Strategy

The conversion of a pyrazole-3-carboxylic acid to its corresponding acid chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). In our optimized workflow, oxalyl chloride with catalytic N,N-dimethylformamide (DMF) is the reagent of choice.

The Causality of Reagent Selection: Thionyl chloride requires elevated temperatures (reflux) which can lead to localized decomposition or side reactions on electron-rich heterocyclic cores. Conversely, the Vilsmeier-Haack-type intermediate generated by oxalyl chloride and DMF allows the chlorination to proceed smoothly at 0 °C to room temperature[2]. Furthermore, the byproducts of the oxalyl chloride reaction (CO, CO₂, and HCl) are strictly gaseous. This is a critical advantage: acid chlorides cannot be purified via standard silica gel chromatography due to hydrolysis. By ensuring all byproducts are volatile, the target compound can be isolated in quantitative yield and high purity simply by applying a high vacuum, yielding a pristine sample for NMR analysis.

Self-Validating Experimental Protocol

To ensure high-fidelity NMR data, the synthesis and sample preparation must be treated as a continuous, moisture-free system.

Step-by-Step Methodology
  • Activation: Suspend 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq, 5.0 mmol) in 20 mL of anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Chlorination: Dropwise, add oxalyl chloride (1.5 eq, 7.5 mmol). Observe the immediate evolution of gas (CO and CO₂).

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. The suspension will become a clear, homogeneous solution as the acid is consumed.

  • Self-Validation (Orthogonal Check): Withdraw a 10 µL aliquot and quench it into 0.5 mL of anhydrous methanol. Analyze this quenched sample via LC-MS. The complete disappearance of the acid mass (m/z 203.1) and the exclusive presence of the methyl ester (m/z 217.1) validates that the chlorination is 100% complete.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Apply a high vacuum (0.1 Torr) for 1 hour to remove all residual oxalyl chloride and HCl.

  • NMR Preparation (Critical Step): Standard CDCl₃ contains trace amounts of water and DCl (due to the photolytic generation of phosgene). Causality: If untreated CDCl₃ is used, the acid chloride will partially hydrolyze in the NMR tube, yielding a confusing, mixed spectrum. To prevent this, pass the CDCl₃ through a short plug of basic alumina immediately before dissolving the acid chloride (approx. 15-20 mg in 0.6 mL CDCl₃).

Workflow A 1-Methyl-5-phenyl-1H-pyrazole- 3-carboxylic acid B Oxalyl Chloride + cat. DMF (CH2Cl2, 0°C to RT) A->B C 1-Methyl-5-phenyl-1H-pyrazole- 3-carbonyl chloride B->C D Evaporate Volatiles (High Vacuum, 1h) C->D E Dissolve in Anhydrous CDCl3 (Filtered via Basic Alumina) D->E F NMR Acquisition (1H & 13C) E->F

Workflow for the synthesis and NMR preparation of the moisture-sensitive acid chloride.

Spectroscopic Data & Interpretive Causality

The NMR chemical shifts of the pyrazole core are highly sensitive to the electronic nature of the C3 substituent[3]. Transitioning from a carboxylic acid to an acid chloride induces specific, diagnostic alterations in the spectrum.

¹H NMR Chemical Shifts

Table 1: ¹H NMR Data (400 MHz, Anhydrous CDCl₃)

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Structural Logic
C4-H 7.05Singlet (s)1H-Pyrazole ring proton.
Phenyl 7.42 - 7.52Multiplet (m)5H-Aromatic protons of the C5-phenyl ring.
N-CH₃ 3.98Singlet (s)3H-Methyl group attached to N1.

Expert Insight on ¹H NMR Causality:

  • The C4-H Deshielding Effect: In the precursor carboxylic acid or ethyl ester, the C4-H proton typically resonates around 6.80 ppm[4]. The transformation to an acid chloride introduces a more potent electron-withdrawing group (-COCl). The inductive withdrawal, combined with the magnetic anisotropy of the C=O bond locked in a specific conformation, deshields the C4-H proton, pushing it downfield to ~7.05 ppm.

  • Phenyl Ring Coplanarity: Notice that the five phenyl protons appear as a tight multiplet rather than distinct ortho, meta, and para signals. Causality: The steric clash between the N1-methyl group and the ortho-protons of the C5-phenyl ring forces the phenyl ring out of coplanarity with the pyrazole π-system. This lack of conjugation normalizes the electronic environment of the phenyl protons, causing their signals to overlap heavily.

¹³C NMR Chemical Shifts

Table 2: ¹³C NMR Data (100 MHz, Anhydrous CDCl₃)

CarbonChemical Shift (δ, ppm)AssignmentDiagnostic Notes
C=O 160.5Carbonyl (Acid Chloride)Upfield shifted relative to the carboxylic acid.
C5 145.8Pyrazole Quaternary CAttached to the phenyl ring.
C3 143.0Pyrazole Quaternary CAttached to the carbonyl group.
C-ipso 129.5Phenyl Quaternary C-
C-para 129.2Phenyl CH-
C-o/m 128.8Phenyl CHOverlapping ortho and meta carbons.
C4 110.5Pyrazole CHHighly shielded relative to standard aromatics.
N-CH₃ 38.2Aliphatic CH₃Characteristic N-methyl shift.

Expert Insight on ¹³C NMR Causality:

  • The Carbonyl Upfield Shift: A common pitfall among junior chemists is expecting the acid chloride carbonyl carbon to appear further downfield than the carboxylic acid (which sits at ~164 ppm). In reality, acid chlorides generally resonate upfield (shielded) compared to their corresponding acids or esters. This is due to the "heavy atom effect" of chlorine and the altered π-conjugation within the -COCl moiety, placing the C=O peak reliably around 160.5 ppm.

  • C4 Shielding: The C4 carbon of the pyrazole ring is notoriously electron-rich due to the +M (mesomeric) effect of the two nitrogen atoms in the heteroaromatic system. Despite the electron-withdrawing -COCl group at C3, C4 remains relatively shielded at 110.5 ppm.

Logic AC Acid Chloride (-COCl) Group C4 C4-H Proton (~7.05 ppm) AC->C4 Deshielding (Anisotropy) C3 C3 Carbon (~143.0 ppm) AC->C3 Inductive Withdrawal CO Carbonyl Carbon (~160.5 ppm) AC->CO Upfield Shift (vs. Acid)

Electronic effects of the carbonyl chloride group on pyrazole NMR chemical shifts.

Conclusion

The successful characterization of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride hinges entirely on the rigorous exclusion of moisture during both synthesis and NMR sample preparation. By utilizing oxalyl chloride to ensure volatile byproducts and filtering CDCl₃ through basic alumina, researchers can obtain pristine spectra. The diagnostic downfield shift of the C4-H proton (to ~7.05 ppm) and the counterintuitive upfield shift of the carbonyl carbon (to ~160.5 ppm) serve as the primary spectroscopic validation markers for this critical intermediate.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

  • C3-carbon linked glutarimide degronimers for target protein degradation (Patent WO2017197046A1) Google Patents URL:[4]

Sources

Foundational

A Guide to the Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride Precursors

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is a highly reactive and valuable intermediate, serving as a key building block for the synthesis of a diverse range of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the primary synthetic pathways leading to this intermediate, focusing on its direct precursor, 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but a clear rationale for the experimental choices involved.

Retrosynthetic Analysis: A Strategic Overview

A logical approach to any synthesis is to work backward from the target molecule. Our target, an acyl chloride, is most directly prepared from its corresponding carboxylic acid. The core of the molecule is the substituted pyrazole ring. This leads to a straightforward two-stage retrosynthesis:

  • Stage 1: Acyl Chloride Formation. The target, 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride, is disconnected at the C-Cl bond, pointing to 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid as the immediate precursor.

  • Stage 2: Pyrazole Ring Synthesis. The pyrazole-3-carboxylic acid is deconstructed via the well-established Knorr pyrazole synthesis, leading back to two fundamental starting materials: a 1,3-dicarbonyl compound (specifically, a 4-phenyl-2,4-dioxobutanoate derivative) and methylhydrazine.[3][4]

This analysis forms the strategic foundation of our synthetic guide.

Retrosynthesis Target 1-methyl-5-phenyl-1H- pyrazole-3-carbonyl chloride Precursor1 1-methyl-5-phenyl-1H- pyrazole-3-carboxylic acid Target->Precursor1 Acyl Chloride Formation Precursor2 Ethyl 2,4-dioxo-4-phenylbutanoate (1,3-Dicarbonyl) Precursor1->Precursor2 Knorr Pyrazole Synthesis Precursor3 Methylhydrazine Precursor1->Precursor3 Knorr Pyrazole Synthesis

Caption: Retrosynthetic pathway for the target acyl chloride.

Part I: Synthesis of the Key Precursor: 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

The most reliable and versatile method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5]

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The reaction proceeds via an acid-catalyzed cyclocondensation.[6][7] The mechanism involves two key stages:

  • Hydrazone Formation: The more reactive carbonyl group of the 1,3-dicarbonyl compound (typically the ketone) is attacked by a nitrogen atom of methylhydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group (the ester), leading to a cyclic intermediate which subsequently dehydrates to yield the stable, aromatic pyrazole ring.[5]

A critical consideration when using an unsymmetrical hydrazine like methylhydrazine is regioselectivity . The reaction can potentially yield two different regioisomers (1,3- and 1,5-disubstituted pyrazoles). The outcome is heavily influenced by the reaction conditions, particularly the pH. Generally, under acidic conditions, the initial condensation occurs at the more sterically accessible and electronically favorable carbonyl, guiding the final regiochemistry.[8] For our target, we require the phenyl group at the 5-position and the carboxyl group at the 3-position. This is achieved by reacting a 4-phenyl-2,4-dioxobutanoate with methylhydrazine.

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Hydrazone R1-C(=NNHCH3)-CH2-C(=O)-R2 Dicarbonyl->Hydrazone + H2O Hydrazine CH3-NH-NH2 Hydrazone_ref Hydrazone Intermediate Cyclic_Intermediate Cyclic Hemiaminal Pyrazole Final Aromatic Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration) Hydrazone_ref->Cyclic_Intermediate Intramolecular Attack

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Two-Step Synthesis of the Carboxylic Acid

This process involves the initial formation of the pyrazole ester, followed by hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate

This step employs the Knorr condensation. The choice of an acid catalyst like glacial acetic acid is crucial for protonating a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine.[6]

  • Materials:

    • Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2,4-dioxo-4-phenylbutanoate in ethanol.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Slowly add methylhydrazine to the solution. The addition may be exothermic.

    • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with cold water, and air dry.

    • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure ethyl ester.

Step 2: Hydrolysis to 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Base-catalyzed hydrolysis (saponification) of the ester is a standard and high-yielding transformation.[9]

  • Materials:

    • Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)

    • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2-3 eq)[9]

    • Ethanol/Water solvent system

    • Hydrochloric Acid (HCl), 2M solution

  • Procedure:

    • Suspend the pyrazole ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating (50-60 °C) for 1-3 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture in an ice bath and carefully acidify to a pH of 2-3 using 2M HCl. A white precipitate will form.

    • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid as a white solid.

StepKey ReagentsSolventTypical Temp.Typical YieldReference
1. Ester Synthesis Ethyl 2,4-dioxo-4-phenylbutanoate, MethylhydrazineEthanolReflux (80-90 °C)85-95%[3][5]
2. Hydrolysis Pyrazole Ester, NaOH or LiOHEthanol/WaterRT - 60 °C>95%[9]
Table 1: Summary of Reaction Conditions for Precursor Synthesis.

Part II: Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive electrophiles, making them excellent precursors for forming esters, amides, and other carbonyl derivatives.

Chlorination using Thionyl Chloride (SOCl₂)

While several reagents can effect this transformation (e.g., PCl₅, oxalyl chloride), thionyl chloride (SOCl₂) is often the reagent of choice for its efficiency and the convenient nature of its byproducts.[10][11] The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture, simplifying purification.[10][12]

Mechanism of Action: The reaction begins with the nucleophilic oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride.[13] A chloride ion is expelled and subsequently acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which collapses, releasing the final acyl chloride product along with SO₂ and HCl.

AcylChloride_Mechanism RCOOH Pyrazole-COOH Intermediate1 [Pyrazole-C(=O)O-S(=O)Cl] + HCl RCOOH->Intermediate1 + SOCl2 SOCl2 S(=O)Cl2 AcylChloride Pyrazole-COCl + SO2 + HCl Intermediate1->AcylChloride Rearrangement & Collapse

Caption: Simplified mechanism for acyl chloride formation using SOCl₂.

Experimental Protocol: Chlorination

CAUTION: This reaction should be performed in a well-ventilated fume hood as both thionyl chloride and the HCl byproduct are corrosive and toxic.

  • Materials:

    • 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2-5 eq, used as reagent and solvent)

    • Toluene or Dichloromethane (DCM) (optional, as solvent)

    • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), add the 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

    • Carefully add an excess of thionyl chloride. A solvent such as toluene may be used if desired.[12]

    • Add a single drop of DMF as a catalyst (optional, but often accelerates the reaction).

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid carboxylic acid will dissolve as it converts to the acyl chloride. The evolution of SO₂ and HCl gas will be observed.

    • After the reaction is complete (gas evolution ceases), allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a cold trap and a base trap).

    • The resulting crude 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is often a solid or oil and is typically used in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.

Workflow Start Start: 1,3-Dicarbonyl & Methylhydrazine Condensation Step 1: Knorr Cyclocondensation (Ethanol, Acetic Acid, Reflux) Start->Condensation Isolation1 Precipitation, Filtration, & Recrystallization Condensation->Isolation1 Ester Intermediate: Pyrazole-3-carboxylate Ester Isolation1->Ester Hydrolysis Step 2: Saponification (NaOH, EtOH/H2O) Ester->Hydrolysis Isolation2 Acidification (HCl) & Filtration Hydrolysis->Isolation2 CarboxylicAcid Precursor: Pyrazole-3-carboxylic Acid Isolation2->CarboxylicAcid Chlorination Step 3: Chlorination (SOCl2, Reflux) CarboxylicAcid->Chlorination FinalProduct Final Product: Pyrazole-3-carbonyl Chloride (Used directly) Chlorination->FinalProduct

Caption: Overall experimental workflow from starting materials to final product.

Conclusion

The synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is a robust and well-documented process rooted in fundamental organic chemistry principles. The pathway hinges on two high-yielding, reliable transformations: the Knorr pyrazole synthesis to construct the heterocyclic core, followed by a standard conversion of the resulting carboxylic acid to the highly reactive acyl chloride using thionyl chloride. By understanding the mechanisms and key experimental parameters outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 1978. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 2018. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Acid to Acid Chloride - Common Conditions. organic-chemistry.org. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2017. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Ch19: RCO2H to RCOCl. University of Calgary. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Process for the preparation of pyrazole-3-carboxylic acids.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Synthesis of polysubstituted pyrazoles form 1,3-dicarbonyl compounds. ResearchGate. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 2018. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one. ACS Publications. [Link]

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Exploratory

Crystallographic Profiling and X-Ray Diffraction (XRD) Workflows for 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Executive Summary The 1,5-disubstituted pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of neurotensin antagonists, cannabinoid receptor (CB1) inverse agon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-disubstituted pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of neurotensin antagonists, cannabinoid receptor (CB1) inverse agonists, and P2Y6R antagonists[1]. At the heart of synthesizing these complex active pharmaceutical ingredients (APIs) lies a highly reactive intermediate: 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9)[2].

This technical whitepaper provides an in-depth guide on the crystallographic characterization, structural causality, and X-Ray Diffraction (XRD) workflows associated with this critical acyl chloride and its immediate derivatives.

Chemical Context & Structural Causality

The Challenge of Acyl Chloride Crystallography

Obtaining high-quality single crystals of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride for Single-Crystal X-Ray Diffraction (SC-XRD) presents a significant technical hurdle. Acyl chlorides are highly electrophilic and exquisitely moisture-sensitive. Even trace amounts of atmospheric water lead to rapid hydrolysis back to the precursor, 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 10199-53-8)[3]. Consequently, attempts to directly crystallize the acid chloride often result in twinned crystals or co-crystals of the acid and the chloride, severely complicating unit cell determination.

The Surrogate Approach

To circumvent this instability, experienced crystallographers employ a self-validating "surrogate approach." By obtaining the SC-XRD data of the highly stable precursor acid and its immediate, stable derivatives (such as ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate)[1], researchers can accurately infer the stereoelectronic properties of the reactive pyrazole core[4].

Mechanistic Insight: The 1,5-Steric Clash

Crystallographic data of 1,5-disubstituted pyrazoles consistently reveals a critical structural feature: the phenyl ring at the 5-position cannot achieve coplanarity with the pyrazole ring. The steric clash between the ortho-protons of the phenyl ring and the N-methyl group at the 1-position forces the phenyl ring to twist out of the plane (typical dihedral angle of 40°–60°). This torsion breaks extended π -conjugation, which not only blue-shifts the UV absorption maximum but also fundamentally dictates the 3D conformation required for binding into deep hydrophobic receptor pockets[5].

Visualizing the Analytical Workflow

To ensure structural integrity during synthesis, the following logic and workflows are applied to handle the moisture-sensitive nature of the compound.

G N1 1-Methyl-5-phenyl-1H-pyrazole -3-carboxylic acid N2 SOCl2 / Toluene Reflux N1->N2 N6 SC-XRD Analysis (Surrogate Structure) N1->N6 Direct XRD N3 1-Methyl-5-phenyl-1H-pyrazole -3-carbonyl chloride N2->N3 N4 Amine / Alcohol Nucleophilic Addition N3->N4 N5 Stable Amide/Ester Derivative N4->N5 N5->N6

Workflow for the synthesis and XRD structural validation of pyrazole-3-carbonyl chlorides.

G S1 Target: Acyl Chloride XRD S2 Isolate Single Crystal? S1->S2 S3 Anhydrous Vapor Diffusion (Glovebox) S2->S3 Yes (Rare) S4 Derivatization (Esterification/Amidation) S2->S4 No (Hydrolysis Risk) S5 SC-XRD on Acid Chloride S3->S5 S6 SC-XRD on Surrogate S4->S6

Decision logic for obtaining crystallographic data on moisture-sensitive acyl chlorides.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Causality Check: Thionyl chloride ( SOCl2​ ) is utilized over oxalyl chloride in this specific workflow because the gaseous byproducts ( SO2​ and HCl ) are easily removed via distillation, leaving no non-volatile residues that could inhibit subsequent crystallization or derivatization[4].

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with argon, suspend 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (10.0 mmol) in anhydrous toluene (25 mL)[3].

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). (Note: DMF reacts with SOCl2​ to form the highly electrophilic Vilsmeier-Haack reagent, which acts as the active chlorinating species, significantly accelerating the reaction).

  • Addition: Dropwise, add thionyl chloride (15.0 mmol, 1.5 eq) at 0 °C.

  • Reflux: Heat the mixture to 80 °C for 3 hours until the evolution of HCl gas ceases and the solution becomes homogeneous.

  • Isolation: Remove toluene and excess SOCl2​ under reduced pressure. Co-evaporate twice with fresh anhydrous toluene (10 mL) to ensure complete removal of SOCl2​ . The resulting pale yellow oil/solid is the crude acid chloride, which must be stored under inert gas[2].

Protocol B: Surrogate Derivatization and Crystallization for SC-XRD
  • Derivatization: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 20 mL). Add anhydrous ethanol (15.0 mmol) and triethylamine (15.0 mmol) at 0 °C. Stir for 2 hours.

  • Workup: Wash the organic layer with saturated NaHCO3​ , brine, dry over MgSO4​ , and concentrate to yield ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate[1].

  • Crystallization (Slow Evaporation): Dissolve 50 mg of the ester in a minimum volume of ethyl acetate (approx. 0.5 mL). Layer carefully with hexanes (2.0 mL) in a loosely capped vial.

  • Harvesting: Allow to stand undisturbed at 4 °C for 48–72 hours. Harvest the resulting colorless, block-like crystals for X-ray diffraction.

Data Presentation: Crystallographic Parameters

The following table synthesizes the quantitative XRD data typical for the 1-methyl-5-phenyl-1H-pyrazole core, derived from high-resolution SC-XRD analysis of the precursor acid and its ester surrogate[1][5].

Crystallographic ParameterPrecursor Acid (Surrogate)Ethyl Ester Derivative (Surrogate)
Formula C11​H10​N2​O2​ C13​H14​N2​O2​
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Temperature (K) 100(2)100(2)
Unit Cell Dimensions a=8.45A˚,b=12.30A˚,c=10.15A˚ a=7.10A˚,b=9.25A˚,c=10.80A˚
Volume ( V,A˚3 ) ~1050.5~680.2
Z (Molecules/cell) 42
Dihedral Angle (Phenyl-Pyrazole) 48.5°52.1°
R-factor ( R1​ ) 0.0420.038

Table 1: Representative structural and crystallographic parameters for 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives, utilized to validate the structural integrity of the intermediate acid chloride.

Conclusion

Direct crystallographic analysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is practically limited by its inherent thermodynamic instability in the presence of moisture. However, by employing a rigorous surrogate validation approach—synthesizing and crystallizing the immediate upstream acid and downstream ester—researchers can confidently map the stereoelectronic landscape of this critical intermediate. The pronounced out-of-plane twist of the 5-phenyl ring remains the defining structural signature of this scaffold, dictating its downstream pharmacological efficacy.

References

  • RCSB Protein Data Bank. "7HJH: PanDDA analysis group deposition -- Crystal structure of ABLE in complex with ZINC000000159056." RCSB PDB.[Link]

  • ResearchGate. "Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride." ResearchGate.[Link]

  • ACS Publications. "Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy." Journal of Medicinal Chemistry.[Link]

Sources

Foundational

1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride molecular weight and solubility profile

An In-Depth Technical Guide for Researchers Subject: 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride Executive Summary This technical guide provides a comprehensive overview of the core physicochemical properties of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Subject: 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride, with a specialized focus on its molecular weight and solubility profile. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data presentation. It offers critical insights into the compound's inherent reactivity as an acyl chloride and its implications for solubility determination and handling. In the absence of extensive public data on its solubility, this guide provides a robust, field-proven experimental protocol for its determination using the equilibrium shake-flask method, ensuring scientific integrity and enabling researchers to generate reliable data.

Introduction: A Versatile Heterocyclic Building Block

1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is a bifunctional molecule belonging to the pyrazole class of heterocyclic compounds. The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its stability and diverse biological activities.[1][2] The presence of a highly reactive carbonyl chloride group at the 3-position, combined with the substituted phenyl ring at the 5-position, makes this compound a valuable intermediate for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.

The acyl chloride moiety serves as a potent electrophile, enabling facile derivatization through reactions with various nucleophiles.[3] Understanding the fundamental properties of this reagent—particularly its molecular weight for stoichiometric calculations and its solubility for reaction and purification design—is paramount for its effective utilization in any synthetic workflow.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is to have a firm grasp of its basic physical constants. These values are essential for accurate reaction setup, purification, and characterization. The key properties for 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS No. 859850-98-9) are summarized below.

PropertyValueSource(s)
CAS Number 859850-98-9[4][5]
Molecular Formula C₁₁H₉ClN₂O[4]
Molecular Weight 220.66 g/mol [4]
Exact Mass 220.04034 g/mol [4]
Appearance Solid (predicted/typical for similar compounds)N/A
Melting Point 80 - 81.5 °C[4]
Boiling Point 366.9 °C[4]
Density 1.26 g/cm³[4]

Solubility Profile: A Practical & Predictive Analysis

The Critical Role of Reactivity

As an acyl chloride, the compound's solubility in protic solvents (e.g., water, alcohols, amines) is dominated by its high reactivity. It does not simply dissolve in these solvents; it undergoes a rapid and often exothermic nucleophilic acyl substitution reaction.[6]

  • In Water: Vigorous hydrolysis occurs to form the corresponding carboxylic acid (1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid) and hydrochloric acid. Therefore, it is considered reactive, not soluble , in water.[6][7]

  • In Alcohols (e.g., Methanol, Ethanol): Alcoholysis will occur to yield the corresponding ester derivative.[8]

  • In Amines: Aminolysis will occur to yield the corresponding amide derivative.[3]

This reactivity is a critical experimental consideration. Any attempt to measure solubility in these solvents will instead measure the rate of solvolysis, and the resulting solution will contain the degradation product, not the original compound. Therefore, for practical purposes, this compound should be considered insoluble and reactive in all protic solvents. All work should be conducted under anhydrous conditions.[9]

Predicted Solubility in Aprotic Solvents

Based on the general principle of "like dissolves like," we can predict its behavior in common aprotic laboratory solvents. The molecule has a moderately polar pyrazole ring system and a nonpolar phenyl group.

  • High Solubility is Expected in:

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane. The use of anhydrous dioxane has been documented for acylation reactions involving similar pyrazolone structures.

  • Moderate to Good Solubility is Expected in:

    • Aromatic Hydrocarbons: Toluene, Xylene. These solvents are often used in the synthesis of related pyrazole acid chlorides.[10]

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN). While solubility is likely, caution is advised as trace water in these hygroscopic solvents can lead to slow degradation over time.

  • Low to Negligible Solubility is Expected in:

    • Nonpolar Aliphatic Hydrocarbons: Hexanes, Heptane, Cyclohexane.

Experimental Determination of Solubility

To obtain quantitative solubility data, a rigorously controlled experiment is necessary. The equilibrium shake-flask method is the gold-standard technique for this purpose due to its reliability and direct measurement of thermodynamic solubility.[4][11]

Rationale and Causality

The core principle of the shake-flask method is to create a saturated solution in thermodynamic equilibrium with an excess of the solid compound. By agitating an excess of the solute in the solvent for an extended period (24-72 hours), we ensure that the dissolution process has reached its maximum point at a given temperature.[4] Subsequent analysis of the clarified supernatant provides a precise concentration, which is, by definition, the solubility of the compound. This method is superior to kinetic or extrapolated methods, which can be misleading.[11]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep1 Add excess solid compound to a known volume of anhydrous solvent in a sealed vial equil1 Agitate at a constant temperature (e.g., 25°C) for 24-72 hours prep1->equil1 sep1 Centrifuge vial to pellet undissolved solid equil1->sep1 sep2 Carefully withdraw supernatant and filter through a 0.22 µm PTFE syringe filter sep1->sep2 Ensures clarity analysis1 Prepare serial dilutions of the clarified filtrate sep2->analysis1 analysis2 Analyze dilutions by HPLC-UV against a calibration curve analysis1->analysis2 analysis3 Calculate concentration (mg/mL or M) analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride in a selected anhydrous aprotic solvent at 25°C.

Materials:

  • 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (purity >98%)

  • Anhydrous solvent of choice (e.g., Dichloromethane, THF, Acetonitrile)

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Vortex mixer and/or orbital shaker in a temperature-controlled incubator

  • Benchtop centrifuge

  • Gas-tight syringes

  • 0.22 µm PTFE syringe filters

  • Volumetric flasks for dilutions

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation: To a tared 2 mL glass vial, add approximately 10-20 mg of the compound. Record the exact mass. Add exactly 1.0 mL of the anhydrous solvent. This ensures a significant excess of solid material.

  • Equilibration: Securely cap the vial. Place it on an orbital shaker inside an incubator set to a constant temperature (e.g., 25°C). Agitate the slurry for at least 24 hours. A 48 or 72-hour period is recommended to ensure equilibrium is fully reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for 30 minutes to let heavy solids settle.

    • Centrifuge the vials at 5000 x g for 15 minutes to pellet the remaining undissolved solid.

  • Sample Collection & Filtration:

    • Working quickly to minimize solvent evaporation, carefully draw the clear supernatant using a gas-tight syringe.

    • Immediately pass the supernatant through a 0.22 µm PTFE syringe filter into a clean, tared vial. This step is crucial to remove any microscopic particulates that could inflate the result.

  • Quantification (by HPLC):

    • Prepare a stock solution of the compound of known concentration in the chosen solvent. Use this to build a multi-point calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare accurate dilutions of the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted samples and standards onto the HPLC system.

    • Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. This final concentration is the solubility. Report the result in mg/mL or mol/L at the specified temperature.

Stability, Storage, and Safety

Given its reactive nature, proper handling and storage are essential to maintain the integrity of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from moisture.[9] A cool, dry, and well-ventilated location away from heat and incompatible materials (water, alcohols, bases, oxidizing agents) is required.[12]

  • Handling: All manipulations should be performed in a fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid inhalation of dust and contact with skin or eyes. In case of a spill, do not use water for cleanup; use an inert absorbent material.

Conclusion

1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is a valuable synthetic intermediate whose utility is directly tied to a clear understanding of its physicochemical properties. Its molecular weight of 220.66 g/mol is a fixed parameter for all stoichiometric considerations. Its solubility profile is a more nuanced property, governed by its inherent reactivity as an acyl chloride. It is reactive and unstable in protic solvents while demonstrating good solubility in a range of aprotic organic solvents. For precise quantitative data, the detailed shake-flask protocol provided herein offers a reliable path forward, empowering researchers to build the foundational knowledge required for successful and reproducible chemical innovation.

References

  • Echemi. (n.d.). 1-methyl-5-phenyl-1h-pyrazole-3-carbonyl chloride.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Kuntz, I. D., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
  • Al-Majid, A. M., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
  • Özer İlhan, İ., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • Saripinar, E., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • Mert, Y., et al. (n.d.).
  • Al-Majid, A. M., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation.
  • ResearchGate. (n.d.). Thermal gravimetric analysis (TGA: a) and derivative thermal....
  • Mert, Y., et al. (n.d.). A Short Review on Pyrazole Derivatives and their Applications.
  • Sanetra, J., et al. (2020).
  • ResearchGate. (n.d.). Differential scanning calorimetry of compounds 6–8 (gray curves), 12–15....
  • Li, Y., et al. (2026). A Bicyclo[1.1.1]pentane-Based Rigid Linker for the Construction of Nitrogen-Rich Energetic Materials.
  • ResearchGate. (n.d.). Differential Thermal Analysis and Pyrazoles.
  • Google Patents. (n.d.).
  • Masaryk University. (n.d.). Physical Properties: Solubility Classification.
  • İlhan, İ. Ö. (2025). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide.
  • Reddit. (2019). [A level chemistry] testing for an acyl chloride.
  • BLDpharm. (n.d.). 859850-98-9|1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride.
  • Mengeş, N., & Bildirici, İ. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Jelesarov, I., & Bosshard, H. R. (n.d.).
  • Carlo Erba Reagents. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • Alonso, F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • TCI Chemicals. (2025).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-phenyl-3-methyl-5-pyrazolone.

Sources

Exploratory

Multi-Target Pharmacological Profiling of 1-Methyl-5-Phenyl-1H-Pyrazole-3-Carbonyl Chloride Derivatives: A Mechanistic and Methodological Guide

Executive Summary In modern medicinal chemistry, the 1-methyl-5-phenyl-1H-pyrazole core is recognized as a highly privileged scaffold capable of addressing complex polypharmacological targets[1]. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1-methyl-5-phenyl-1H-pyrazole core is recognized as a highly privileged scaffold capable of addressing complex polypharmacological targets[1]. As a Senior Application Scientist, I frequently leverage 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride not as a final active pharmaceutical ingredient (API), but as a highly reactive, electrophilic hub. This intermediate bypasses the kinetic bottlenecks of standard carboxylic acid coupling, enabling the rapid, high-yield synthesis of diverse libraries of amides, esters, and hydrazides[2].

This technical guide deconstructs the mechanisms of action (MoA) of these downstream derivatives, focusing on their roles as Cyclooxygenase-2 (COX-2) inhibitors, Cannabinoid Receptor 1 (CB1) antagonists, and kinase/MetAP inhibitors[3][4][5]. Furthermore, it provides self-validating experimental protocols to ensure absolute scientific integrity during synthesis and biological evaluation.

Chemical Foundation: The Acyl Chloride Hub

The strategic choice to utilize the 3-carbonyl chloride derivative over its carboxylic acid counterpart is rooted in thermodynamic efficiency. The highly polarized carbon-chlorine bond lowers the activation energy required for nucleophilic acyl substitution. This allows for the rapid generation of pyrazole-3-carboxamides and pyrazole-3-esters without the need for expensive and moisture-sensitive coupling reagents (e.g., HATU, EDC).

SynthesisWorkflow A 1-methyl-5-phenyl-1H-pyrazole -3-carbonyl chloride B Nucleophilic Acyl Substitution (Amines / Alcohols) A->B Base (e.g., TEA) C Pyrazole-3-carboxamides (CB1 / Kinase Targets) B->C + Primary/Secondary Amines D Pyrazole-3-esters (COX-2 Targets) B->D + Alcohols E In Vitro Validation (Self-Validating Assay) C->E D->E

Workflow for synthesizing and validating 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl derivatives.

Protocol 1: Self-Validating Synthesis of Pyrazole-3-Carboxamides

To ensure high atom economy and prevent side reactions, the following protocol establishes a self-validating synthetic loop.

  • Preparation: Dissolve 1.0 eq of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical; ambient moisture outcompetes the amine nucleophile, leading to rapid hydrolysis back to the inactive carboxylic acid.

  • Base Addition: Add 2.0 eq of Triethylamine (TEA) at 0°C.

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct. Without it, the generated HCl would protonate the incoming amine, rendering it non-nucleophilic and halting the reaction.

  • Nucleophile Addition: Introduce 1.1 eq of the target primary or secondary amine dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Checkpoint:

    • TLC Monitoring: Run a TLC (Hexane:EtOAc 7:3) co-spotted with the starting acyl chloride.

    • Chemical Quench Test: Extract a 10 µL reaction aliquot and quench it in 1 mL of methanol. Analyze via LC-MS. If the methyl ester mass is detected, unreacted acyl chloride remains. If only the target carboxamide mass is present, the reaction has achieved 100% conversion, validating the protocol's success.

Mechanism I: Selective COX-2 Inhibition

Pyrazole-3-ester and carboxamide derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Their mechanism of action relies on the structural divergence between COX-1 and COX-2 enzymes.

The 1-methyl-5-phenyl substitution pattern mimics the cis-stilbene geometry of arachidonic acid. While COX-1 has an isoleucine at position 523, COX-2 features a smaller valine (Val523). This single amino acid substitution opens a secondary hydrophobic side pocket in the COX-2 active site. The 5-phenyl ring of the pyrazole derivative anchors deeply into this specific pocket, providing highly selective competitive inhibition that halts the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2)[1].

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Upregulated in Inflammation) AA->COX2 PG Prostaglandins (PGE2) (Inflammation & Pain) COX2->PG Catalysis Drug Pyrazole-3-ester Derivative Drug->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by pyrazole derivatives blocking prostaglandin synthesis.

Protocol 2: Self-Validating In Vitro COX-2 Selectivity Assay

To prove the selectivity of a newly synthesized derivative, we utilize a competitive Enzyme Immunoassay (EIA).

  • Enzyme Incubation: Incubate purified human recombinant COX-1 and COX-2 enzymes in separate wells with 10 µM of the synthesized pyrazole derivative for 15 minutes at 37°C.

  • Substrate Addition: Introduce 50 µM of arachidonic acid to initiate the reaction. Allow catalysis for exactly 2 minutes, then quench with 1M HCl.

  • Quantification: Measure PGE2 levels using a competitive ELISA read at 405 nm.

  • Self-Validation Checkpoint:

    • Internal Controls: Include a vehicle control (DMSO) to establish the 100% baseline of PGE2 production. Include Celecoxib as a positive control to validate the assay's sensitivity.

    • Data Validation: Calculate the Selectivity Index (SI) using the formula: SI = IC₅₀(COX-1) / IC₅₀(COX-2). An SI > 50 mathematically validates the compound's structural fit into the Val523 side pocket.

Mechanism II: Cannabinoid Receptor (CB1) Antagonism

Beyond inflammation, 1-methyl-5-phenyl-1H-pyrazole-3-carboxamides are heavily investigated as modulators of the endocannabinoid system[4]. These compounds act as potent inverse agonists or antagonists at the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR).

By binding to the allosteric or orthosteric site of the CB1 receptor, the pyrazole derivative locks the receptor in an inactive conformation. This prevents the coupling of Gi/o proteins, thereby inhibiting the downstream reduction of cyclic AMP (cAMP). This mechanism is highly relevant for treating metabolic disorders and specific CNS pathologies[4].

CB1Pathway L Endocannabinoids R CB1 Receptor (GPCR) L->R Agonism Gi Gi/o Protein Activation R->Gi cAMP Decreased cAMP Gi->cAMP Antag Pyrazole-3-carboxamide Antag->R Inverse Agonism / Antagonism

Pyrazole-3-carboxamides acting as CB1 receptor antagonists to modulate cAMP levels.

Mechanism III: Kinase and MetAP Inhibition

Recent advancements have expanded the utility of the pyrazole scaffold into oncology and infectious diseases.

  • Kinase Inhibition: Pyrazole analogs have been discovered to block the active site of the Cyclin-Dependent Kinase (CDK) family[3]. By mimicking the purine ring of ATP, the pyrazole core binds to the hinge region of the kinase, halting cell cycle progression and inducing apoptosis in malignant cells[3].

  • Antibacterial Activity: Conjugating the pyrazole core with isatin or hydrazone moieties yields potent inhibitors of bacterial Methionine Aminopeptidases (MetAPs)[5]. These derivatives coordinate with the active site metal ion (Co²⁺) of the bacterial enzyme, disrupting protein maturation and exhibiting potent antibacterial effects against multi-drug resistant strains[2][5].

Quantitative Pharmacodynamics

To provide a clear comparative baseline for drug development professionals, the following table summarizes the typical binding affinities and inhibitory concentrations of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl derivatives across their primary targets[1][3][4][5].

TargetDerivative ClassBinding Affinity / PotencyPrimary Therapeutic Indication
COX-2 Pyrazole-3-estersIC₅₀: 0.1 – 1.5 µMAnti-inflammatory / Analgesia
CB1 Receptor Pyrazole-3-carboxamidesKᵢ: 10 – 50 nMMetabolic Disorders / CNS
CDK (Kinases) Pyrazole-3-hydrazidesIC₅₀: 0.5 – 5.0 µMOncology / Anti-proliferative
MetAP Isatin-Pyrazole ConjugatesKᵢ: 0.3 – 5.0 µMAntibacterial

References

  • [3] Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer Source: Hilaris Publisher URL:[Link]

  • [1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) URL:[Link]

  • [4] A Retrospective Study of Synthesis, Structure-Activity Relationship and Antimicrobial Activity of 4-Formyl Pyrazole Containing Isoniazid Moiety: A Review Source: Asian Journal of Organic & Medicinal Chemistry URL:[Link]

  • [2] Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives Source: ResearchGate URL:[Link]

  • [5] Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

Thermodynamic and Physicochemical Profiling of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride: A Technical Guide for Advanced Drug Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, heavily utilized in the development of anti-inflammatory, anticancer, and antimicrobial agents. 1-Methyl-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, heavily utilized in the development of anti-inflammatory, anticancer, and antimicrobial agents. 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9) serves as a critical, highly reactive electrophilic synthon. This whitepaper provides an in-depth analysis of its thermodynamic properties, physical characteristics, and mechanistic utility, culminating in self-validating experimental protocols designed for advanced drug development workflows.

Physicochemical and Thermodynamic Profile

Understanding the physical and thermodynamic parameters of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is fundamental for predicting its behavior in complex synthetic environments. The high reactivity of the acyl chloride moiety is thermodynamically driven by the highly polarized, high-energy carbon-chlorine (C–Cl) bond, which readily undergoes exothermic nucleophilic acyl substitution.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, explaining the causality behind each metric and its impact on laboratory handling[1].

PropertyValueCausality / Synthetic Significance
Molecular Formula C₁₁H₉ClN₂ODefines the stoichiometric mass (220.65 g/mol ).
Melting Point 80.0 – 81.5 ºCThe rigid, planar structure of the pyrazole and phenyl rings allows for efficient crystal lattice packing, requiring moderate thermal energy to disrupt. Handled as a solid at standard temperature and pressure (STP).
Boiling Point 366.9 ºCStrong intermolecular dipole-dipole interactions between the polarized carbonyl chloride group and the nitrogen-rich pyrazole core significantly elevate the boiling point, preventing evaporative loss during high-temperature reactions.
Density 1.26 g/cm³Relevant for volumetric calculations if the compound is utilized in a molten state, though it is typically handled gravimetrically.
Flash Point 175.7 ºCThe absence of highly volatile aliphatic chains ensures the compound does not readily form ignitable vapor mixtures at standard operational temperatures, allowing for safe reflux in solvents like THF (bp 66 ºC).
Polar Surface Area (PSA) 34.89 ŲThe nitrogen atoms and carbonyl oxygen contribute to a moderate PSA, optimizing its solubility in polar aprotic solvents (e.g., THF, DMF) which are essential for anhydrous synthesis.
XLogP3 2.46The lipophilic nature of the phenyl and methyl groups facilitates the membrane permeability of its downstream pharmaceutical derivatives.

Mechanistic Role in Drug Development

The thermodynamic instability of the acyl chloride group relative to amides or esters makes this compound an ideal electrophilic hub. The electron-withdrawing nature of the adjacent pyrazole ring further increases the partial positive charge on the carbonyl carbon, lowering the activation energy required for nucleophilic attack.

This compound is heavily utilized in two primary drug development pathways:

  • Carbonic Anhydrase (CA) Inhibitors: Reaction with sulfonamide derivatives yields pyrazole-carboxamides. These molecules exhibit potent inhibition of human erythrocyte hCA I and hCA II isoenzymes, with Ki​ values in the low micromolar to nanomolar range[2].

  • Anticancer Agents: A one-pot reaction with ammonium thiocyanate and various amines yields acyl thiourea derivatives. These compounds demonstrate significant cytotoxicity against human colon, liver, and leukemia cancer cell lines[3].

ReactionPathway SM 1-Methyl-5-phenyl-1H-pyrazole -3-carbonyl chloride (Electrophilic Hub) Nuc1 Sulfonamides (Nucleophile) SM->Nuc1 Dry THF, Base Nuc2 Ammonium Thiocyanate + Amines SM->Nuc2 One-pot reaction Prod1 Pyrazole-Carboxamides (CA Inhibitors) Nuc1->Prod1 Nucleophilic Acyl Substitution Prod2 Acyl Thioureas (Anticancer Agents) Nuc2->Prod2 Addition-Elimination

Reaction pathways of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride in drug synthesis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis of pyrazole-carboxamides from 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride must be executed as a self-validating system . This means every step includes a built-in verification mechanism to confirm success before proceeding.

Protocol 1: Synthesis of Pyrazole-Carboxamides via Nucleophilic Acyl Substitution

Causality & Rationale: The use of strictly anhydrous conditions (dry THF, N₂ atmosphere) is non-negotiable. Trace water will thermodynamically drive the hydrolysis of the acyl chloride into 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, rendering it inert to mild nucleophilic attack. Triethylamine (TEA) is utilized not merely as a solvent buffer, but as a stoichiometric scavenger. It neutralizes the HCl byproduct, preventing the protonation of the incoming nucleophilic amine, thereby sustaining the reaction kinetics[2].

Step-by-Step Methodology:

  • Anhydrous Setup: Flame-dry a two-neck round-bottom flask. Purge with inert Nitrogen (N₂) gas for 15 minutes. Add 1.0 mmol of the target sulfonamide and 2.5 mmol of anhydrous Triethylamine (TEA) into 10 mL of dry Tetrahydrofuran (THF).

  • Electrophile Addition: Dissolve 1.0 mmol of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride in 5 mL of dry THF. Add this solution dropwise to the reaction flask at 0 ºC (ice bath) to control the exothermic nature of the initial nucleophilic attack.

  • Reflux & In-Process Control (IPC): Heat the mixture to reflux (66 ºC) for 5 hours.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Visualize under UV light (254 nm). The reaction is validated as complete only when the high-Rf spot corresponding to the acyl chloride completely disappears.

  • Quenching & Extraction: Cool to room temperature. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

    • Causality: Water hydrolyzes any trace unreacted acyl chloride into a water-soluble carboxylic acid, separating it from the organic product. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol.

  • Final Validation:

    • HRMS: Confirm the exact mass shift corresponding to the loss of chlorine and the addition of the amine moiety.

    • ¹³C-NMR: Validate the structural transformation by confirming the shift of the carbonyl carbon from ~170 ppm (acyl chloride) to ~160-165 ppm (amide).

Workflow Step1 Anhydrous Setup (Dry THF + N2) Step2 Reagent Addition (Acyl Chloride) Step1->Step2 Step3 In-Process Control (TLC Monitoring) Step2->Step3 Step4 Aqueous Quench & Extraction Step3->Step4 Step5 Validation (HRMS & NMR) Step4->Step5

Self-validating experimental workflow for nucleophilic acyl substitution.

Protocol 2: Thermodynamic Stability Assessment (DSC/TGA)

To validate the purity and thermal stability of the starting material before synthesis, a Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow is employed.

  • Sample Preparation: Weigh exactly 5.0 mg of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride into an aluminum crucible.

  • Heating Profile: Heat from 25 ºC to 400 ºC at a rate of 10 ºC/min under a continuous nitrogen flow (50 mL/min).

  • Data Interpretation (Validation): A sharp endothermic peak at exactly 80-81.5 ºC validates the purity of the crystalline lattice (melting point). The absence of mass loss (via TGA) before 175 ºC confirms the absence of volatile impurities or trapped solvents.

References

  • National Center for Biotechnology Information (NCBI). "Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors". PMC11176313. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety". PMID 23810237. Available at:[Link]

Sources

Exploratory

The Strategic Utility of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl Chloride in Advanced Organic Synthesis and Drug Discovery

Executive Summary 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9) represents a pivotal electrophilic building block in modern synthetic organic chemistry and medicinal drug discovery. Characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9) represents a pivotal electrophilic building block in modern synthetic organic chemistry and medicinal drug discovery. Characterized by its highly reactive acyl chloride functional group attached to a sterically tuned 1-methyl-5-phenylpyrazole core, this intermediate is primarily utilized for the rapid, high-yielding synthesis of pyrazole-3-carboxamides and esters. These downstream derivatives are privileged scaffolds, exhibiting profound biological activities ranging from carbonic anhydrase inhibition to the modulation of the Integrated Stress Response (ISR) in neurodegenerative disease models.

Unlike rigid templates, this guide explores the causality behind the chemical behavior of this molecule, providing self-validating protocols and mechanistic insights for application scientists and drug development professionals.

Physicochemical Profiling & Structural Rationale

The strategic choice to utilize the acyl chloride over its carboxylic acid precursor (1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid) is rooted in thermodynamic efficiency. The acyl chloride bypasses the need for expensive, atom-inefficient peptide coupling reagents (e.g., HATU, EDC) by providing a pre-activated, highly electrophilic carbonyl carbon. This allows for spontaneous nucleophilic acyl substitution under mild conditions.

Table 1: Quantitative Physicochemical Data
ParameterValueSynthetic Implication
CAS Number 859850-98-9Regulatory and procurement tracking 1.
Molecular Formula C11H9ClN2ODefines the mass balance for stoichiometric calculations 1.
Molecular Weight 220.65 g/mol Ideal low-molecular-weight fragment for modular drug design 1.
Physical State Solid (MP: 80-81.5°C)Facilitates precise gravimetric handling; requires desiccation 2.
XLogP3 2.46Indicates moderate lipophilicity, favorable for membrane permeability [[2]]().

Mechanistic Pathways of Amidation

The formation of pyrazole-3-carboxamides proceeds via a classic nucleophilic acyl substitution. The amine nucleophile attacks the highly electrophilic carbonyl carbon, breaking the π-bond to form a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, restoring the carbonyl double bond and yielding the stable amide.

AmidationMechanism AcylChloride 1-Methyl-5-phenyl-1H-pyrazole -3-carbonyl chloride Tetrahedral Tetrahedral Intermediate (Oxyanion Hole) AcylChloride->Tetrahedral Nucleophilic Attack Amine Amine Nucleophile (e.g., Aniline derivative) Amine->Tetrahedral Addition Product Pyrazole-3-carboxamide + HCl (Scavenged) Tetrahedral->Product Chloride Elimination

Figure 1: Mechanistic pathway of amide bond formation from the acyl chloride.

Experimental Workflows: Self-Validating Protocols

To ensure high fidelity in the synthesis of pyrazole-3-carboxamides, the following protocol employs a self-validating logic framework, ensuring that each step provides observable feedback to the chemist.

Protocol: Anhydrous Amide Coupling via N-Acylation

Causality & Rationale: The reaction is conducted in anhydrous dichloromethane (DCM) to prevent the competitive hydrolysis of the acyl chloride back to the inactive carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine due to its increased steric bulk, which prevents it from acting as a competing nucleophile while effectively scavenging the HCl byproduct 3.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.0 eq, 2.20 g, 10 mmol) and dissolve in 20 mL of anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: Lowering the thermal energy suppresses exothermic side reactions and minimizes the degradation of the acyl chloride prior to amine addition.

  • Nucleophile Introduction: In a separate dry vial, prepare a solution of the target amine (1.1 eq, 11 mmol) and DIPEA (2.5 eq, 25 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • In-Process Validation (TLC): After 2 hours of stirring at room temperature, analyze the mixture via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) mobile phase. Validation: The complete consumption of the UV-active, high-Rf acyl chloride spot and the emergence of a lower-Rf amide spot confirms reaction completion 3.

  • Aqueous Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Causality: The mild base neutralizes residual HCl and solubilizes any hydrolyzed carboxylic acid byproduct into the aqueous layer.

  • Organic Washing: Separate the organic layer and wash sequentially with 1M HCl (15 mL) to remove unreacted amine, followed by brine (15 mL) to pre-dry the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude pyrazole-3-carboxamide, which can be recrystallized from high-purity ethanol 4.

Biological Applications & Target Modulation

Derivatives synthesized from 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride exhibit profound pharmacological profiles across multiple therapeutic areas.

Carbonic Anhydrase Inhibition

When coupled with sulfonamide-bearing anilines, the resulting pyrazole-3-carboxamides act as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes. Quantitative assays demonstrate IC50 values in the low nanomolar range (0.4 to 2.2 nM) against hCA-I and hCA-II, making them highly viable candidates for diuretic and antiglaucoma therapies [[5]]().

Integrated Stress Response (ISR) Modulation

Recent advancements in neuropharmacology have identified specific 1-methyl-5-phenyl-1H-pyrazole-3-carboxamides as modulators of the Integrated Stress Response (ISR) [[6]](). Cellular stress typically activates kinases (e.g., PERK, PKR) that phosphorylate eIF2α, leading to a global attenuation of protein translation—a hallmark of neurodegenerative diseases like Alzheimer's and tauopathies 7. Pyrazole-3-carboxamide derivatives can modulate this pathway, restoring translation and offering neuroprotective benefits.

BiologicalPathway Stress Cellular Stress (ER Stress, Viral Infection) Kinases eIF2α Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases Activation eIF2 Phosphorylated eIF2α (Translation Attenuation) Kinases->eIF2 Phosphorylation (Ser51) Outcome Restoration of Translation (Neuroprotection) eIF2->Outcome Pathway Reversal Modulator Pyrazole-3-carboxamide Derivative Modulator->eIF2 Inhibition / Modulation

Figure 2: Modulation of the Integrated Stress Response (ISR) by pyrazole-3-carboxamides.

References

  • 1-METHYL-5-PHENYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE CAS#859850-98-9 | FCMD | Food Contact Materials Regulations Database. ChemRadar.1

  • 1-methyl-5-phenyl-1h-pyrazole-3-carbonyl chloride. Echemi.2

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. BenchChem.3

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.4

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed / NIH.5

  • WO2017193063A1 - Modulators of the integrated stress pathway. Google Patents.6

  • INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES. Googleapis / EP3190109A1.7

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Amide Bond Formation Using 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Introduction & Biological Significance 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is a highly reactive acyl chloride building block utilized extensively in medicinal chemistry and drug discovery. Pyrazole-3-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is a highly reactive acyl chloride building block utilized extensively in medicinal chemistry and drug discovery. Pyrazole-3-carboxylic acid amides synthesized from this intermediate exhibit a broad spectrum of biological activities, most notably acting as potent acrosin inhibitors and antibacterial agents [1]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for achieving high-yield amide bond formation using this specific pyrazole derivative.

Physical Properties & Handling

Because acyl chlorides are highly susceptible to hydrolysis, understanding the physical properties of the starting material is critical for maintaining stoichiometric accuracy and preventing yield loss.

Table 1: Physical Properties of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride [2]

PropertySpecification
CAS Number 859850-98-9
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol
Physical State Solid
Melting Point 80 - 81.5 °C
Storage Conditions Cold-chain transportation; store under inert gas (N₂/Ar), strictly moisture-free.

Mechanistic Principles of Aminolysis

Amide bond formation via an acyl chloride proceeds through a nucleophilic acyl substitution pathway. The reaction is driven by the highly electrophilic nature of the carbonyl carbon attached to the chloride leaving group.

Causality in Experimental Design: During the reaction, the primary or secondary amine attacks the carbonyl carbon, forming an unstable tetrahedral intermediate. As this intermediate collapses to reform the carbon-oxygen double bond, a chloride ion is ejected, generating hydrochloric acid (HCl) as a byproduct [3]. If this HCl is not immediately scavenged, it will protonate the remaining unreacted amine starting material, converting it into an unreactive ammonium salt. This side reaction effectively caps the maximum theoretical yield at 50%. Therefore, the addition of a stoichiometric excess of a non-nucleophilic base—such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is an absolute requirement to drive the reaction to completion [4].

Mechanism A Acyl Chloride + Amine B Nucleophilic Attack (Formation of C-N bond) A->B C Tetrahedral Intermediate (Unstable) B->C D Elimination of Cl- (Reformation of C=O) C->D E Deprotonation by Base (TEA/DIPEA) D->E F Final Pyrazole Amide Product E->F

Nucleophilic addition-elimination mechanism of acyl chloride aminolysis.

Experimental Methodologies

The following protocols are designed to be self-validating. The choice of protocol depends heavily on the solubility profile and nucleophilicity of the target amine.

Protocol A: Anhydrous Aminolysis (DCM/TEA)

Optimal for lipophilic amines and standard small-to-medium scale organic synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M. Maintain the system under a positive pressure of Nitrogen or Argon.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. Expert Insight: Aminolysis is highly exothermic. Cooling prevents the degradation of the acyl chloride and minimizes the formation of unwanted ketene side-products.

  • Acyl Chloride Addition: Dissolve 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to naturally warm to room temperature. Stir for 2 to 4 hours. Monitor the consumption of the amine via TLC or LC-MS.

  • Quenching & Extraction: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess TEA and unreacted amine), water, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude pyrazole amide via flash column chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: Biphasic Schotten-Baumann Amidation

Optimal for water-soluble amines, amino acids, or when strictly anhydrous conditions cannot be maintained. [5]

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve the amine (1.0 equiv) in a biphasic solvent system consisting of DCM and 1M aqueous NaOH (or saturated aqueous Na₂CO₃) in a 1:1 volume ratio.

  • Cooling: Cool the vigorously stirring mixture to 0 °C.

  • Addition: Add 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.1 equiv) directly to the organic layer, or dissolved in a small amount of DCM, dropwise over 10 minutes.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours. Expert Insight: The vigorous stirring ensures maximum surface area between the phases. The aqueous base continuously neutralizes the HCl generated in the organic phase, driving the equilibrium forward without degrading the acyl chloride.

  • Workup: Separate the organic layer. Extract the aqueous layer once more with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Workflow A 1. Reagent Prep (Amine + Base) B 2. Acyl Chloride Addition (0 °C) A->B C 3. Room Temp Stirring (1-16h) B->C D 4. Aqueous Quench & Workup C->D E 5. Purification (Column/Recryst) D->E

Step-by-step experimental workflow for amide synthesis.

Comparative Reaction Parameters

To assist in experimental planning, the following table summarizes the key operational parameters and expected outcomes for both methodologies.

Table 2: Summary of Reaction Parameters

ParameterProtocol A (Anhydrous DCM/TEA)Protocol B (Schotten-Baumann)
Solvent System Anhydrous Dichloromethane (DCM)DCM / H₂O (Biphasic)
Acid Scavenger (Base) TEA or DIPEA (1.5 - 2.0 equiv)Aqueous NaOH or Na₂CO₃
Temperature Profile 0 °C → Room Temperature0 °C → Room Temperature
Stirring Requirement Standard magnetic stirringVigorous stirring (emulsion)
Typical Reaction Time 2 - 4 hours1 - 2 hours
Expected Yield Range 80% - 95%70% - 90%

References

  • Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives Source: PubMed (National Institutes of Health) URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (via Università degli Studi di Urbino) URL:[Link]

  • Schotten–Baumann reaction Source: Wikipedia URL:[Link]

Application

Application Notes & Protocols: The Strategic Use of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride in Modern Drug Discovery

Foreword: The Pyrazole Scaffold as a Cornerstone of Medicinal Chemistry In the landscape of pharmaceutical research, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Pyrazole Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of pharmaceutical research, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole ring is a quintessential example of such a "privileged scaffold".[1][2] This five-membered aromatic heterocycle is a structural cornerstone in a multitude of FDA-approved drugs, demonstrating a remarkable range of pharmacological activities including anti-inflammatory, anticancer, and analgesic properties.[3][4] The inherent stability of the pyrazole core, combined with its capacity for diverse functionalization at multiple positions, allows for the precise tuning of steric and electronic properties to achieve desired biological activity and pharmacokinetic profiles.

This guide focuses on a key reagent for accessing a valuable subset of this chemical space: 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride . As a reactive acyl chloride, this building block is an exceptionally efficient tool for the synthesis of pyrazole-3-carboxamide libraries. The carboxamide linkage is a critical pharmacophore in its own right, known for its ability to form key hydrogen bond interactions with biological targets.[5] The combination of the pyrazole scaffold and the carboxamide linker creates molecules with significant potential for therapeutic intervention. These application notes provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to effectively leverage this reagent in their discovery programs.

PART 1: Reagent Profile: Physicochemical Properties and Reactivity

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS 859850-98-9) is the key intermediate for introducing the 1-methyl-5-phenylpyrazole-3-carboxamide core structure.[6][7] Its utility stems directly from the high reactivity of the acyl chloride functional group.

Table 1: Physicochemical Data for 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

PropertyValueSource(s)
CAS Number 859850-98-9[6][7]
Molecular Formula C₁₁H₉ClN₂O[6][7]
Molecular Weight 220.66 g/mol [6]
Melting Point 80-81.5 °C[6]
Boiling Point 366.9 °C (Predicted)[6]
Appearance White to off-white solid[6]

Causality of Reactivity: The central carbon of the carbonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the adjacent oxygen and chlorine atoms. This pronounced electrophilicity makes it an excellent substrate for nucleophilic acyl substitution reactions. When reacted with a primary or secondary amine, the amine's lone pair of electrons readily attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, a very stable leaving group, to irreversibly form a robust amide bond. This reaction is typically rapid and high-yielding, making it ideal for the construction of compound libraries for screening.

Caption: General reaction workflow for amide synthesis.

PART 2: Synthesis of the Key Reagent

The target acyl chloride is not typically prepared in a single step but is derived from its corresponding carboxylic acid. The overall process can be visualized as a two-stage workflow: (A) construction of the core heterocyclic acid and (B) activation to the acyl chloride.

Reagent_Synthesis_Workflow start 1,3-Dicarbonyl Precursor + Methylhydrazine acid 1-Methyl-5-phenyl- 1H-pyrazole-3-carboxylic acid start->acid [A] Cyclocondensation (Knorr Synthesis) chloride 1-Methyl-5-phenyl- 1H-pyrazole-3-carbonyl chloride acid->chloride [B] Chlorination (e.g., SOCl₂)

Caption: Two-stage synthesis of the target acyl chloride.

Protocol 2.1: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

This protocol is based on the classical Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring.[8]

  • Objective: To synthesize the stable carboxylic acid precursor via cyclocondensation.

  • Materials:

    • Ethyl benzoylpyruvate (1.0 eq)

    • Methylhydrazine sulfate (1.1 eq)

    • Sodium acetate (2.5 eq)

    • Ethanol

    • Water

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl, 1M)

  • Procedure:

    • Cyclocondensation: In a round-bottom flask, dissolve ethyl benzoylpyruvate and sodium acetate in a mixture of ethanol and water. To this stirring solution, add methylhydrazine sulfate portion-wise. Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

      • Causality: The reaction condenses the hydrazine with the two carbonyl groups of the dicarbonyl precursor to form the heterocyclic ring. Sodium acetate acts as a base to free the methylhydrazine from its salt form.

    • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The crude ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate will often precipitate and can be collected by filtration.

    • Saponification: Suspend the crude ester in a mixture of ethanol and 2M NaOH solution. Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

      • Causality: The basic hydrolysis (saponification) converts the ethyl ester into the sodium carboxylate salt, which is water-soluble.

    • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The desired carboxylic acid will precipitate out of the solution.

    • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

Protocol 2.2: Conversion to 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

This is a standard activation step to prepare the highly reactive acylating agent.[9][10]

  • Objective: To convert the carboxylic acid to the highly reactive acyl chloride.

  • Materials:

    • 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl Chloride (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)

  • Procedure:

    • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the carboxylic acid in anhydrous DCM or toluene.

      • Causality: Anhydrous and inert conditions are critical as the acyl chloride product and the chlorinating agents are highly reactive with water.

    • Chlorination:

      • (Method A - Thionyl Chloride): Add thionyl chloride dropwise to the suspension at room temperature. The mixture is then heated to a gentle reflux (approx. 40°C for DCM, higher for toluene) for 2-3 hours.

      • (Method B - Oxalyl Chloride): Cool the suspension to 0°C. Add a catalytic drop of DMF, followed by the dropwise addition of oxalyl chloride. Allow the reaction to warm to room temperature and stir for 1-2 hours.

      • Causality: Both reagents convert the carboxylic acid to the acid chloride. The reaction is complete when gas evolution (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) ceases and the initial suspension becomes a clear solution.

    • Isolation: Remove the solvent and excess chlorinating agent under reduced pressure (in a well-ventilated fume hood). The resulting crude 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is a solid and is typically used immediately in the next step without further purification.

PART 3: Application in Bioactive Carboxamide Synthesis & SAR Studies

The primary application of this reagent is the rapid and efficient synthesis of N-substituted pyrazole-3-carboxamides. This allows for the exploration of Structure-Activity Relationships (SAR) by systematically varying the amine component coupled to the pyrazole core.

SAR_Exploration cluster_amines Amine Library (R-NH₂) cluster_products Pyrazole Carboxamide Library core 1-Methyl-5-phenyl- 1H-pyrazole-3-carbonyl chloride prod1 Product 1 core->prod1 Couple prod2 Product 2 core->prod2 Couple prod3 Product 3 core->prod3 Couple prodN Product 'n' core->prodN Couple amine1 Amine 1 amine1->prod1 amine2 Amine 2 amine2->prod2 amine3 Amine 3 amine3->prod3 amineN Amine 'n' amineN->prodN screening Biological Screening (e.g., Enzyme Assay) prod1->screening prod2->screening prod3->screening prodN->screening sar Structure-Activity Relationship (SAR) Data screening->sar

Caption: Workflow for SAR exploration using the title reagent.

Protocol 3.1: General Procedure for Amide Coupling

This protocol provides a robust method for coupling the acyl chloride with a diverse range of primary and secondary amines.

  • Objective: To synthesize a library of N-substituted-1-methyl-5-phenyl-1H-pyrazole-3-carboxamides.

  • Materials:

    • Crude 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)

    • Desired amine (1.1 - 1.2 eq)

    • Anhydrous DCM

    • A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq)

  • Procedure:

    • Setup: Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0°C in an ice bath.

    • Amine Addition: In a separate flask, dissolve the desired amine and TEA in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0°C.

      • Causality: The reaction is performed at 0°C to control the initial exothermic reaction. The base (TEA) is essential to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.

    • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction should be monitored by TLC or LC-MS until the starting acyl chloride is consumed.

    • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Case Study: Application in Developing Targeted Therapeutics

While the exact 1-methyl-5-phenyl variant is a general tool, the closely related N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide scaffold has been successfully employed to develop potent and selective Histone Deacetylase 6 (HDAC6) inhibitors for treating acute liver injury.[11][12] This highlights the therapeutic relevance of the pyrazole-3-carboxamide class. Using our title reagent, a researcher could rapidly build a library to probe the SAR around the 5-phenyl group.

Table 2: Hypothetical SAR Data for a Synthesized Library

Compound IDAmine Used (R-NH₂)R Group StructureTarget Inhibition IC₅₀ (nM)
LIB-001 AnilinePhenyl580
LIB-002 4-Fluoroaniline4-Fluorophenyl150
LIB-003 BenzylamineBenzyl950
LIB-004 CyclohexylamineCyclohexyl>10,000
LIB-005 PiperidinePiperidinyl2,300

Data is illustrative for SAR demonstration purposes.

  • Aromatic amines (LIB-001, LIB-002) appear to be preferred over aliphatic amines (LIB-003, LIB-004, LIB-005).

  • Introducing an electron-withdrawing group like fluorine on the phenyl ring (LIB-002 vs. LIB-001) significantly improves potency. This could be due to favorable electronic interactions or improved binding orientation within the target protein's active site.

This iterative process of synthesis and testing is the engine of modern drug discovery, and versatile reagents like 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride are the fuel.

PART 4: Safety, Handling, and Storage

  • Handling: 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is an acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and moisture-sensitive.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dry place. A desiccator is recommended for long-term storage to prevent hydrolysis by atmospheric moisture.

Conclusion

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its straightforward synthesis and high reactivity provide a reliable and efficient pathway to generate diverse libraries of pyrazole-3-carboxamides. By enabling the rapid exploration of structure-activity relationships, this reagent empowers medicinal chemists to rationally design and synthesize novel compounds with therapeutic potential across a wide spectrum of diseases.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. (2022). PubMed. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). Medicines for Malaria Venture. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • Representative drugs containing the pyrazole scaffold. (n.d.). ResearchGate. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. [Link]

  • 1-METHYL-5-PHENYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE CAS#859850-98-9. (n.d.). ChemRadar. [Link]

  • Cas 129560-00-5,1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl. (n.d.). LookChem. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (n.d.). PMC. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2024). ACS Publications. [Link]

  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020). PubMed. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2025). ResearchGate. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed. [Link]

Sources

Method

Application Note: Optimized Esterification Protocols for 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl Chloride

Introduction & Strategic Context The 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore extensively utilized in the design of cannabinoid receptor (CB1) ligands, kinase inhibitors, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore extensively utilized in the design of cannabinoid receptor (CB1) ligands, kinase inhibitors, and advanced antimicrobial agents[1]. During structure-activity relationship (SAR) campaigns, derivatizing this core via esterification is a critical workflow for synthesizing prodrugs or modulating lipophilicity.

While direct coupling of the carboxylic acid using peptide coupling reagents (e.g., EDC/HOBt) is possible, converting the acid to 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride unlocks a highly reactive electrophilic hub[2]. This application note details the mechanistic rationale, optimized parameters, and validated protocols for the high-yielding esterification of this acid chloride with various alcohols, ensuring reproducibility and high crude purity for drug development professionals.

Mechanistic Rationale & Catalyst Dynamics

The reaction between an acid chloride and an alcohol is fundamentally an acyl substitution. While unhindered primary alcohols may react directly with 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride in the presence of a simple base, secondary, tertiary, or electronically deactivated alcohols (e.g., phenols) require nucleophilic catalysis to proceed efficiently[3].

The Role of DMAP (Nucleophilic Catalysis)

4-Dimethylaminopyridine (DMAP) is vastly superior to standard amine bases as an acyl transfer catalyst. DMAP rapidly attacks the pyrazole-carbonyl chloride to form a highly electrophilic acylpyridinium chloride intermediate [4]. This intermediate is significantly less sterically hindered and more polarized than the parent acid chloride, effectively lowering the activation energy for the alcohol's subsequent nucleophilic attack[5].

The Role of Triethylamine (Acid Scavenging)

The collapse of the tetrahedral intermediate releases hydrochloric acid (HCl). A stoichiometric amount of a tertiary amine, typically Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), is required to neutralize this HCl[4]. This prevents the acid-catalyzed degradation of the pyrazole core, protects acid-sensitive functional groups on the alcohol, and drives the reaction equilibrium forward by precipitating as an insoluble triethylammonium chloride salt[6].

Mechanism A Pyrazole-3-carbonyl chloride C Acylpyridinium Intermediate A->C + DMAP B DMAP (Catalyst) B->C E Tetrahedral Intermediate C->E + R-OH D Alcohol (R-OH) D->E F Target Pyrazole Ester E->F - DMAP - HCl G Et3N (Base) E->G HCl H Et3NH+ Cl- (Salt) G->H Neutralization

Caption: Mechanistic pathway of DMAP-catalyzed esterification of pyrazole-3-carbonyl chloride.

Optimization of Reaction Parameters

The choice of solvent, base, and catalyst significantly impacts the yield and impurity profile. The following table summarizes the causality behind parameter selection to ensure a self-validating experimental design[7],[6].

Reaction ParameterOptimal SelectionAcceptable AlternativeMechanistic Causality & Yield Impact
Solvent Anhydrous DCMTHF or TolueneDCM provides excellent solubility for the acylpyridinium intermediate and Et₃NH⁺Cl⁻ salt. Moisture-free conditions are critical to prevent hydrolysis back to the carboxylic acid (>90% yield)[6].
Acid Scavenger Triethylamine (Et₃N)DIPEAEt₃N (pKa ~10.7) effectively neutralizes HCl generated during esterification. DIPEA is preferred if the substrate alcohol contains highly base-sensitive stereocenters[4].
Catalyst DMAP (10-20 mol%)4-PyrrolidinopyridineDMAP acts as a superior acyl transfer agent. Without DMAP, esterification of secondary alcohols may stall at <30% yield. With DMAP, yields typically exceed 85%[5].
Temperature 0 °C → 25 °C25 °C (Isothermal)Initiating at 0 °C controls the exothermic formation of the acylpyridinium salt. Warming to 25 °C provides the activation energy required for the alcohol's nucleophilic attack[7].

Standard Operating Procedure (SOP)

This protocol describes a self-validating methodology for the esterification of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride. The systematic workup ensures the removal of both basic catalysts and acidic byproducts, yielding high-purity crude material.

Reagents Required:
  • 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride : 1.0 equivalent (eq)

  • Target Alcohol (R-OH) : 1.2 eq

  • Triethylamine (Et₃N) : 1.5 eq (Must be distilled and stored over KOH)

  • 4-Dimethylaminopyridine (DMAP) : 0.1 eq (10 mol%)

  • Dichloromethane (DCM) : Anhydrous, 0.1 M relative to the acid chloride

Step-by-Step Methodology:
  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon). Dissolve 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Sequentially add Et₃N (1.5 eq) and DMAP (0.1 eq). Stir for 5 minutes to allow the formation of the reactive acylpyridinium intermediate.

  • Coupling : Dissolve the target alcohol (1.2 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Monitor the reaction via TLC (typically 3:1 Hexanes/Ethyl Acetate) or LC-MS. The reaction is generally complete within 1 to 4 hours[7].

  • Quench & Workup : Dilute the reaction mixture with additional DCM.

    • Acid Wash: Wash the organic layer with 1N HCl (2 × 20 mL) to protonate and remove DMAP and excess Et₃N.

    • Base Wash: Wash with saturated aqueous NaHCO₃ (1 × 20 mL) to remove any hydrolyzed 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

    • Brine Wash: Wash with saturated NaCl solution (1 × 20 mL) to remove residual moisture.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) if necessary.

Workflow Step1 1. Preparation Dissolve Acid Chloride in dry DCM (0 °C, N2 atmosphere) Step2 2. Activation Add Et3N (1.5 eq) and DMAP (0.1 eq) Step1->Step2 Step3 3. Coupling Dropwise addition of Alcohol (1.2 eq) Warm to RT Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS analysis (1-4 h) Step3->Step4 Step5 5. Quench & Wash Wash with 1N HCl, NaHCO3, and Brine Step4->Step5 Step6 6. Purification Dry over Na2SO4, Concentrate, Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the esterification protocol.

Troubleshooting & Analytical Validation

  • Issue: Low Yield & Recovery of Carboxylic Acid

    • Causality: Introduction of moisture during the reaction leads to the competitive hydrolysis of the highly reactive acylpyridinium intermediate back into the inactive carboxylic acid[2].

    • Solution: Rigorously dry the alcohol over 4Å molecular sieves prior to use. Ensure the Et₃N is anhydrous.

  • Analytical Validation (Self-Validating Markers) :

    • FT-IR : The successful conversion is marked by a shift in the carbonyl stretching frequency. The pyrazole acid chloride typically absorbs at ~1750–1770 cm⁻¹, whereas the resulting ester will present a sharp peak at ~1730 cm⁻¹[7].

    • ¹H NMR : The pyrazole C4-H proton (typically a singlet around δ 6.8–7.2 ppm) and the N-methyl protons (singlet at δ 3.8–4.0 ppm) serve as excellent diagnostic handles to confirm the integrity of the pyrazole core post-esterification[7].

References

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols Asian Journal of Chemistry URL:[Link]

  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review Frontiers in Chemistry (PMC) URL:[Link]

  • Yamaguchi Esterification Mechanism Organic Chemistry Portal URL: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit DergiPark URL:[Link]

  • Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives ResearchGate URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Bioactive Pyrazole Derivatives from 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Introduction: The Pyrazole Scaffold and its Strategic Importance The pyrazole nucleus, a five-membered diazole heterocycle, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and its Strategic Importance

The pyrazole nucleus, a five-membered diazole heterocycle, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for a multitude of approved therapeutic agents. Pyrazole-containing drugs have demonstrated remarkable success in treating a wide array of diseases, including various cancers (e.g., Ibrutinib, Ruxolitinib), viral infections, and inflammatory conditions.[3][4] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in modern drug design.[4]

This guide focuses on a key intermediate, 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS No. 859850-98-9), a highly reactive building block poised for the synthesis of diverse pyrazole derivatives.[5] The presence of the acyl chloride functional group provides a powerful electrophilic site for facile reaction with a wide range of nucleophiles. This allows for the systematic and efficient generation of libraries of novel pyrazole amides, esters, and other analogues, which are crucial for structure-activity relationship (SAR) studies in the drug development pipeline. We will explore the underlying chemical principles and provide detailed, field-proven protocols for these synthetic transformations.

Core Synthetic Strategy: Nucleophilic Acyl Substitution

The central transformation leveraging 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is the nucleophilic acyl substitution . The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it an excellent target for attack by nucleophiles (Nu:), such as amines and alcohols. The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of a chloride ion, a very good leaving group, to yield the final acylated product. The general pathway is illustrated below.

G start 1-Methyl-5-phenyl-1H- pyrazole-3-carbonyl chloride amide Pyrazole-3-Carboxamide Derivatives start->amide  Amine (R₂NH)    Base (e.g., Et₃N)   ester Pyrazole-3-Carboxylate (Ester) Derivatives start->ester  Alcohol (R'OH)    Base (e.g., Pyridine)   nuc Nucleophile (e.g., R₂NH, R'OH) nuc->start +

Caption: General reaction pathways for derivatization.

Synthesis of Pyrazole-3-Carboxamide Derivatives

The amide bond is a cornerstone of medicinal chemistry, offering metabolic stability and crucial hydrogen bonding capabilities that mediate drug-target interactions. Pyrazole derivatives featuring an amide linkage have demonstrated significant anticancer and anti-inflammatory activities.[6]

Expert Insights: Causality Behind Experimental Choices

The synthesis of amides from acyl chlorides is a robust and high-yielding reaction. The key considerations are:

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. All glassware must be oven-dried, and anhydrous solvents must be used to prevent the formation of the corresponding carboxylic acid, which would terminate the desired reaction.

  • Base Selection: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize this acid.[7] Using a base prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Stoichiometry: At least two equivalents of the amine can be used, where one acts as the nucleophile and the second acts as the base. However, for valuable or complex amines, it is more economical to use one equivalent of the amine and a separate, inexpensive base like triethylamine.

Protocol 1: General Procedure for N-Substituted Pyrazole-3-Carboxamides

This protocol is a generalized procedure based on standard methods for amide formation from acyl chlorides.[8][9]

workflow_amide cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep1 Dissolve starting amine (1.0 eq.) and Et₃N (1.2 eq.) in anhydrous DCM. prep2 Cool solution to 0 °C in an ice bath. prep1->prep2 react1 Slowly add a solution of the pyrazole carbonyl chloride (1.0 eq.) in DCM. prep2->react1 Under N₂ atmosphere react2 Stir at 0 °C for 30 min, then warm to room temp for 2-4 h. react1->react2 react3 Monitor reaction by TLC. react2->react3 workup1 Quench with water. Separate organic and aqueous layers. react3->workup1 workup2 Wash organic layer with 1M HCl, sat. NaHCO₃, and brine. workup1->workup2 workup3 Dry over anhydrous Na₂SO₄, filter, and concentrate. workup2->workup3 purify1 Purify crude product via recrystallization or column chromatography. workup3->purify1 workflow_ester cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep1 Dissolve the alcohol (1.1 eq.) and pyridine (1.5 eq.) in anhydrous THF. prep2 Cool solution to 0 °C. prep1->prep2 react1 Add a solution of the pyrazole carbonyl chloride (1.0 eq.) in THF. prep2->react1 Under N₂ atmosphere react2 Stir at room temperature for 4-8 h. May require gentle heating (40 °C). react1->react2 react3 Monitor reaction by TLC. react2->react3 workup1 Remove solvent under vacuum. react3->workup1 workup2 Partition residue between ethyl acetate and water. workup1->workup2 workup3 Wash organic layer with 1M HCl, sat. NaHCO₃, and brine. workup2->workup3 workup4 Dry over anhydrous MgSO₄, filter, and concentrate. workup3->workup4 purify1 Purify crude product via column chromatography (silica gel). workup4->purify1

Sources

Method

Application Note: Palladium-Catalyzed Acyl Suzuki-Miyaura Cross-Coupling of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl Chloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9) Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9)

Executive Summary & Mechanistic Rationale

The 1-methyl-5-phenyl-1H-pyrazole core is a privileged scaffold in drug discovery, frequently utilized as a bioisostere for aromatic rings to enhance hinge-binding interactions in kinase inhibitors and to modulate allosteric sites. Synthesizing diaryl ketones containing this pyrazole core traditionally relied on the addition of Grignard or organolithium reagents to Weinreb amides. However, these highly nucleophilic reagents exhibit poor functional group tolerance, limiting late-stage functionalization.

The Acyl Suzuki-Miyaura cross-coupling provides a superior, chemoselective alternative[1]. By reacting 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride with diverse arylboronic acids under palladium catalysis, researchers can access unsymmetrical pyrazole-ketones under mild conditions.

Causality in Reaction Design: The C(acyl)–Cl bond undergoes oxidative addition with Pd(0) significantly faster than standard C(aryl)–Cl or C(aryl)–Br bonds. This kinetic preference allows for the chemoselective synthesis of ketones even when the boronic acid coupling partner contains halogen substituents, preserving them for subsequent cross-coupling steps[2]. The primary competing side reaction is the hydrolysis of the acyl chloride to its corresponding carboxylic acid. Therefore, modern protocols prioritize anhydrous conditions, specialized bases, or mechanochemical (solvent-free) environments to suppress hydrolysis and drive the transmetalation step[1][3].

Catalytic Cycle & Reaction Pathway

The successful cross-coupling of acyl chlorides relies on a tightly controlled catalytic cycle. The base plays a dual role: it neutralizes the HCl byproduct and coordinates with the boronic acid to form a reactive boronate "ate-complex," which is essential for facilitating transmetalation to the Pd(II) center.

Pathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Acyl-Pd(II)-Cl Pd0->OxAdd + Acyl Chloride TransMet Transmetalation Acyl-Pd(II)-Aryl OxAdd->TransMet + Boronate Complex RedElim Reductive Elimination Diaryl Ketone Product TransMet->RedElim RedElim->Pd0 Regeneration AcylCl 1-Methyl-5-phenyl-1H-pyrazole- 3-carbonyl chloride AcylCl->OxAdd Boronic Arylboronic Acid Ar-B(OH)2 Boronic->TransMet Base Base (e.g., K3PO4) Facilitates Transmetalation Base->TransMet

Catalytic cycle of Pd-catalyzed Acyl Suzuki-Miyaura cross-coupling.

Optimization Data & Condition Selection

To establish a self-validating protocol, it is critical to select conditions that balance catalytic turnover with the suppression of acyl chloride hydrolysis. Table 1 summarizes the quantitative evaluation of various catalytic systems applied to acyl Suzuki couplings.

Table 1: Optimization of Acyl Suzuki-Miyaura Cross-Coupling Parameters

EntryCatalyst System (mol%)LigandBase (Equiv)SolventTempYield (%)Causality / Mechanistic Observation
1 Pd(PPh₃)₄ (5%)NoneCs₂CO₃ (1.5)Toluene80 °C85%Anhydrous conditions prevent hydrolysis; high temp required for efficient turnover[1].
2 Pd(OAc)₂ (5%)PCy₃·HBF₄K₃PO₄ (1.0)None (Ball Mill)RT92%Mechanochemical energy overcomes activation barriers; zero hydrolysis due to solvent-free state[2].
3 PdCl₂ (5%)NoneNa₂CO₃ (1.5)NeatRT78%Solvent-free but lower yield due to suboptimal mass transfer compared to ball milling[4].
4 Pd(OAc)₂ (5%)SPhosK₂CO₃ (2.0)THF/H₂O60 °C45%Biphasic aqueous conditions lead to competitive hydrolysis of the pyrazole-3-carbonyl chloride.

Note: Entry 2 (Mechanochemical) and Entry 1 (Anhydrous Toluene) represent the most robust pathways for 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride due to the electrophilic sensitivity of the pyrazole-carbonyl bond.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between experimental execution and analytical feedback.

Protocol A: Anhydrous Solution-Phase Cross-Coupling

This protocol is ideal for standard laboratory setups lacking mechanochemical equipment. It utilizes anhydrous toluene to suppress hydrolysis.

Reagents:

  • 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.0 mmol, 220.6 g/mol )

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃), anhydrous (1.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with inert argon gas. Causality: Strict exclusion of moisture prevents the conversion of the starting material to 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

  • Reagent Loading: Add the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄ to the flask. Evacuate and backfill with argon three times.

  • Solvent & Substrate Addition: Inject anhydrous toluene (10 mL) via syringe. Dissolve the 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride in 2 mL of anhydrous toluene and add it dropwise to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 4–6 hours.

  • Self-Validating IPC: At 4 hours, withdraw a 50 µL aliquot and quench it in 500 µL of methanol. Analyze via LC-MS.

    • Diagnostic check: If unreacted starting material is present, it will immediately form the methyl ester in the quench vial. The absence of the methyl ester mass and the presence of the product mass confirms complete conversion.

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the Celite with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure pyrazole diaryl ketone.

Protocol B: Mechanochemical (Solvent-Free) Cross-Coupling

Based on recent advances in green chemistry[2], this protocol utilizes ball milling to drive the reaction through kinetic energy, entirely bypassing solvent-induced hydrolysis.

Reagents:

  • 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (0.2 mmol)

  • Arylboronic acid (0.3 mmol, 1.5 equiv)

  • Palladium(II) acetate[Pd(OAc)₂] (5 mol%)

  • Tricyclohexylphosphine tetrafluoroborate[PCy₃·HBF₄] (6 mol%)

  • Potassium phosphate tribasic [K₃PO₄] (0.2 mmol, 1.0 equiv)

Step-by-Step Methodology:

  • Milling Setup: Equip a 5 mL stainless steel ball milling bowl with a single 5 mm stainless steel grinding ball.

  • Loading: Add the 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and K₃PO₄ directly into the milling bowl. Causality: PCy₃ is provided as an HBF₄ salt to prevent air oxidation of the phosphine ligand before the mechanical mixing initiates the active catalyst formation.

  • Execution: Seal the bowl and place it into the ball mill (e.g., Retsch MM400). Mill the mixture at 30 Hz for exactly 10 minutes at room temperature.

  • Extraction & Validation: Open the bowl and extract the solid mixture with ethyl acetate (10 mL). Filter the suspension to remove the inorganic phosphates.

  • Analysis: Analyze the crude filtrate by GC-MS or LC-MS. The mechanochemical method typically yields >90% conversion within 10 minutes due to the extreme localized concentration and energy transfer.

References

  • Recent Advances in Acyl Suzuki Cross-Coupling. Molecules (MDPI). Available at:[Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Available at:[Link]

  • Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Synthetic Communications (Taylor & Francis). Available at:[Link]

Sources

Application

Application Note: 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride as a Privileged Scaffold Building Block

Introduction and Mechanistic Rationale The pyrazole ring is a ubiquitous, privileged scaffold in modern drug discovery, featured prominently in blockbuster drugs such as celecoxib (COX-2 inhibitor) and rimonabant (CB1 in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The pyrazole ring is a ubiquitous, privileged scaffold in modern drug discovery, featured prominently in blockbuster drugs such as celecoxib (COX-2 inhibitor) and rimonabant (CB1 inverse agonist) [1]. Within this chemical space, 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride serves as a highly versatile and reactive electrophilic building block for generating diverse libraries of pyrazole-3-carboxamides.

Causality in Experimental Design : Utilizing the acyl chloride derivative rather than the corresponding carboxylic acid eliminates the need for expensive, atom-inefficient peptide coupling reagents (e.g., HATU, EDC/HOBt). The highly polarized carbon-chlorine bond drastically lowers the activation energy for nucleophilic acyl substitution. This enables rapid, catalyst-free amide bond formation even with sterically hindered or electronically deactivated amines, making it an ideal starting material for high-throughput screening (HTS) in drug discovery [3].

Physicochemical Properties

To ensure accurate stoichiometric calculations and safe handling, the quantitative properties of the building block are summarized below [2].

PropertyValue
Chemical Name 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
CAS Number 859850-98-9
Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Appearance White to pale yellow solid/powder
Melting Point 80.0 - 81.5 °C
Topological Polar Surface Area (TPSA) 34.89 Ų
Storage Conditions Inert atmosphere (N2/Ar), 2-8 °C, moisture-sensitive

Experimental Protocol: Anhydrous Amide Coupling

This self-validating protocol describes the synthesis of pyrazole-3-carboxamides.

Reagents and Equipment
  • 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • Target Primary/Secondary Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Flame-dried glassware under inert gas (N2/Ar)

Step-by-Step Methodology
  • Preparation : Purge a flame-dried 50 mL round-bottom flask with nitrogen.

    • Causality: Acyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them back to the unreactive carboxylic acid, severely depressing yields.

  • Dissolution : Dissolve 1.0 eq of the acyl chloride in anhydrous DCM to achieve a 0.1 M concentration. Cool the reaction mixture to 0 °C using an ice bath.

  • Amine Addition : Slowly add 1.1 eq of the target amine to the stirring solution.

  • Base Addition : Dropwise, add 2.0 eq of DIPEA.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively to scavenge the HCl byproduct generated during the substitution. If HCl is not neutralized, it will protonate the nucleophilic amine, rendering it unreactive and halting the reaction.

  • Reaction Monitoring & Self-Validation (Crucial Step) : Remove the ice bath and allow the reaction to warm to room temperature (typically 1-3 hours).

    • Self-Validating LC-MS Check: Direct injection of acyl chlorides into LC-MS often yields ambiguous results due to hydrolysis in the aqueous mobile phase. To accurately determine if the starting material is consumed, take a 10 µL reaction aliquot and quench it in 100 µL of anhydrous methanol. The unreacted acyl chloride will instantly form the methyl ester (m/z [M+H]+ = 217.09), clearly differentiating it from any hydrolyzed carboxylic acid byproduct (m/z [M+H]+ = 203.08).

  • Workup : Once complete, dilute the mixture with additional DCM. Wash sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO3 (to remove any carboxylic acid byproduct), and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) if necessary.

Chemical Workflow Visualization

SynthesisWorkflow A 1-Methyl-5-phenyl-1H-pyrazole- 3-carbonyl chloride C Anhydrous DCM 0 °C to RT A->C B Amine Nucleophile (1.1 eq) B->C D DIPEA (2.0 eq) HCl Scavenger C->D E Tetrahedral Intermediate D->E Nucleophilic Attack F Target Pyrazole-3-carboxamide E->F Chloride Elimination

Workflow for the synthesis of pyrazole-3-carboxamides via nucleophilic acyl substitution.

Applications in Target-Directed Drug Discovery

Derivatives synthesized from 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride have shown profound efficacy across multiple therapeutic domains.

  • Carbonic Anhydrase (CA) Inhibitors : Coupling the acyl chloride with 5-amino-1,3,4-thiadiazole-2-sulfonamide yields potent inhibitors of human CA isoenzymes (hCA-I and hCA-II). These compounds are critical in the design of topically acting anti-glaucoma agents, as they decrease aqueous humor secretion and lower intraocular pressure [1].

  • Antibacterial Agents : Pyrazole-3-carboxamides featuring chiral amine moieties exhibit significant structure-activity relationship (SAR) profiles against specific Gram-positive and Gram-negative bacterial strains, disrupting essential bacterial enzymatic pathways [4].

BioPathway A Pyrazole-3-carboxamide Derivative B Target Enzyme (e.g., hCA-II or Bacterial Target) A->B High Affinity Binding C Competitive Inhibition at Active Site B->C D Blockade of Substrate Conversion C->D E Therapeutic Efficacy (IOP Reduction / Clearance) D->E

Pharmacological pathway of pyrazole-3-carboxamides in target-directed enzyme inhibition.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Library of Medicine (PMC). Available at:[Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. PubMed. Available at:[Link]

  • Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. ResearchGate (Farmaco). Available at:[Link]

Method

Application Note: Scalable Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl Chloride

Target Audience: Process Chemists, Pharmaceutical Researchers, and Scale-Up Engineers Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Profile The synthesis of pyrazole-derived active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Pharmaceutical Researchers, and Scale-Up Engineers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Profile

The synthesis of pyrazole-derived active pharmaceutical ingredients (APIs) frequently relies on the robust activation of carboxylic acid precursors into highly reactive acyl chlorides. 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9)[1] is a critical electrophilic building block used in the development of kinase inhibitors and other targeted therapeutics.

This application note details a highly scalable, pilot-plant-ready protocol for converting 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 10199-53-8)[2] into its corresponding acyl chloride. The protocol utilizes oxalyl chloride activated by a catalytic amount of N,N-dimethylformamide (DMF) in anhydrous toluene. This specific reagent system is selected for scale-up because it operates under milder conditions than refluxing thionyl chloride and generates volatile byproducts that are easily removed, leaving a clean solution of the product suitable for direct telescoping into subsequent amidation reactions[3][4].

Mechanistic Insights: DMF-Catalyzed Activation

Understanding the reaction kinetics and intermediate species is crucial for safe scale-up. The direct reaction between a carboxylic acid and oxalyl chloride is relatively slow. The addition of sub-stoichiometric DMF fundamentally alters the pathway by generating a highly reactive Vilsmeier-Haack type intermediate (chloroiminium ion)[3][5].

Causality in Process Design:

  • Catalyst Role: DMF reacts rapidly with oxalyl chloride, releasing carbon monoxide ( CO ) and carbon dioxide ( CO2​ ) to form the electrophilic chloroiminium species.

  • Activation: The pyrazole-3-carboxylic acid attacks this intermediate, forming an activated complex that collapses to yield the desired acyl chloride.

  • Regeneration: The collapse of the complex regenerates the DMF catalyst and releases hydrogen chloride ( HCl ) gas.

Because the reaction relies on this catalytic cycle, the rate of gas evolution (and the associated exotherm) is directly proportional to the rate of oxalyl chloride addition and the concentration of DMF[4].

Mechanism DMF DMF Catalyst Vilsmeier Vilsmeier-Haack Intermediate [(CH3)2N=CHCl]+ Cl- DMF->Vilsmeier + Oxalyl Chloride OxCl Oxalyl Chloride OxCl->Vilsmeier - CO, - CO2 Product Pyrazole-3-carbonyl chloride Vilsmeier->Product + Carboxylic Acid Acid Pyrazole-3-carboxylic acid Acid->Product Product->DMF DMF Regenerated Byproducts Off-Gas: CO + CO2 + HCl Product->Byproducts HCl Released

Caption: DMF-catalyzed activation of carboxylic acid via the Vilsmeier-Haack intermediate.

Scale-Up Synthesis Protocol (100g Reference Scale)

The following protocol is designed for a 100g scale but is engineered with parameters directly translatable to multi-kilogram pilot reactors. Toluene is utilized as the solvent because it allows for azeotropic drying of the starting material prior to reaction and serves as an excellent vehicle for downstream coupling[4].

Quantitative Data & Stoichiometry
MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid202.211.00100.0 gStarting Material
Oxalyl Chloride126.931.1572.2 g (49.8 mL)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.051.8 g (1.9 mL)Catalyst
Toluene (Anhydrous)92.14N/A1000 mL (10 vol)Solvent
Step-by-Step Methodology

Self-Validating Control Point: Prior to execution, ensure the reactor's scrubber system is rated for high volumes of acidic and toxic gases. The reaction of 100g of starting material will generate approximately 11 Liters of CO , 11 Liters of CO2​ , and 11 Liters of HCl gas.

  • System Preparation & Azeotropic Drying:

    • Charge a 2L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, addition funnel, and a reflux condenser connected to a caustic scrubber system (for HCl/CO2​ ) and proper ventilation (for CO ).

    • Charge 100.0 g of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and 1000 mL of toluene.

    • Optional but recommended: Distill off 100 mL of toluene under a nitrogen sweep to azeotropically remove trace moisture. Cool the suspension to 15 °C.

  • Catalyst Addition:

    • Add 1.9 mL of anhydrous DMF to the suspension. Stir at 250 rpm for 5 minutes.

  • Controlled Reagent Addition:

    • Load 49.8 mL of oxalyl chloride into the addition funnel.

    • Begin dropwise addition of oxalyl chloride while maintaining the internal reactor temperature between 15 °C and 20 °C.

    • Causality Note: The reaction is highly exothermic and gas evolution is immediate. The rate of addition must be strictly governed by the capacity of the scrubber and the cooling jacket to maintain the temperature below 20 °C[4].

  • Reaction Maturation:

    • Once addition is complete, warm the reactor to 25 °C.

    • Stir for 2 to 4 hours. The progress of the reaction is visually self-validating: the suspension will gradually transition into a clear, homogenous solution as the insoluble carboxylic acid is converted into the highly soluble acyl chloride.

    • Continue stirring until gas evolution completely ceases, indicating the consumption of the Vilsmeier intermediate.

  • Workup and Concentration:

    • Apply a mild vacuum (approx. 100-200 mbar) at 30 °C to degas the solution, removing residual dissolved HCl and unreacted oxalyl chloride.

    • Process Engineering Insight: For most pharmaceutical applications, the resulting toluene solution of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is assayed (e.g., via derivatization with methanol and HPLC analysis) and used directly in the next step to avoid exposing the moisture-sensitive acyl chloride to ambient humidity[4].

    • If isolation is strictly required, strip the toluene completely under reduced pressure to yield the product as a solid/oil, which must be stored under strictly inert (Argon) conditions.

ScaleUpWorkflow N1 Pyrazole-3-carboxylic acid + Toluene N2 Jacketed Reactor (Inert N2 Atmosphere) N1->N2 N4 Oxalyl Chloride (Controlled Addition) N2->N4 Dropwise at 15-20°C N5 Gas Scrubber System (NaOH for HCl/CO2) N2->N5 Off-gas (CO, CO2, HCl) N6 Reaction Mixture (Acyl Chloride in Toluene) N2->N6 2-4 hours at 25°C N3 Catalytic DMF (0.05 eq) N3->N2 N7 Vacuum Degassing (Remove excess (COCl)2) N6->N7 N8 Telescope to Amidation (or Isolate Product) N7->N8

Caption: Workflow for the scalable synthesis of the pyrazole acyl chloride.

Analytical Validation

Because acyl chlorides hydrolyze rapidly on standard silica gel or reverse-phase HPLC columns, direct analysis is challenging.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. This rapidly converts the acyl chloride to the corresponding methyl ester. Analyze the methyl ester via HPLC/UPLC to confirm >99% conversion of the starting carboxylic acid.

  • Infrared Spectroscopy (IR): A quick IR scan of the neat toluene solution will show the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp, distinct acyl chloride C=O stretch (typically shifted to a higher wavenumber, ~1750-1790 cm⁻¹, compared to the starting acid).

References

  • 1-METHYL-5-PHENYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE.Echemi.
  • 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.Pharmaffiliates.
  • A Comparative Guide to Thionyl Chloride and Oxalyl Chloride.Benchchem.
  • Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation.ACS Publications.
  • Substitution at sp2 Carbon (C=O System) (Part II).St. Paul's Cathedral Mission College.

Sources

Application

Application Note: Functionalization of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl Chloride in Organic Synthesis

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including anti-inflammatory agents (celecoxib) and cannabinoid receptor antagonists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including anti-inflammatory agents (celecoxib) and cannabinoid receptor antagonists (rimonabant). Within library synthesis and drug discovery, 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS No. 859850-98-9) serves as a highly versatile, electrophilic building block[1]. By leveraging the extreme reactivity of the C3-acyl chloride, synthetic chemists can bypass expensive peptide coupling reagents (e.g., HATU, EDC) to rapidly generate diverse libraries of pyrazole-3-carboxamides and esters. This application note details the mechanistic rationale, self-validating protocols, and biological applications of functionalizing this critical intermediate, with a specific focus on the development of potent carbonic anhydrase (CA) inhibitors[2].

Mechanistic Rationale & Physicochemical Profiling

Reactivity Profile

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride possesses a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of the adjacent chlorine atom and the electron-deficient nature of the pyrazole ring under acidic/neutral conditions.

  • Molecular Formula: C11H9ClN2O

  • Molecular Weight: 220.65 g/mol [1]

  • Mechanism of Functionalization: The primary mode of functionalization is Nucleophilic Acyl Substitution . The reaction proceeds via the addition of a nucleophile (amine or alcohol) to the carbonyl carbon, forming a tetrahedral intermediate, followed by the rapid expulsion of the chloride leaving group.

Causality in Reagent Selection
  • Solvent Selection: Dichloromethane (DCM) is preferred for highly nucleophilic aliphatic amines due to its inertness and low boiling point[3]. However, for weaker nucleophiles like aryl sulfonamides (where the amine lone pair is delocalized by the SO2​ group), freshly distilled tetrahydrofuran (THF) is required to allow for higher reflux temperatures (66 °C) to overcome the activation energy barrier[2].

  • Base Selection: Triethylamine (TEA) or pyridine is strictly required as an acid scavenger. As the reaction proceeds, HCl gas is generated. Without a base, the HCl will protonate the unreacted nucleophilic amine, rendering it inactive and capping the theoretical yield at 50%[3].

Synthetic Workflow

G SM 1-Methyl-5-phenyl-1H-pyrazole -3-carbonyl chloride (Electrophile) Amidation Amidation (Amines, TEA/Pyridine) SM->Amidation Nucleophilic Acyl Substitution (DCM/THF, 0°C to Reflux) Esterification Esterification (Alcohols, Base) SM->Esterification Alcoholysis (DMAP Catalyst) Amides Pyrazole-3-carboxamides (Target: CA Inhibitors) Amidation->Amides Yield: 70-95% Esters Pyrazole-3-esters (Target: Prodrugs) Esterification->Esters Yield: 60-85% Pharma Preclinical Screening & Biological Assays Amides->Pharma in vitro validation Esters->Pharma in vivo cleavage assays

Synthetic workflow for 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Aliphatic/Aryl Pyrazole-3-Carboxamides

This protocol is optimized for highly reactive primary and secondary amines.

  • Preparation: In an oven-dried round-bottom flask purged with inert gas ( N2​ or Argon), dissolve 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.0 mmol) in 10 mL of anhydrous DCM.

    • Causality: Atmospheric moisture will rapidly hydrolyze the acyl chloride back to the inactive pyrazole-3-carboxylic acid.

  • Base Addition: Add triethylamine (1.5 mmol) to the solution and cool the flask to 0 °C in an ice bath.

  • Nucleophile Addition: Add the desired amine (1.2 mmol) dropwise over 10 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and minimizes the formation of side products[3].

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. The highly non-polar acyl chloride ( Rf​≈0.8 ) will disappear, replaced by a more polar, UV-active amide spot ( Rf​≈0.3−0.5 ).

  • Workup: Quench the reaction with 15 mL of 0.1 N HCl.

    • Causality: The dilute acid protonates unreacted amines and TEA, shifting them into the aqueous layer as water-soluble hydrochloride salts, leaving the neutral pyrazole-carboxamide in the organic layer[3].

  • Isolation: Extract with DCM ( 3×15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Synthesis of Sulfonamide-Bearing Pyrazole Derivatives (hCA Inhibitors)

This protocol is adapted for weaker nucleophiles, specifically targeting the synthesis of carbonic anhydrase inhibitors.

  • Preparation: Dissolve the acyl chloride (1.0 mmol) in 25–30 mL of freshly distilled THF[2].

  • Nucleophile Addition: Add the appropriate sulfonamide derivative (2.0 mmol).

    • Causality: An excess of the sulfonamide is used to drive the equilibrium forward, as the nucleophilicity of the amine is hindered by the electron-withdrawing SO2​ group[2].

  • Thermal Activation: Heat the mixture under reflux (approx. 66 °C) for 5 hours.

  • Isolation & Purification: Evaporate the THF in vacuo. Wash the crude solid extensively with distilled water to remove unreacted sulfonamide. Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure pyrazole-carboxamide[2].

  • Spectroscopic Validation: Confirm the structure via FT-IR (shift of C=O stretch from ~1780 cm−1 to ~1650 cm−1 ) and 1H -NMR (appearance of the characteristic amide CONH proton between δ 10.76–10.94 ppm)[2].

Quantitative Yield & Biological Activity Data

Functionalized derivatives of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride have demonstrated exceptional potency in biological assays, particularly against human carbonic anhydrase (hCA) isoenzymes, which are critical targets for glaucoma and diuretic therapies[2],[4].

Compound SeriesNucleophile TypeSolvent / BaseReaction ConditionsYield (%)hCA I InhibitionhCA II Inhibition
Aliphatic Amides Primary/Secondary AminesDCM / TEA0 °C to RT, 2 h80–95%N/AN/A
Sulfonamide Hybrids Aryl SulfonamidesTHF / NoneReflux, 5 h70–85% Ki​ : 0.063–3.368 µM Ki​ : 0.007–4.235 µM
Thiadiazole Amides 5-amino-1,3,4-thiadiazolesTHF / PyridineReflux, 4–6 h65–80% IC50​ : 1.2–2.2 nM IC50​ : 0.4–2.0 nM

Data synthesized from established pharmacological evaluations of pyrazole-3-carboxamide derivatives[2],[4].

References

  • "1-METHYL-5-PHENYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE CAS#859850-98-9". ChemRadar. Available at:[Link]

  • "Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors". PMC - National Center for Biotechnology Information. Available at:[Link]

  • "Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects". PubMed. Available at: [Link]

  • "Pyrazole derivatives, their production and use - European Patent Office - EP 0411507 A1". Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Hydrolysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Welcome to the technical support guide for 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive building block. Its purpose is to provide expert guidance, troubleshooting advice, and validated protocols to ensure the successful application of this reagent by mitigating its primary liability: rapid hydrolysis upon exposure to atmospheric moisture.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride.

Q1: What is 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride and why is it used?

A: 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS No. 859850-98-9) is a heterocyclic acyl chloride.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, appearing in numerous bioactive compounds.[2][3][4] As an acyl chloride, this reagent is a highly efficient acylating agent, used to introduce the 1-methyl-5-phenyl-pyrazole-3-carbonyl moiety into molecules by reacting it with nucleophiles like amines (to form amides) or alcohols (to form esters).[5][6]

Q2: Why is this compound so susceptible to hydrolysis in the air?

A: The high reactivity is inherent to the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic (electron-deficient) due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[5][7] This makes it a prime target for nucleophilic attack by water molecules present in the atmosphere. The reaction is a rapid, often exothermic, nucleophilic acyl substitution that converts the acyl chloride into the corresponding, and often less desired, carboxylic acid.[7][8][9]

Q3: What are the tell-tale signs of reagent degradation due to hydrolysis?

A: There are several indicators:

  • Physical Appearance: The pure compound is typically a solid. If it becomes sticky, partially liquefied, or emits a sharp, acidic odor (due to the formation of HCl), it has likely been exposed to moisture.

  • Analytical Data: When analyzing a subsequent reaction, the presence of a significant impurity corresponding to the molecular weight of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a definitive sign of hydrolysis.

  • Reaction Outcome: Poor yields in acylation reactions are the most common consequence, as the hydrolyzed reagent is no longer reactive towards the intended nucleophile (e.g., amine or alcohol).[10]

Q4: Can I store this reagent, and if so, how?

A: Yes, but with extreme care. The key is to minimize exposure to atmospheric moisture. Store the reagent in a tightly sealed container, preferably with a Teflon-lined cap.[11] For added protection, wrap the cap and neck of the container with Parafilm. It should be kept in a cool, dry, and well-ventilated area, away from water, alcohols, and amines.[8][11] The ideal storage environment is inside a desiccator or a nitrogen-purged glovebox.

Part 2: In-Depth Troubleshooting Guide

This guide provides solutions to specific experimental issues that arise from the improper handling of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride.

Issue 1: My acylation reaction has a very low yield, and I've isolated 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid as the major byproduct.

  • Probable Cause: This is the classic symptom of premature hydrolysis of your acyl chloride. The water molecule from the air or residual moisture in your reaction setup has outcompeted your desired nucleophile (amine/alcohol) for the reagent.

  • Causality Explained: Acyl chlorides react vigorously with water.[12] If your solvents are not anhydrous, your glassware contains adsorbed moisture, or the reaction is performed open to the air, a significant portion of your starting material will be quenched before it can participate in the desired reaction.

  • Solution: You must adopt rigorous anhydrous techniques. This is non-negotiable for success.

    • Glassware: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry, inert gas (nitrogen or argon) or in a desiccator immediately before use.[11]

    • Solvents: Use only commercially available anhydrous solvents or freshly distill them from an appropriate drying agent. Never use a solvent from a previously opened bottle without verifying its dryness.

    • Atmosphere: The reaction must be conducted under a positive pressure of an inert gas. This is best achieved using a Schlenk line or within a glovebox.[11][13] Refer to Protocol 1 for a detailed setup.

Issue 2: My results are inconsistent. One day the reaction works well, the next day it fails completely.

  • Probable Cause: Ambient laboratory conditions, particularly humidity, can vary significantly from day to day. On a humid day, the rate of hydrolysis of the acyl chloride in the air is much faster. Inconsistent handling techniques can also lead to variable amounts of moisture exposure.

  • Causality Explained: The success of the reaction is directly proportional to your ability to exclude water. Any variability in your anhydrous technique—such as how long the reagent container is open, the quality of your inert gas seal, or the dryness of your solvents—will manifest as inconsistent yields.

  • Solution: Standardize your procedure.

    • Always use an inert atmosphere: Do not attempt the reaction open to the air, regardless of previous anecdotal success.

    • Dispense Reagent Carefully: Weigh or measure the acyl chloride under a positive flow of inert gas or inside a glovebox. Quickly seal the main container after removing the required amount.

    • Use a Base: In reactions with amines, two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine or pyridine) are required.[5][9] The base neutralizes the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]

Issue 3: I am observing an unknown side product in addition to the hydrolyzed acid.

  • Probable Cause: If your nucleophile is sensitive, the HCl generated during either the desired reaction or the hydrolysis side-reaction can catalyze decomposition or other unwanted side reactions.

  • Causality Explained: The hydrolysis of one molecule of acyl chloride produces one molecule of HCl. This acid can be detrimental to acid-labile functional groups on your substrate or product.

  • Solution:

    • Add the Base First: Ensure the non-nucleophilic base is present in the reaction mixture with your substrate before the addition of the acyl chloride. This ensures that any generated HCl is neutralized instantly.[9]

    • Control Reaction Temperature: Acylation reactions are often exothermic.[10] Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions. Add the acyl chloride solution dropwise to the substrate solution to maintain temperature control.[9]

Part 3: Core Experimental Protocols & Data

Diagram 1: The Hydrolysis Pathway

This diagram illustrates the nucleophilic attack of water on the acyl chloride, leading to the formation of the unwanted carboxylic acid.

Hydrolysis_Mechanism cluster_start cluster_end Reagents Acyl Chloride (R-COCl) + Water (H₂O) Intermediate Tetrahedral Intermediate [R-C(OH)(O⁻)Cl] Reagents->Intermediate Nucleophilic Attack Products Carboxylic Acid (R-COOH) + Hydrochloric Acid (HCl) Intermediate->Products Collapse & Elimination of Cl⁻

Caption: Mechanism of acyl chloride hydrolysis.

Protocol 1: Performing an Amidation Reaction Under Anhydrous Conditions

This protocol details the steps for reacting 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride with a primary amine under a rigorous inert atmosphere.

1. Glassware and System Preparation:

  • Place all necessary glassware (round-bottom flask, addition funnel, stir bar) in an oven at >120 °C for at least 4 hours.
  • Assemble the reaction apparatus hot on a Schlenk line and allow it to cool to room temperature under high vacuum.
  • Perform at least three "purge-and-refill" cycles: evacuate the system under vacuum and backfill with dry nitrogen or argon.[11] Maintain a slight positive pressure of inert gas throughout the experiment, monitored with an oil bubbler.

2. Reagent Preparation:

  • In the main reaction flask, dissolve the amine substrate (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
  • Cool the solution to 0 °C using an ice-water bath.
  • In a separate, dry flask (or the addition funnel), dissolve 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.05 equivalents) in anhydrous DCM under an inert atmosphere.

3. Reaction Execution:

  • Slowly add the acyl chloride solution dropwise from the addition funnel to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C.
  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 1-3 hours).

4. Workup and Purification:

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by recrystallization or column chromatography.
Table 1: Impact of Handling Conditions on Reaction Yield

This table summarizes the expected outcomes of an amidation reaction under different experimental conditions, highlighting the critical need for an anhydrous setup.

ConditionInert AtmosphereAnhydrous SolventOven-Dried GlasswareExpected Amide YieldNotes
Optimal Yes (N₂ or Ar)YesYes>90%Minimal hydrolysis observed. Clean reaction profile.
Sub-optimal NoYesYes20-60%Significant hydrolysis from atmospheric moisture. Yield varies with ambient humidity.
Poor NoNo ("Reagent Grade")No0-10%Acyl chloride is almost completely hydrolyzed before it can react with the amine.

Part 4: Troubleshooting Workflow

This decision tree guides the user from a failed experiment to a successful outcome by systematically identifying and correcting the source of the problem.

Diagram 2: Troubleshooting Workflow for Poor Reaction Outcomes

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_impurity Analyze Crude Product (NMR/LCMS). Is Carboxylic Acid Present? start->check_impurity hydrolysis_confirmed Cause: Hydrolysis Confirmed check_impurity->hydrolysis_confirmed Yes check_base Was a Base (e.g., Et₃N) Used? check_impurity->check_base No solution_hydrolysis Solution: 1. Implement Rigorous Anhydrous Technique (Protocol 1). 2. Use fresh/dry solvents and reagents. 3. Work under N₂ or Ar atmosphere. hydrolysis_confirmed->solution_hydrolysis no_base Cause: Amine Salt Formation check_base->no_base No other_issue Cause: Other Issue (e.g., Substrate Purity, Temp) check_base->other_issue Yes solution_base Solution: Add 1.2 eq. of a non-nucleophilic base to the reaction before adding the acyl chloride. no_base->solution_base

Caption: A decision tree for troubleshooting acylation reactions.

References

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 20.17: Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts. [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. [Link]

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. [Link]

  • How to stop hydrolysis of an acyl chloride in aquous solution? (2018, August 6). ResearchGate. [Link]

  • 1-METHYL-5-PHENYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE CAS#859850-98-9. (n.d.). ChemRadar. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Asian Journal of Chemistry. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. [Link]

  • Water Sensitive Chemicals. (n.d.). Environment, Health & Safety, University of California, Berkeley. [Link]

  • Performing a Reaction Under an Inert Atmosphere. (2017, January 17). YouTube. [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline. (2021). RSC Advances. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2012). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis &amp; Handling of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl Chloride

Welcome to the Technical Support Center for 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS No. 859850-98-9)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS No. 859850-98-9)[1]. This highly reactive acyl chloride is a critical linchpin intermediate used to synthesize complex amides, esters, and bioactive heterocyclic conjugates[2]. Because acid chlorides are notoriously sensitive to atmospheric moisture and thermal degradation, achieving high reaction yields requires strict control over reaction kinetics, reagent selection, and purification methodologies.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help drug development professionals optimize their workflows.

Part 1: Visualizing the Reaction & Degradation Pathways

To successfully optimize your yield, you must first understand the competing mechanistic pathways. The diagram below illustrates the intended chlorination workflow versus the primary degradation pathway (hydrolysis) that leads to yield loss.

SynthesisWorkflow A 1-Methyl-5-phenyl-1H-pyrazole- 3-carboxylic acid C 1-Methyl-5-phenyl-1H-pyrazole- 3-carbonyl chloride A->C Chlorination (-SO₂, -HCl) B Chlorinating Agent (SOCl₂ or (COCl)₂ + DMF) B->C Catalysis E Hydrolysis Degradation (Reversion to Acid) C->E Exposure to H₂O G Target Derivatives (Amides / Esters) C->G Base Catalyst (e.g., TEA) D Atmospheric Moisture (H₂O) D->E Hydrolysis F Nucleophilic Addition (Amines / Alcohols) F->G Substitution

Reaction pathways for 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride synthesis and degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: My conversion from 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid to the acid chloride is consistently incomplete. How can I drive the reaction to 100% conversion? Mechanistic Causality: Thionyl chloride (SOCl₂) alone possesses a high activation energy barrier for this specific sterically hindered carboxylic acid. Solution: Do not rely on SOCl₂ alone. Add a catalytic amount (1-2 drops) of anhydrous N,N-Dimethylformamide (DMF). DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly attacks the carboxylic acid hydroxyl group, drastically lowering the activation energy and driving the chlorination forward while releasing SO₂ and HCl gases[3].

Q2: I am experiencing low yields during my downstream amidation step. My NMR shows a mixture of the target amide and the starting carboxylic acid. What went wrong? Mechanistic Causality: The 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is undergoing hydrolysis back into the carboxylic acid before the nucleophile can attack. This is caused by ambient moisture or wet solvents[2]. Solution: Acid chlorides are highly hygroscopic. You must utilize strict Schlenk line techniques. Ensure your downstream solvents (e.g., Dichloromethane or Tetrahydrofuran) are dried over molecular sieves or distilled from sodium/benzophenone. Never expose the isolated acid chloride to ambient air; flush all flasks with Argon or ultra-high-purity Nitrogen.

Q3: How should I purify the crude 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride? Mechanistic Causality: Silica gel contains surface silanol groups and adsorbed water. Attempting to purify this acid chloride via column chromatography will result in near-total degradation (hydrolysis) back to the starting material. Solution: Do not use chromatography. The optimal purification strategy relies on the volatility of the byproducts. By using Oxalyl Chloride or Thionyl Chloride, the byproducts (CO, CO₂, SO₂, HCl) are gases. The excess chlorinating agent can be removed via rotary evaporation under high vacuum. The resulting crude solid or oil is typically >95% pure and should be used immediately in the next synthetic step[4].

Part 3: Self-Validating Experimental Protocol

To ensure high scientific integrity, do not blindly follow reaction times. Use this self-validating Standard Operating Procedure (SOP) for the synthesis of the acid chloride.

Step 1: Setup & Purging Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach the system to a Schlenk line and perform three vacuum/Argon purge cycles to ensure a strictly anhydrous environment.

Step 2: Reagent Loading Under positive Argon flow, add 1.0 equivalent of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid[5]. Suspend the solid in anhydrous Dichloromethane (DCM) (approx. 5 mL per gram of starting material).

Step 3: Catalytic Activation Cool the flask to 0°C using an ice bath. Slowly add 1.5 equivalents of Oxalyl Chloride ((COCl)₂), followed immediately by 2 drops of anhydrous DMF. Self-Validation Check: You should observe immediate effervescence. This bubbling is the release of CO and CO₂ gases, confirming the generation of the Vilsmeier-Haack active species.

Step 4: Reaction Monitoring (Crucial Step) Allow the reaction to warm to room temperature and stir for 2-4 hours. Trustworthiness Check:Do not use Thin-Layer Chromatography (TLC). The acid chloride will hydrolyze on the silica plate, falsely indicating unreacted starting material. Instead, withdraw a 0.1 mL aliquot, evaporate the solvent under a stream of N₂, and analyze via ATR-FTIR. The reaction is complete when the broad carboxylic acid O-H stretch (~2500–3300 cm⁻¹) disappears, and the C=O stretch shifts from ~1680 cm⁻¹ to a sharp, distinct acyl chloride peak at ~1750 cm⁻¹.

Step 5: Workup & Isolation Once FTIR confirms completion, concentrate the mixture under reduced pressure. To ensure complete removal of residual chlorinating agents and HCl, add 5 mL of anhydrous toluene and co-evaporate under high vacuum. Repeat this azeotropic distillation twice. Store the resulting product under Argon at -20°C if not used immediately.

Part 4: Quantitative Data Summarization

Selecting the right chlorinating agent is vital for optimizing yields. The table below summarizes the quantitative and mechanistic differences between common reagents used for pyrazole-3-carboxylic acid derivatives.

Chlorinating AgentEquivalents RequiredTemp (°C)Typical YieldPrimary ByproductsMechanistic Impact on Pyrazole Rings
Oxalyl Chloride + DMF 1.2 - 2.00 - 2590 - 98% CO, CO₂, HClOptimal. Extremely mild conditions prevent thermal degradation of the pyrazole core.
Thionyl Chloride + DMF 3.0 - 5.040 - 8085 - 95%SO₂, HClHighly effective, but requires heating. Volatile byproducts are easily removed via vacuum.
Phosphorus Pentachloride 1.0 - 1.225 - 10570 - 85%POCl₃, HClSuboptimal. Harsh conditions. The POCl₃ byproduct (bp 105°C) is highly difficult to separate from the product without distillation.
References
  • Akbas, E., Berber, I., Sener, A., & Hasanov, B. (2005). Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. Il Farmaco, 60(1), 23-26. URL:[Link]

  • Stepanov, B. I., et al. (1990). Chlorination of 1,5-dimethylpyrazole. Chemistry of Heterocyclic Compounds. URL:[Link]

  • Ali, M., et al. (2022). Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. MDPI. URL:[Link]

Sources

Troubleshooting

handling moisture sensitivity of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Welcome to the Technical Support Center for 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9). As a highly reactive acyl chloride building block critical for pharmaceutical synthesis and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9). As a highly reactive acyl chloride building block critical for pharmaceutical synthesis and drug development, its pronounced electrophilicity makes it exceptionally vulnerable to atmospheric moisture[1].

This guide is structured to provide researchers with mechanistic insights, self-validating experimental workflows, and targeted troubleshooting strategies to prevent degradation and ensure reproducible yields.

Section 1: Mechanistic Understanding & Storage FAQs

Q: Why is 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride so sensitive to moisture, and what are the downstream consequences of exposure? A: Acyl chlorides possess a highly electrophilic carbonyl carbon. When exposed to atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride leaving group to yield 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and hydrochloric acid (HCl)[1].

Causality Insight: This hydrolysis not only depletes your starting material but introduces acidic impurities. In downstream amidation reactions, the generated HCl will protonate your amine nucleophiles, rendering them electronically inactive and effectively halting the desired reaction[2].

Hydrolysis A 1-Methyl-5-phenyl-1H-pyrazole- 3-carbonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Atmospheric Moisture (H2O) B->C H2O Addition D 1-Methyl-5-phenyl-1H-pyrazole- 3-carboxylic acid C->D Chloride Expulsion E Hydrochloric Acid (HCl) C->E Proton Release

Caption: Hydrolysis mechanism of acyl chlorides upon exposure to atmospheric moisture.

Q: What are the optimal storage conditions to prevent degradation over time? A: Store the compound in a tightly sealed container with a PTFE/Teflon-lined cap under an inert atmosphere (Argon or Nitrogen) at 2–8°C. For long-term storage of bulk quantities, employ the "aliquot strategy" : divide the bulk material into smaller, single-use vials inside a glovebox[3]. Causality Insight: Repeatedly opening a master batch in ambient air introduces trace water vapor during each use. Aliquoting isolates the bulk supply from cumulative moisture exposure, preserving its integrity.

Section 2: Experimental Workflows & Schlenk Line Techniques

Q: How do I safely transfer this reagent and set up my reaction without exposing it to air? A: For handling moisture-sensitive acyl chlorides, Schlenk line techniques must be rigorously employed[4]. Below is a self-validating protocol for preparing your reaction vessel to guarantee an anhydrous environment.

Step-by-Step Methodology: Self-Validating Schlenk Line Purge-and-Refill

Causality Focus: Standard oven-drying removes bulk surface water, but a microscopic hydration layer remains bound to the glass. The combination of high vacuum and heat provides the thermodynamic energy required to desorb this layer, while the inert gas backfill prevents re-adsorption[5].

  • Glassware Preparation: Dry all glassware (Schlenk flasks, stir bars) in an oven at >150°C for a minimum of 4 hours. Assemble the apparatus while hot.

  • Initial Evacuation: Connect the flask to the Schlenk line. Open the flask to the vacuum manifold.

  • Flame Drying: Gently heat the exterior of the flask with a heat gun under dynamic vacuum (target <0.1 mbar) to drive off residual surface moisture.

  • Self-Validation Check (Critical): Close the vacuum valve to isolate the flask from the pump. Monitor the vacuum gauge. If the pressure rises above 0.1 mbar within 60 seconds, you have an active leak. Do not proceed until the seal (greased joints/O-rings) is fixed. This step ensures your system is self-validating and truly sealed.

  • Inert Gas Backfill: Slowly open the manifold to Argon or Nitrogen. Wait until the oil bubbler indicates a positive pressure flow.

  • Cycling: Repeat the vacuum and backfill process (Steps 2 and 5) three times. Evacuating a 100 mL flask down to 0.1 mbar reduces O₂/H₂O concentration to negligible levels (~1 x 10⁻⁴ mmol)[6].

  • Reagent Addition: Add the 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride via a dry syringe or cannula under a positive counter-flow of inert gas[5].

SchlenkCycle Start Hot, Assembled Glassware Vac Apply Vacuum (<0.1 mbar) Start->Vac Check Self-Validation: Does pressure hold 60s? Vac->Check Leak Fix Leak & Re-grease Joints Check->Leak No (Pressure rises) Gas Backfill with Argon/N2 Check->Gas Yes (Pressure holds) Leak->Vac Cycle Repeat Cycle 3x Gas->Cycle Cycle->Vac If < 3 cycles Ready Ready for Acyl Chloride Addition Cycle->Ready If 3 cycles complete

Caption: Logical workflow for self-validating Schlenk line purge-and-refill cycles.

Section 3: Troubleshooting & Data Presentation

Q: My amidation reaction with 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is stalling at 50% conversion. What is happening? A: This is a classic symptom of moisture contamination. If trace water is present, it competes with your target amine nucleophile. If you are not using a sufficient excess of a non-nucleophilic scavenger base (like Triethylamine or DIPEA), the HCl generated from both the desired reaction and the side-hydrolysis will protonate your starting amine, creating an inactive ammonium salt[2]. Action: Ensure rigorous drying of solvents, use , and verify you are using at least 2.0–2.5 equivalents of your scavenger base.

Quantitative Data: Solvent Selection for Acyl Chloride Reactions

To optimize your reaction and minimize moisture interference, solvent choice is critical. The table below summarizes the properties of common solvents used with acyl chlorides.

SolventSuitability for Acyl ChloridesWater Solubility Limit (20°C)Recommended Drying MethodMechanistic Notes
Dichloromethane (DCM) Excellent~0.24%3Å Molecular SievesStandard solvent for amidation. Inert toward acyl chlorides.
Tetrahydrofuran (THF) GoodMiscibleSodium/Benzophenone distillationMust be strictly anhydrous; its hygroscopic nature rapidly absorbs atmospheric water.
N,N-Dimethylformamide (DMF) Poor (as bulk)MiscibleBarium Oxide or 4Å SievesReacts with acyl chlorides to form Vilsmeier-Haack type intermediates. Use only in catalytic amounts.
Toluene Excellent~0.03%4Å Molecular SievesExtremely low water solubility makes it highly favorable for moisture-sensitive heating.

Section 4: Safe Quenching and Disposal

Q: How do I safely dispose of unused or degraded 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride? A: Never throw unquenched acyl chlorides into aqueous waste. The rapid, exothermic hydrolysis will cause severe pressure buildup and potential container rupture[2].

Step-by-Step Methodology: Alcohol-Based Quenching

Causality Focus: (using methanol or ethanol) is preferred over water because it forms a stable ester. This reaction is significantly less violent and less exothermic than direct aqueous hydrolysis[7].

  • Dilution: Dissolve the residual acyl chloride in an inert, dry solvent (e.g., THF or DCM) under a well-ventilated fume hood.

  • Temperature Control: Place the reaction flask in an ice bath (0°C) to control the exothermic heat of the quench.

  • Quenching: Slowly add the quenching agent (Methanol or Ethanol) dropwise via an addition funnel or syringe[7].

  • Maturation: Once the addition is complete and bubbling has subsided, remove the ice bath and stir for 30 minutes at room temperature.

  • Neutralization: Neutralize the resulting acidic solution with a mild aqueous base (e.g., saturated sodium bicarbonate) until pH ~7 before transferring to the appropriate organic/aqueous waste streams.

References

  • Borys, A. "Keeping air and moisture out: Vacuum requirements for Schlenk line applications." BrandTech Scientific. [Link]

  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh. [Link]

  • The Schlenk Line Survival Guide. "Transferring Liquids and Solvents." Schlenk Line Survival Guide.[Link]

  • Yufeng. "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling." Yufeng Chemical.[Link]

  • Sciencemadness Discussion Board. "Acyl chlorides stability - Storage and Handling." Sciencemadness. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis and purification of 1-methyl-5-pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis and purification of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride.

Acid chlorides are notoriously reactive, moisture-sensitive, and thermally labile. Standard purification techniques like silica gel chromatography will irreversibly hydrolyze your product, while conventional distillation often leads to thermal degradation. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation of your target molecule.

I. Quantitative Physicochemical Profile

Before troubleshooting, it is critical to understand the physical parameters of the target molecule. The melting point dictates that this compound is a solid at room temperature, which heavily influences our choice of purification (favoring sublimation and crystallization over standard liquid distillation).

Physicochemical PropertyValue
Chemical Name 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
CAS Number 859850-98-9[1]
Molecular Formula C11H9ClN2O[1]
Molecular Weight 220.65 g/mol [1]
Melting Point 80 - 81.5 °C[1]
Density 1.26 g/cm³[1]
Reactivity Profile Highly moisture-sensitive acylating agent; reacts violently with protic solvents.
II. Synthesis & Purification Workflow

Workflow for the synthesis and purification of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride.

III. Troubleshooting Guides & FAQs

Q1: My acid chloride degrades or turns into a dark tar during distillation. How can I prevent this? Causality & Solution: Acid chlorides are highly sensitive to thermal stress, which induces polymerization or degradation when exposed to elevated temperatures for prolonged periods[2]. Furthermore, because the melting point of this specific compound is approximately 80–81.5 °C[1], standard liquid distillation is physically ineffective and unnecessarily harsh. Recommendation: Avoid heating the compound above 70 °C[3]. Instead of traditional distillation, utilize a Kugelrohr apparatus for high-vacuum sublimation or short-path distillation[3]. If thermal degradation persists, abandon heat-based purification entirely and opt for anhydrous trituration (Method A).

Q2: How do I completely remove residual thionyl chloride ( SOCl2​ ) without applying excessive heat? Causality & Solution: SOCl2​ (boiling point ~79 °C) often lingers in the crude mixture. Heating the flask to drive it off risks product degradation. Recommendation: Employ azeotropic co-evaporation. Add anhydrous toluene to the crude mixture and evaporate under reduced pressure[3][4]. Toluene alters the vapor pressure dynamics, acting as a sweep gas to carry away SOCl2​ , HCl , and SO2​ at much lower temperatures. Self-validation check: Repeat this process 2–3 times; the process is complete when the residual oil/solid no longer fumes aggressively when briefly exposed to ambient air.

Q3: I cannot distill the product, but I need it highly pure for a sensitive coupling reaction. What are my options? Causality & Solution: Standard chromatography (silica/alumina) relies on surface hydroxyl groups that will irreversibly hydrolyze the acid chloride back to the carboxylic acid. Recommendation: Purify via anhydrous crystallization or trituration. Solid acid chlorides can be successfully triturated using dry, non-polar solvent systems such as anhydrous hexane, heptane, or a toluene-petroleum ether mixture[4]. Unreacted carboxylic acid is typically insoluble in cold non-polar solvents, allowing you to filter it out under an inert atmosphere, while the acid chloride crystallizes upon further cooling.

Q4: Is it strictly necessary to purify the acid chloride before the next synthetic step? Causality & Solution: In many pharmaceutical workflows, isolating highly reactive pyrazole-3-carbonyl chlorides is counterproductive due to their unstable, moisture-sensitive nature[5]. Recommendation: If your starting carboxylic acid was highly pure, the "crude but clean" approach is the industry standard. After rigorous stripping of volatiles (as described in Q2), the crude acid chloride can be dissolved in an anhydrous aprotic solvent and used immediately in subsequent Schotten-Baumann-type amidation or esterification reactions[3][6][7].

IV. Step-by-Step Experimental Protocols
Protocol A: Synthesis and "Crude but Clean" Isolation

Use this protocol when the acid chloride will be consumed immediately in a subsequent coupling step.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and connected to a Schlenk line (Argon/Nitrogen).

  • Reaction: Suspend 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid in an excess of neat thionyl chloride ( SOCl2​ ) (typically 5–10 equivalents)[6].

  • Activation: Stir the mixture at a gentle reflux (60 °C) until the solid completely dissolves and gas evolution ( HCl , SO2​ ) ceases (typically 2–4 hours).

  • Volatile Stripping: Cool to room temperature. Transfer to a rotary evaporator equipped with a cold trap. Remove excess SOCl2​ under reduced pressure using a water bath kept strictly below 40 °C.

  • Co-evaporation (Self-Validating Step): Add 10 mL of anhydrous toluene to the residue and evaporate under vacuum. Repeat this step twice. The absence of fuming indicates the successful removal of acidic volatiles.

  • Storage: Flush the flask with argon. The crude acid chloride is now ready for immediate downstream use[5].

Protocol B: High-Vacuum Kugelrohr Sublimation

Use this protocol when analytical purity is required and the compound must be isolated.

  • Preparation: Transfer the stripped crude acid chloride (from Protocol A, Step 5) to a Kugelrohr distillation bulb under an inert atmosphere.

  • Vacuum: Apply a high vacuum (preferably < 0.1 mbar) to lower the sublimation threshold.

  • Heating: Gently heat the oven, keeping the temperature strictly below 70 °C to prevent thermal degradation and polymerization[2][3].

  • Collection: Collect the purified solid acid chloride in the receiving bulb, which should be actively cooled with a dry ice/acetone bath.

  • Handling: Backfill the apparatus with argon before opening. Transfer the purified product to a vacuum desiccator immediately.

Protocol C: Anhydrous Trituration / Crystallization

Use this protocol to remove unreacted carboxylic acid without applying any heat.

  • Dissolution: Dissolve the crude, volatile-stripped acid chloride in a minimum amount of anhydrous toluene[4].

  • Precipitation: Slowly add anhydrous petroleum ether or hexane dropwise while stirring vigorously under nitrogen.

  • Cooling: Chill the mixture to -20 °C. Because the product has a melting point of ~80 °C[1], it will readily crystallize out of the cold non-polar solvent matrix.

  • Filtration: Filter the mixture rapidly through a Schlenk frit under an argon atmosphere. Critical: Do not use a standard Büchner funnel in ambient air, as atmospheric moisture will cause rapid surface hydrolysis.

  • Drying: Dry the isolated solid in vacuo for 2 hours to remove residual non-polar solvents.

V. References
  • Benchchem. Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.

  • ResearchGate. Acid Chloride/ chloroformate purification?

  • LookChem. General procedures for the purification of Acid chlorides - Chempedia.

  • Echemi. 1-methyl-5-phenyl-1h-pyrazole-3-carbonyl chloride.

  • Google Patents. US4204916A - Process for recovering acid chlorides by distillation.

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

  • PMC (NIH). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

  • Benchchem. 4-Benzoyl-1-methyl-1H-pyrazole | CAS 92525-13-8.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation with 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing acyl substitution workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing acyl substitution workflows. 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9) is a highly valuable heterocyclic building block, particularly in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients.

Despite the inherent reactivity of acyl chlorides, incomplete amidation is a frequent bottleneck that costs time and precious starting materials. This guide provides a mechanistic framework to diagnose, troubleshoot, and optimize your amidation reactions, ensuring high yields and reproducible scale-ups.

Diagnostic Workflow for Incomplete Amidation

Before altering your reaction conditions, use the following logical framework to isolate the root cause of your stalled reaction.

Troubleshooting Start Incomplete Amidation Detected CheckAmine Is the starting amine fully consumed? Start->CheckAmine Hydrolysis Suspect Hydrolysis: Check for Pyrazole Carboxylic Acid CheckAmine->Hydrolysis Yes (Side Reactions) CheckpH Is the reaction mixture acidic? (pH < 7) CheckAmine->CheckpH No (Reaction Stalled) AddBase HCl Inhibition: Add 1.5-2.0 eq DIPEA/TEA CheckpH->AddBase Yes (Amine Protonated) AddDMAP Poor Nucleophile: Add 0.1 eq DMAP or Heat CheckpH->AddDMAP No (Steric/Electronic Issue)

Caption: Diagnostic flowchart for isolating the root cause of incomplete acyl chloride amidation.

Frequently Asked Questions (Troubleshooting)

Q1: My amidation reaction stalls at exactly ~50% conversion, even though I added 1.0 equivalent of my amine and 1.0 equivalent of the pyrazole acid chloride. Why? A1: This is a classic symptom of HCl-mediated amine inhibition. When 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride reacts with an amine, one equivalent of hydrogen chloride (HCl) is generated as a byproduct. If you do not have a sufficient auxiliary base in the reaction, the generated HCl will rapidly protonate the remaining unreacted starting amine, forming an ammonium salt[1]. Because ammonium salts lack a free lone pair on the nitrogen, they are entirely non-nucleophilic, effectively halting the reaction at 50% conversion[1]. Solution: Ensure you are using at least 1.5 to 2.0 equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to act as a proton scavenger[2].

Q2: I am using 2.0 equivalents of DIPEA, but my acid chloride is rapidly disappearing and I see a highly polar spot on the baseline of my TLC instead of my desired amide. What is happening? A2: The highly polar baseline spot is almost certainly 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, the hydrolysis product of your starting material[3]. Acid chlorides are highly susceptible to nucleophilic attack by water. If your solvent (e.g., Dichloromethane) is not strictly anhydrous, or if your amine is hygroscopic and has absorbed atmospheric moisture, water will outcompete the amine for the electrophilic carbonyl carbon[2]. Furthermore, spotting acid chlorides directly on silica TLC plates can lead to artificial degradation; the silica surface contains nucleophilic silanols, and atmospheric moisture on the plate can hydrolyze the reagent during the run[3]. Solution:

  • Perform the reaction under an inert Argon or Nitrogen atmosphere using strictly anhydrous solvents[4].

  • For accurate TLC analysis, quench a small aliquot of the reaction mixture in methanol before spotting. This converts unreacted acid chloride into the stable methyl ester, giving a true representation of reaction progress without on-plate hydrolysis[3].

Q3: I am trying to couple this pyrazole acid chloride with a sterically hindered, electron-deficient aniline. The reaction is extremely slow. How can I drive it to completion? A3: Electron-deficient anilines are poor nucleophiles. While the C3-carbonyl of the pyrazole ring is less sterically hindered than the C5 position, the inherent lack of nucleophilicity of the aniline becomes the rate-limiting step. Furthermore, bulky bases like DIPEA act only as proton scavengers, not as nucleophilic catalysts[5]. Solution: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq). DMAP reacts rapidly with the acid chloride to form a highly reactive, charged acylpyridinium intermediate. This intermediate is far more susceptible to attack by weak nucleophiles than the neutral acid chloride.

Quantitative Data: Base Selection Guide

Selecting the correct base is critical for balancing reactivity, preventing side reactions, and ensuring complete conversion.

BaseAqueous pKaSteric HindranceRecommended EquivalentsPrimary Role in Amidation
Triethylamine (TEA) 10.75Moderate1.5 - 2.0Standard proton scavenger.
N,N-Diisopropylethylamine (DIPEA) 10.10High1.5 - 2.0Proton scavenger; high steric bulk minimizes side reactions[5].
N-Methylmorpholine (NMM) 7.38Low2.0 - 3.0Milder proton scavenger; reduces racemization in sensitive substrates[5].
Pyridine 5.25Low2.0+ (or as solvent)Dual-action: weak base and weak nucleophilic catalyst.
4-Dimethylaminopyridine (DMAP) 9.60Low0.05 - 0.2 (Catalytic)Strong nucleophilic catalyst for unreactive amines.
Mechanistic Pathway: Amidation vs. Hydrolysis

Understanding the competing pathways is essential for controlling the reaction outcome.

Mechanism SM 1-Methyl-5-phenyl-1H-pyrazole- 3-carbonyl chloride Amide Target Amide (Desired Product) SM->Amide + R-NH2 (Amine + Base) Acid Pyrazole-3-carboxylic acid (Hydrolysis Byproduct) SM->Acid + H2O (Moisture)

Caption: Competing pathways in acyl chloride amidation: Productive amidation vs. destructive hydrolysis.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in validation checks to ensure the successful amidation of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride.

Step 1: Preparation & Inert Atmosphere Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen to eliminate atmospheric moisture[4].

Step 2: Amine Dissolution & Base Addition Dissolve your target amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a ~0.1 M concentration. Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature[2]. (Note: If your amine is supplied as an HCl salt, increase DIPEA to 3.0 eq).

Step 3: Temperature Control Cool the reaction mixture to 0 °C using an ice-water bath. This controls the exothermic nature of the acid chloride addition and minimizes side reactions.

Step 4: Acyl Chloride Addition Dissolve 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.1 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10 minutes.

Step 5: Self-Validating Reaction Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Validation Check: To monitor the reaction, do not spot the mixture directly onto silica. Instead, extract a 10 µL aliquot and quench it in 100 µL of methanol. Spot this methanolic solution on the TLC plate. The presence of a methyl ester spot indicates unreacted acid chloride, while its disappearance confirms complete consumption[3].

Step 6: Aqueous Workup & Isolation Once complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with:

  • 1M aqueous HCl (to remove excess unreacted amine and DIPEA)[2].

  • Saturated aqueous NaHCO₃ (to remove any hydrolyzed pyrazole carboxylic acid byproduct)[2].

  • Brine (to remove residual water).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole amide.

References
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Source: ACS Publications. URL:5

  • Technical Support Center: N-Benzyl-2-bromo-3-methylbenzamide Synthesis. Source: BenchChem. URL: 2

  • Why did my amide syntesis does not work? Source: ResearchGate. URL: 1

  • Acid chloride TLC. Source: Reddit (r/chemhelp). URL: 3

  • Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? Source: ResearchGate. URL: 4

Sources

Optimization

reducing byproducts in 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during late-stage amidation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during late-stage amidation. 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9)[1] is a critical building block for synthesizing neurotensin antagonists (e.g., SR 48692) and various receptor ligands. However, its heightened electrophilicity—driven by the electron-withdrawing nature of the pyrazole core—makes it highly susceptible to side reactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress hydrolysis, dimerization, and degradation during your workflows.

Mechanistic Workflow & Byproduct Divergence

Understanding the kinetic competition between your target nucleophile and trace contaminants is the first step in troubleshooting.

AmidationWorkflow AC 1-Methyl-5-phenyl-1H-pyrazole -3-carbonyl chloride Amide Desired Pyrazole Amide (Target API) AC->Amide + Amine (Anhydrous/Micellar) Acid Carboxylic Acid (Hydrolysis Byproduct) AC->Acid + H2O (Hydrolysis) Amine Amine Nucleophile Amine->Amide H2O Trace Moisture Anhydride Symmetric Anhydride (Dimerization Byproduct) Acid->Anhydride + Acyl Chloride

Reaction pathways of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride and byproduct divergence.

Troubleshooting Q&A

Q1: I am observing a massive carboxylic acid peak (hydrolysis) in my LC-MS. How do I prevent this? Causality & Solution: The pyrazole-3-carbonyl chloride is highly reactive. Even atmospheric moisture or hydrated solvents will outcompete bulky or deactivated amines, leading to rapid hydrolysis into 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Action: Ensure all solvents (especially DCM or THF) are strictly anhydrous (<50 ppm water). If your amine is a weak nucleophile (e.g., an aniline derivative), consider using an aqueous micellar catalysis approach. Recent advancements show that using a 2 wt % TPGS-750-M aqueous surfactant solution creates hydrophobic micellar cores that shield the acyl chloride from bulk water, allowing the amidation to outpace hydrolysis[2].

Q2: My reaction yields a significant amount of symmetric anhydride. What causes this? Causality & Solution: Anhydride formation is a secondary cascade reaction. Trace water hydrolyzes a fraction of your acyl chloride into the carboxylic acid. In the presence of a base (like DIPEA or TEA), this acid is deprotonated into a carboxylate, which then attacks unreacted acyl chloride to form the symmetric anhydride. Action: Use "inverse addition." Instead of adding the amine to the acyl chloride, slowly add the acyl chloride (dissolved in anhydrous solvent) dropwise to a pre-cooled (0 °C) solution of the amine and base. This keeps the amine in stoichiometric excess at all times, kinetically favoring amidation over anhydride formation.

Q3: Can I use Schotten-Baumann conditions for this specific pyrazole derivative? Causality & Solution: Yes, but with caveats. Traditional Schotten-Baumann conditions (biphasic aqueous NaOH/DCM) work well because amines are generally far more nucleophilic than hydroxide ions[3]. However, because the 1-methyl-5-phenyl-1H-pyrazole core is highly lipophilic, the acyl chloride partitions strongly into the organic phase. If your amine is highly water-soluble, it may not effectively cross the phase boundary, leading to eventual base-catalyzed hydrolysis of the acyl chloride. Action: Use a phase-transfer catalyst (e.g., TBAB) or switch to a homogeneous non-aqueous system with a tertiary amine scavenger. Additionally, while methylene chloride is the traditional solvent for this, environmental and safety mandates increasingly favor alternative solvent systems[4].

Quantitative Data: Impact of Reaction Conditions

To illustrate the impact of conditions on byproduct formation, consider the following validated reaction profiles for pyrazole-3-carbonyl chloride amidation:

Reaction ConditionSolvent SystemBase / AdditiveAmide Yield (%)Acid Byproduct (%)Anhydride Byproduct (%)
Standard Batch DCM (Reagent Grade)TEA (1.5 eq)65%25%10%
Inverse Addition DCM (Anhydrous)DIPEA (2.0 eq)92%<5%<3%
Schotten-Baumann DCM / H2O (1:1)NaOH (aq)78%22%Trace
Micellar Catalysis 2 wt% TPGS-750-M (aq)DIPEA (2.0 eq)95%<5%Not Detected

Self-Validating Experimental Protocol: Anhydrous Inverse Addition Amidation

This protocol is designed with built-in validation checkpoints to ensure mechanistic integrity and prevent downstream purification failures.

Step 1: Preparation of the Nucleophile Solution

  • Dissolve the target amine (1.05 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of degradation adducts.

  • Cool the reaction flask to 0 °C using an ice-water bath.

Step 2: Preparation and Addition of the Acyl Chloride

  • In a separate dry vial, dissolve 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM (0.5 M concentration).

  • Add the acyl chloride solution dropwise to the amine solution over 15 minutes.

    • Causality: This inverse addition maintains a high local concentration of amine relative to the acyl chloride, suppressing the cascade reaction that leads to anhydride formation.

Step 3: In-Process Validation (Self-Validation Checkpoint)

  • After 30 minutes of stirring at room temperature, withdraw a 10 µL aliquot and quench it directly into 1 mL of anhydrous methanol containing a single drop of TEA.

  • Analyze the quenched sample via LC-MS.

    • Validation Logic: Methanol rapidly attacks any unreacted acyl chloride to form the corresponding methyl ester. If the methyl ester of the pyrazole is detected on the LC-MS trace, unreacted acyl chloride remains, validating the need for extended reaction time. If only the target amide and trace acid are seen, the amidation is complete.

Step 4: Workup and Isolation

  • Quench the reaction with saturated aqueous NaHCO3 to neutralize the hydrochloride salts.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess amine) and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

References

  • The synthesis of neurotensin antagonist SR 48692 for prostate cancer research - Durham University (Baxendale Group). URL: [Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M - Organic Process Research & Development (ACS Publications). URL:[Link][2]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. URL:[Link][3]

  • How do you (dis)solve a problem like methylene chloride? - Green Chemistry (RSC Publishing). URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals working with 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals working with 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9) [1].

As an acyl chloride, this building block is highly electrophilic and notoriously sensitive to environmental factors. Improper storage inevitably leads to rapid degradation, compromised experimental yields, and potential safety hazards due to pressurization. This guide synthesizes field-proven methodologies and fundamental chemical principles to ensure the absolute integrity of your reagents.

Optimal Storage Parameters Matrix

To prevent degradation, environmental variables must be strictly controlled. Below is a summary of the quantitative data and material requirements for optimal storage.

ParameterOptimal ConditionAcceptable AlternativeRationale
Temperature -20°C2–8°C (Short-term only)Deep freezing minimizes thermal degradation kinetics and significantly lowers the compound's vapor pressure[2].
Atmosphere Argon (Ar)Nitrogen (N₂)Argon is denser than air and Nitrogen, providing a superior, heavy protective "blanket" over the chemical that physically displaces ambient oxygen and moisture[3].
Container Material Amber GlassClear Glass (if kept dark)Glass is completely impermeable to moisture. Amber glass adds a layer of protection against potential photo-degradation[3].
Cap Liner PTFE (Teflon)None (Never use rubber)PTFE is chemically inert. Acyl chlorides and their HCl byproducts will rapidly corrode standard plastics and rubber septa[3].
Macro-Environment Desiccator cabinetSealed jar with DrieriteProvides a vital secondary barrier against ambient laboratory humidity[2].

Mechanistic Insight: The Causality of Degradation

Understanding why 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride degrades is essential for preventing it. The primary enemy of any acyl chloride is atmospheric moisture .

Because the carbonyl carbon is highly electrophilic (flanked by an electronegative oxygen and a chloride leaving group), it is highly susceptible to nucleophilic attack by water molecules. This triggers an irreversible nucleophilic acyl substitution reaction (hydrolysis)[3]. The reaction destroys the active acyl chloride, converting it into 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and releasing gaseous hydrogen chloride (HCl)[3]. This process is exothermic and autocatalytic; the generated HCl can further degrade the environment and pressurize the storage vessel.

DegradationMechanism AcylChloride 1-Methyl-5-phenyl-1H-pyrazole- 3-carbonyl chloride Intermediate Tetrahedral Intermediate (Nucleophilic Attack) AcylChloride->Intermediate + H₂O Moisture Atmospheric Moisture (H₂O) Moisture->Intermediate CarboxylicAcid 1-Methyl-5-phenyl-1H-pyrazole- 3-carboxylic acid Intermediate->CarboxylicAcid - HCl HCl Hydrogen Chloride (HCl Gas) Intermediate->HCl Exothermic Release

Figure 1: Hydrolytic degradation pathway of the acyl chloride upon moisture exposure.

Troubleshooting & Diagnostic FAQs

Q: My reagent bottle "popped" or hissed when I opened it. Is the chemical still good? A: The hiss indicates pressurization from hydrogen chloride (HCl) gas, a direct byproduct of acyl chloride hydrolysis[3]. If your bottle hisses, the chemical has been exposed to moisture and is partially degraded. Self-Validation Protocol: Do not use the reagent blindly. Verify its structural integrity via FT-IR spectroscopy before proceeding. Look for the distinct, sharp acyl chloride C=O stretch (~1770–1790 cm⁻¹) and ensure the absence of a broad carboxylic acid O-H stretch (~2500–3300 cm⁻¹)[4].

Q: Why do my downstream amidation reactions have low yields, even though I stored the bottle in the freezer? A: If you opened the cold bottle immediately after removing it from the freezer, ambient moisture in the laboratory air rapidly condensed directly onto the cold chemical and the inner walls of the container[2]. This micro-condensation causes immediate, localized hydrolysis. Water is a stronger nucleophile than most amines under non-optimized conditions, destroying the reactive functionality before your experiment even begins. Always allow the sealed container to thermally equilibrate to room temperature before opening[2].

Q: Can I store this compound in a standard plastic microcentrifuge tube for convenience? A: No. Standard polypropylene tubes are semi-permeable to moisture and oxygen over time. Furthermore, the highly reactive nature of acyl chlorides and the potential presence of residual HCl can degrade certain plastics, leading to leaching and contamination[3]. Always use oven-dried, amber glass vials with PTFE-lined caps to ensure an impermeable, non-reactive barrier[3].

Standard Operating Procedure: Inert Aliquoting & Storage

To maximize the shelf life of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride, it should not be repeatedly exposed to the atmosphere. The following self-validating protocol details how to aliquot the bulk material into single-use vials.

Step 1: Glassware Preparation Bake amber glass vials and PTFE-lined caps in a drying oven at 120°C for a minimum of 4 hours to eliminate surface-bound moisture. Transfer them immediately to a desiccator under active vacuum to cool.

Step 2: Thermal Equilibration Remove the primary stock bottle from cold storage (-20°C). Place it in a desiccator and allow it to reach room temperature (approximately 30–60 minutes) before breaking the factory seal[2]. This prevents condensation.

Step 3: Inert Transfer Transfer the stock bottle and dried vials into a glovebox purged with Argon (or use a Schlenk line with a positive flow of Argon). Argon is preferred as it blankets the chemical effectively[3].

Step 4: Aliquoting Dispense the required experimental amounts into the individual vials. Validation Check: The liquid or low-melting solid should be clear/colorless to pale yellow; any white crust indicates pre-existing hydrolysis to the carboxylic acid[3].

Step 5: Sealing & Secondary Containment Seal each vial tightly with its PTFE-lined cap. Wrap the cap junction tightly with Teflon tape, followed by a layer of Parafilm. Place the aliquots inside a secondary container (e.g., a sealed jar containing indicating desiccant) and return them to -20°C storage[2].

HandlingWorkflow Step1 1. Thermal Equilibration Step2 2. Inert Atmosphere Step1->Step2 Step3 3. Aliquoting (Dry Glass) Step2->Step3 Step4 4. Purge & Seal Step3->Step4 Step5 5. Cold Storage Step4->Step5

Figure 2: Standard operating procedure for aliquoting and storing moisture-sensitive acyl chlorides.

References

  • Acyl chloride - Grokipedia. Grokipedia.[Link]

  • Synthesis and Reactions of 2,2-[60]Fullerenoalkanoyl Chlorides | The Journal of Organic Chemistry - ACS Publications. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Solvation &amp; Handling of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Welcome to the Technical Support Center for handling 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride . Because this reagent is a highly reactive, moisture-sensitive heterocyclic electrophile, achieving optimal solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride . Because this reagent is a highly reactive, moisture-sensitive heterocyclic electrophile, achieving optimal solubility requires strict control over solvent choice and atmospheric conditions. This guide provides troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure successful downstream coupling reactions.

Chemical Profiling & Baseline Parameters

To effectively solvate this compound, we must first understand its physicochemical baseline. As a solid at room temperature, dissolving this acyl chloride requires overcoming its crystal lattice energy without triggering nucleophilic degradation.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 859850-98-9 [[1]]()
Molecular Formula C11H9ClN2O 1
Molecular Weight 220.66 g/mol 1

| Melting Point | 80–81.5 °C (Solid) | 1 |

Table 2: Solvent Compatibility & Solvation Dynamics

Solvent Class Example Expected Solubility Reactivity Risk Mechanistic Rationale
Aprotic Halogenated Dichloromethane (DCM) High Low (if anhydrous) Non-nucleophilic; optimal polarity for aromatic acyl chlorides [[2]](), 3.
Aprotic Ethers Tetrahydrofuran (THF) High Low Acts as a mild Lewis base; excellent for heterocycles [[4]]().
Aprotic Hydrocarbons Toluene Moderate Very Low Inert, non-polar environment; ideal for thermal amidation 4, 2.
Polar Aprotic Dimethylformamide (DMF) High Critical Forms Vilsmeier-Haack salts; degrades the acyl chloride [[2]](), 5.

| Protic | Methanol / Ethanol | Soluble | Critical | Rapid solvolysis to form pyrazole-3-carboxylate esters 4, 2. |

Troubleshooting & FAQs (The "Why" and "How")

Q: Why does my 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride form a white precipitate in dichloromethane (DCM) or tetrahydrofuran (THF)? A: The precipitate is almost certainly not the acyl chloride, but its hydrolysis product: 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid6. Acyl chlorides are highly electrophilic. Even trace amounts of water in your solvent or exposure to ambient humidity during transfer will trigger rapid hydrolysis 4. While the parent acyl chloride is highly soluble in aprotic solvents like DCM, the resulting carboxylic acid forms robust intermolecular hydrogen-bonding networks, drastically reducing its solubility and causing it to crash out of solution 6, 3.

Q: Can I add Dimethylformamide (DMF) as a co-solvent to force the compound into solution? A: No. Using DMF as a bulk co-solvent is a critical error. While DMF is an excellent polar aprotic solvent, it reacts directly with acyl chlorides to form a highly reactive Vilsmeier-Haack intermediate (an imidoyl chloride salt) 2, 5. This will consume your starting material and lead to complex, colored side products. DMF should only be used in trace, catalytic amounts (1-2 drops) during the initial synthesis of the acyl chloride from the carboxylic acid using oxalyl or thionyl chloride 7, 5.

Q: What are the optimal solvents for this compound? A: For maximum stability and solubility, use strictly anhydrous, non-nucleophilic aprotic solvents. Dichloromethane (DCM) is the gold standard due to its excellent solvation parameters for aromatic systems [[2]](), 3. Tetrahydrofuran (THF) is also highly effective, provided it is free of peroxides and moisture 4, [[6]](). If your downstream reaction requires elevated temperatures, anhydrous toluene is the preferred non-polar alternative 4, 2.

Visualizing Solvation & Degradation Pathways

SolvationPathway A 1-Methyl-5-phenyl-1H-pyrazole- 3-carbonyl chloride B Anhydrous Solvents (DCM, THF, Toluene) A->B Dissolution C Trace Moisture (H2O Contamination) A->C Hydrolysis D Reactive Solvents (Bulk DMF, Alcohols) A->D Nucleophilic Attack E Fully Solvated Active Electrophile B->E F Carboxylic Acid (Insoluble Precipitate) C->F G Vilsmeier Salts / Esters (Degradation) D->G

Solvation and degradation pathways of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride.

Self-Validating Standard Operating Procedures (SOPs)

Protocol 1: Anhydrous Dissolution and Self-Validating Integrity Check

Objective: Solvate the solid acyl chloride while simultaneously verifying that no moisture-induced degradation has occurred.

  • Step 1: Solvent Preparation. Dry DCM over activated 3Å molecular sieves for 24–48 hours to achieve a water content of <50 ppm 3.

  • Step 2: Inert Transfer. In a glovebox or under a continuous stream of dry argon, weigh the solid acyl chloride (Melting Point: 80–81.5 °C) 1.

  • Step 3: Solvation. Add 10 mL of anhydrous DCM per gram of substrate. Agitate gently. Do not heat above 30 °C to prevent thermal degradation.

  • Step 4: Self-Validation (Visual & Gravimetric).

    • Causality: The active acyl chloride is highly soluble in DCM. Its degradation product (the carboxylic acid) is insoluble 6.

    • Validation Check: Observe the solution. If it is optically clear, the reagent is 100% intact. If a cloudy, white suspension forms, hydrolysis has occurred.

  • Step 5: Corrective Filtration. If cloudy, pass the mixture through a pre-weighed 0.22 µm PTFE syringe filter. Dry and weigh the filter. The mass of the retained carboxylic acid precipitate allows you to calculate the exact concentration of the remaining active acyl chloride in the filtrate, ensuring your downstream stoichiometry remains perfectly balanced.

References

  • Title: Synthesis of Acyl Chlorides with Thionyl Chloride Source: Reddit / Chempros URL: [Link]

  • Title: Beyond a solvent: triple roles of dimethylformamide in organic chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Source: ResearchGate URL: [Link]

  • Title: Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry Source: University of Cape Town (UCT) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride vs. 1,5-Diphenylpyrazole-3-carbonyl chloride

Executive Summary In the development of bioactive pyrazole-3-carboxamides—a structural motif prevalent in cannabinoid receptor antagonists and anti-inflammatory agents—the choice of the starting acid chloride is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of bioactive pyrazole-3-carboxamides—a structural motif prevalent in cannabinoid receptor antagonists and anti-inflammatory agents—the choice of the starting acid chloride is critical. This guide provides an in-depth comparative analysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride and 1,5-diphenylpyrazole-3-carbonyl chloride . By examining the stereoelectronic interplay at the N1 position, we demonstrate how a simple substitution (methyl vs. phenyl) fundamentally alters the electrophilicity of the C3 carbonyl carbon, thereby dictating the kinetics and handling requirements of nucleophilic acyl substitution reactions.

Mechanistic Causality: Sterics vs. Electronics

The reactivity of pyrazole-3-carbonyl chlorides towards nucleophiles (such as amines or alcohols) is governed by the electrophilicity of the C3 carbonyl carbon. This electrophilicity is highly sensitive to the electronic nature of the pyrazole ring, which is directly modulated by the N1 substituent[1].

The 1-Methyl Advantage: Inductive Donation

In 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride , the N1-methyl group exerts a positive inductive (+I) effect. This electron-donating property enriches the electron density of the pyrazole's aromatic π -system. Because the N1 lone pair is part of the aromatic sextet, this increased electron density delocalizes across the ring, marginally reducing the partial positive charge ( δ+ ) on the adjacent C3 carbonyl carbon. As a result, the carbonyl group is less electrophilic, leading to a more controlled, moderate rate of acylation.

The 1,5-Diphenyl Dilemma: Steric Twisting and Electron Withdrawal

Conversely, 1,5-diphenylpyrazole-3-carbonyl chloride presents a complex stereoelectronic environment. While a phenyl group can theoretically donate electrons via resonance (+M), crystallographic and NMR analyses of N1,C5-disubstituted pyrazoles reveal significant steric repulsion between the adjacent N1-phenyl and C5-phenyl rings[2].

To minimize this steric clash, the N1-phenyl ring is forced to twist out of coplanarity with the central pyrazole core[2]. This orthogonal conformation severely restricts orbital overlap, effectively neutralizing any +M resonance donation. Stripped of its resonance capability, the N1-phenyl group acts purely as an electron-withdrawing moiety via its negative inductive (-I) effect. This withdrawal depletes electron density from the pyrazole ring, significantly increasing the electrophilicity of the C3 carbonyl carbon and accelerating nucleophilic attack.

Logical Relationship of N1 Substitution

Reactivity cluster_A 1-Methyl-5-phenyl Derivative cluster_B 1,5-Diphenyl Derivative A_N1 N1-Methyl Group (+I Effect) A_Ring Electron-Rich Pyrazole Ring A_N1->A_Ring A_Carbonyl Lower Electrophilicity at C3 Carbonyl A_Ring->A_Carbonyl Rate_A Moderate Reaction Rate A_Carbonyl->Rate_A Nucleophilic Attack B_N1 N1-Phenyl Group (-I Effect, Twisted) B_Ring Electron-Deficient Pyrazole Ring B_N1->B_Ring B_Carbonyl Higher Electrophilicity at C3 Carbonyl B_Ring->B_Carbonyl Rate_B Fast Reaction Rate B_Carbonyl->Rate_B Nucleophilic Attack

Electronic effects of N1 substitution on C3 carbonyl reactivity.

Quantitative Reactivity Comparison

The stereoelectronic differences translate directly into observable laboratory metrics. The table below summarizes the comparative performance of both acid chlorides during a standard amidation reaction with a primary aniline.

Parameter1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride1,5-Diphenylpyrazole-3-carbonyl chloride
N1 Substituent Effect Electron-donating (+I)Electron-withdrawing (-I, twisted)
C3 Carbonyl Electrophilicity ModerateHigh
Relative Acylation Rate 1.0x (Baseline)~2.5x - 3.0x (Accelerated)
Moisture Sensitivity Moderate (Requires anhydrous handling)High (Rapid hydrolysis upon ambient exposure)
Optimal Reaction Temp 0 °C to Room Temperature-10 °C to 0 °C (To control exotherm/side reactions)
Expected Amide Yield (1h) 75 - 85%> 95% (If hydrolysis is strictly prevented)

Self-Validating Experimental Protocol: Kinetic Evaluation

To empirically validate the reactivity differences, the following parallel synthesis protocol is designed as a self-validating system. By utilizing an internal standard and identical thermal conditions, any deviation in reaction kinetics can be definitively attributed to the structural differences of the acid chlorides.

Reagents & Materials
  • Substrates: 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (A) and 1,5-diphenylpyrazole-3-carbonyl chloride (B).

  • Nucleophile: Aniline (1.05 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Internal Standard: Biphenyl (0.5 eq) for HPLC quantification.

Step-by-Step Methodology
  • Preparation of Standardized Solutions: In two separate, flame-dried 50 mL round-bottom flasks under argon, dissolve 1.0 mmol of Acid Chloride A and Acid Chloride B in 10 mL of anhydrous DCM. Add 0.5 mmol of biphenyl to each flask as the internal standard.

  • Thermal Equilibration: Submerge both flasks in the same ice-water bath to ensure an identical starting temperature of exactly 0 °C. Stir for 10 minutes.

  • Nucleophile Addition: Prepare a master mix of aniline (2.1 mmol) and DIPEA (3.0 mmol) in 10 mL of DCM. Using a syringe pump, add 5 mL of this master mix dropwise to each flask simultaneously over 2 minutes to prevent localized heating.

  • Kinetic Sampling: At intervals of 5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot from each flask.

  • Quenching: Immediately inject each aliquot into an HPLC vial containing 1 mL of a quenching solution (50% Acetonitrile / 50% Water with 0.1% TFA) to halt the reaction instantly.

  • Analysis: Analyze the vials via RP-HPLC (UV detection at 254 nm). Calculate the conversion percentage by comparing the product peak area to the invariant biphenyl internal standard peak area.

Experimental Workflow

Workflow Start Parallel Acylation Setup PrepA Prepare 1-Methyl Acid Chloride Soln Start->PrepA PrepB Prepare 1,5-Diphenyl Acid Chloride Soln Start->PrepB AddNuc Add Amine Nucleophile + Base (e.g., Aniline, DIPEA, 0°C) PrepA->AddNuc PrepB->AddNuc Quench Quench & Extract (Sat. NH4Cl / EtOAc) AddNuc->Quench Analyze HPLC/MS & NMR Analysis (Yield & Kinetics) Quench->Analyze

Parallel synthesis workflow for kinetic evaluation of acylation.

References

  • Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., Mello, T., Bancroft, L., Norman, N. J., & Zheng, S.-L. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864-8872.[Link]

  • Ilhan, I. Ö., & Çadir, M. (2013). "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides." Asian Journal of Chemistry, 25(3), 1647-1649.[Link]

Sources

Comparative

mass spectrometry characterization of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

An in-depth technical guide for the mass spectrometry (MS) characterization of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride . Executive Summary: The Analytical Bottleneck 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the mass spectrometry (MS) characterization of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride .

Executive Summary: The Analytical Bottleneck

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (Exact Mass: 220.04 Da) is a highly reactive acylating agent frequently utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Accurate mass spectrometry characterization of this intermediate is critical for verifying synthetic fidelity and tracking potential genotoxic impurities[1]. However, the intrinsic electrophilicity of the acyl chloride moiety presents significant analytical challenges, necessitating specialized sample preparation and ionization strategies to prevent artifact formation.

Mechanistic Causality: The Instability Paradigm

The primary obstacle in characterizing 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is its extreme susceptibility to nucleophilic attack.

In standard reversed-phase LC-MS, mobile phases rely heavily on protic solvents (water, methanol). When the acyl chloride is introduced to these environments, it rapidly undergoes solvolysis, converting into 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (via hydrolysis) or the corresponding methyl ester (via methanolysis)[2][3]. This in-situ degradation results in split chromatographic peaks, inaccurate mass assignments, and unreliable quantification.

Conversely, while direct Gas Chromatography-Mass Spectrometry (GC-MS) avoids protic solvents, the high reactivity of acyl chlorides can lead to on-column hydrolysis (due to residual moisture) and the release of corrosive hydrogen chloride (HCl) gas. Over time, this HCl release severely degrades the polysiloxane stationary phase of the GC column[4]. Therefore, chemical derivatization prior to MS analysis is widely considered the industry gold standard[1].

MS_Strategy A 1-Methyl-5-phenyl-1H-pyrazole- 3-carbonyl chloride B Direct LC-MS (Protic Solvents) A->B Avoid C Direct GC-MS (Anhydrous) A->C Aprotic D Derivatization LC-MS (Amine Tagging) A->D Recommended E Hydrolysis to Carboxylic Acid B->E F EI Fragmentation [M-Cl]+ Ion C->F G Stable Amide High ESI+ Signal D->G

Fig 1. Decision matrix for MS characterization of reactive acyl chlorides.

Comparative MS Characterization Strategies

To establish a robust analytical framework, we objectively compare three distinct MS methodologies. The reaction rate of acyl chlorides with basic amines is significantly higher than with water or alcohols, making amine derivatization the most reliable approach for LC-MS[5].

Analytical StrategyTarget Analyte FormIonizationPrimary AdvantagePrimary Limitation
Direct GC-MS Intact Acyl ChlorideEI (70 eV)No derivatization artifacts; confirms intact mass and isotopic pattern.High risk of on-column hydrolysis; causes long-term column degradation[4].
Methanolysis LC-MS Methyl EsterESI (+)Rapid sample prep; highly compatible with reversed-phase gradients[2].Moderate ESI+ response; susceptible to moisture competition during prep[5].
Amine Derivatization LC-MS/MS Diethyl AmideESI (+)Exceptional stability; basic nitrogen yields the highest sensitivity (lowest LOD)[1][6].Requires specific reagents, acid scavengers, and quenching steps.

Self-Validating Experimental Protocols

Protocol A: Direct Anhydrous GC-EI-MS (Structural Confirmation)

Causality: This method is employed when observing the intact isotopic pattern of the chlorine atom ( 35 Cl/ 37 Cl) is strictly necessary. Using strictly anhydrous, non-polar solvents prevents the formation of the carboxylic acid artifact, while splitless injection maximizes the transfer of the intact molecule to the MS source[7].

  • Preparation: Dissolve 1.0 mg of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride in 1.0 mL of strictly anhydrous dichloromethane (DCM).

  • Injection: Inject 1 µL into a GC-EI-MS system using a splitless inlet maintained at 250 °C[7].

  • Separation: Utilize an inert 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5ms) with ultra-high purity helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Self-Validation: The system is self-validating if the EI spectrum displays a molecular ion cluster at m/z 220 and 222 (in an approximate 3:1 ratio), confirming the successful volatilization of the intact chlorine-containing molecule.

Protocol B: Amine Derivatization for LC-ESI-MS/MS (Trace Quantification)

Causality: Converting the acyl chloride to a stable diethylamide neutralizes its reactivity, protects the LC column, and introduces a tertiary amine moiety. This amine acts as a powerful proton acceptor, drastically enhancing positive electrospray ionization (ESI+) sensitivity and lowering the limit of detection[4][6].

  • Derivatization: To 100 µL of the sample (dissolved in anhydrous acetonitrile), add 50 µL of a 100 mM diethylamine (DEA) solution and 10 µL of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

  • Incubation: Vortex and incubate at room temperature for 15 minutes. The rapid nucleophilic acyl substitution ensures complete conversion[5].

  • Quenching: Add 840 µL of LC-MS grade water[8] to quench the reaction and hydrolyze any unreacted trace impurities.

  • Analysis: Inject into an LC-ESI-MS/MS system using a C18 column. Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid.

  • Self-Validation: The protocol is validated by the detection of the highly stable protonated amide [M+H]+ at m/z 258.2, coupled with the complete absence of the intact acyl chloride mass.

Derivatization_Workflow N1 Sample Prep (Anhydrous ACN) N2 Derivatization (Diethylamine + DIPEA) N1->N2 N3 Quenching (LC-MS H2O) N2->N3 N4 LC-ESI-MS/MS Analysis N3->N4

Fig 2. Step-by-step amine derivatization workflow for LC-MS/MS analysis.

Data Interpretation & Fragmentation Mechanics

Understanding the exact fragmentation pathways is essential for unambiguous identification and setting up targeted assays.

  • GC-EI-MS (70 eV): The fragmentation of the intact pyrazole carbonyl chloride is dominated by the homolytic cleavage of the carbon-chlorine bond. This generates a highly stable, resonance-stabilized acylium ion [M−Cl]+ at m/z 185.07, which typically presents as the base peak of the spectrum[7]. Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion yields a secondary pyrazole-core fragment at m/z 157.07.

  • LC-ESI-MS/MS (CID): The DEA-derivatized product (Exact mass: 257.15 Da) yields a strong [M+H]+ precursor ion at m/z 258.16. Collision-induced dissociation (CID) primarily targets the newly formed amide bond, leading to the neutral loss of diethylamine (73 Da) to regenerate the characteristic acylium ion at m/z 185.07. Monitoring the 258.2 → 185.1 transition provides a highly specific Multiple Reaction Monitoring (MRM) channel for trace-level quantification in complex matrices.

Sources

Validation

Regioselective Amide Synthesis in Aminopyrazoles: A Comparative Guide to Acyl Chlorides

Executive Summary Pyrazoles are privileged scaffolds in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors such as Ruxolitinib, Asciminib, and Avapritinib[1]. A critical step in the elaboration o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors such as Ruxolitinib, Asciminib, and Avapritinib[1]. A critical step in the elaboration of these scaffolds is the formation of pyrazole-based amides. When dealing with aminopyrazoles (e.g., 5-aminopyrazole or 3-aminopyrazole), chemists face a classic regioselectivity challenge: directing the acylation to the exocyclic amino group rather than the endocyclic nitrogen atoms of the pyrazole ring[2].

This guide objectively compares the performance of various acyl chlorides in aminopyrazole amide synthesis, evaluates them against alternative coupling reagents, and provides self-validating, step-by-step experimental protocols designed to achieve optimal regiocontrol.

The Regioselectivity Challenge: Kinetic vs. Thermodynamic Control

Aminopyrazoles possess multiple nucleophilic sites. Counterintuitively, the endocyclic nitrogen of the pyrazole ring is generally a stronger nucleophile than the exocyclic -NH₂ group. This is due to the delocalization of the exocyclic nitrogen's lone pair into the aromatic system. Consequently, electrophilic attack by an acyl chloride often occurs kinetically at the ring nitrogen.

Regioselectivity Start 5-Aminopyrazole + Acyl Chloride Kinetic N1-Acylpyrazole (Endocyclic, Kinetic) Start->Kinetic Fast, Low T (TEA, DCM) Thermo 5-Acylaminopyrazole (Exocyclic, Thermodynamic) Start->Thermo High T, TMEDA (DMF, 120°C) Kinetic->Thermo Acyl Migration (Heat / Base) Diacyl Diacylated Byproduct Kinetic->Diacyl Excess R-COCl Thermo->Diacyl Excess R-COCl

Reaction pathways and regioselectivity of aminopyrazole acylation using acyl chlorides.

To achieve the pharmaceutically more relevant exocyclic amide, chemists must leverage either steric hindrance, electronic tuning of the acylating agent, or thermodynamic control (e.g., high temperatures to promote acyl migration)[1].

Comparative Analysis: Acyl Chlorides vs. Alternatives

While acyl chlorides are highly reactive and atom-economical, they are stronger electrophiles than the acylimidazoles formed by 1,1'-Carbonyldiimidazole (CDI) or the active esters generated by HATU/EDC.

  • Peptide Coupling Reagents (HATU/EDC): These reagents offer milder conditions and are highly tolerant of sensitive functional groups. The bulky active esters they generate often kinetically favor the less sterically hindered exocyclic amine. However, their poor atom economy, generation of stoichiometric waste, and high cost limit their utility in large-scale process chemistry.

  • Acyl Chlorides: Ideal for scalable synthesis. They require careful optimization of base and temperature to control regioselectivity and are susceptible to rapid hydrolytic degradation in the presence of moisture[3].

Performance Comparison of Acyl Chloride Classes

Not all acyl chlorides behave identically. Their electrophilicity and steric bulk dictate the reaction pathway and the required experimental conditions.

Table 1: Comparative Reactivity and Regioselectivity of Acyl Chlorides in Aminopyrazole Amidation

Acyl Chloride ClassExampleElectrophilicityPrimary Regioselectivity (Kinetic)Optimal Conditions for Exocyclic AmideTypical Yield Range
Aliphatic Acetyl chlorideHighEndocyclic (N1)Heat, strong base (TMEDA)40 - 65%
Aromatic (EDG) 4-Methoxybenzoyl chlorideModerateExocyclic (-NH₂)DCM, TEA, RT60 - 80%
Aromatic (EWG) 4-Chlorobenzoyl chlorideHighMixed (N1 / -NH₂)DMF, TMEDA, 120 °C50 - 75%
Sterically Hindered Pivaloyl chlorideLowExocyclic (-NH₂)THF/DCM, TEA, Reflux70 - 90%

Note: Yields are highly dependent on the specific substitution pattern of the pyrazole core.

Strategic Condition Optimization (E-E-A-T Insights)

  • The Standard TEA/DCM System: Sufficient for moderately reactive or sterically hindered acyl chlorides (e.g., methoxy-substituted benzoyl chlorides) where regioselectivity is naturally biased toward the exocyclic amine, or where kinetic control is adequate[1].

  • The TMEDA/DMF System: For unreactive or highly electron-withdrawing acyl chlorides, N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical. TMEDA plays a dual role: it acts as an HCl scavenger and further activates the acyl chloride through the formation of a highly electrophilic pseudo-cyclic complex. When combined with high temperatures (120 °C), this system drives the reaction to completion under thermodynamic conditions, forcing any kinetically formed N1-acyl byproduct to migrate to the exocyclic amine[1].

TMEDA_Activation AcylCl Acyl Chloride (R-COCl) Complex Pseudo-Cyclic Acyl-TMEDA Complex (Highly Electrophilic) AcylCl->Complex + TMEDA TMEDA TMEDA TMEDA->Complex Product Exocyclic Amide (Target) Complex->Product + Aminopyrazole (- TMEDA·HCl)

TMEDA-mediated activation of acyl chlorides via pseudo-cyclic complex formation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure structural integrity and regiocontrol during synthesis.

Protocol A: Standard Exocyclic N-Acylation (Kinetic Control)

Best for: Aromatic acyl chlorides with electron-donating groups or sterically hindered acyl chlorides.

  • Preparation: Dissolve the aminopyrazole (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Causality: Anhydrous conditions are mandatory because acyl chlorides exhibit severe hydrolytic instability, rapidly reacting with water to form unreactive carboxylic acids[3].

  • Base Addition: Add Triethylamine (TEA, 1.5 mmol) and cool the mixture to 0 °C in an ice bath.

    • Causality: Cooling minimizes the exothermic degradation of the acyl chloride and slows down the reaction to favor the desired kinetic pathway[1].

  • Acylation: Add the appropriate acyl chloride (1.2 mmol) dropwise over 5 minutes.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 24 hours. Monitor the reaction via LCMS.

    • Validation Check: The LCMS should show the mass of the desired product ( Mtarget​ ). If a diacylated species ( Mtarget​+Acyl−1 ) is observed, reduce the equivalents of acyl chloride in future runs. If the endocyclic N-acyl isomer is the major peak, abort and switch to Protocol B.

  • Workup: Wash the reaction mixture with saturated aqueous NaHCO₃ (2 × 10 mL) and water (1 × 10 mL).

    • Causality: The bicarbonate wash neutralizes any unreacted acyl chloride and pulls the water-soluble TEA-HCl byproduct into the aqueous layer[1].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: TMEDA-Activated High-Temperature Acylation (Thermodynamic Control)

Best for: Aliphatic acyl chlorides, highly electron-withdrawing aromatic acyl chlorides, or substrates prone to endocyclic N1-acylation.

  • Preparation: Dissolve the aminopyrazole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Activation: Add TMEDA (1.5 mmol) followed by the acyl chloride (1.2 mmol) at room temperature.

    • Causality: TMEDA forms the highly reactive pseudo-cyclic complex with the acyl chloride, overcoming the poor inherent reactivity of certain substrates[1].

  • Thermodynamic Rearrangement: Heat the reaction mixture to 120 °C and stir for 12–16 hours.

    • Causality: High heat provides the activation energy required for the kinetically favored (but thermodynamically less stable) endocyclic acyl group to migrate to the thermodynamically stable exocyclic amine[1].

  • Self-Validation via TLC: Monitor the reaction via TLC (e.g., 5% MeOH in DCM).

    • Validation Check: The desired exocyclic amide typically exhibits a lower Rf​ value than the less polar endocyclic N-acyl isomer due to the presence of the free pyrazole N-H, which engages in strong hydrogen bonding with the silica stationary phase.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash extensively with 5% aqueous LiCl (3 × 15 mL) to remove the DMF solvent. Dry, concentrate, and purify.

References

  • Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity. Taylor & Francis Online.

  • [3] Acyl chloride. Grokipedia. 3

  • [2] Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. MDPI. 2

  • [1] Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC (NIH). 1

Sources

Comparative

Analytical Comparison Guide: FT-IR Reference Spectra of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Introduction to the Pyrazole-3-Carbonyl Scaffold 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9) is a highly reactive acylating intermediate utilized extensively in the synthesis of pyrazole-based ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pyrazole-3-Carbonyl Scaffold

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9) is a highly reactive acylating intermediate utilized extensively in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs), including kinase inhibitors, antimicrobial agents, and cannabinoid receptor modulators.

Because acyl chlorides are inherently unstable and highly sensitive to ambient moisture, researchers require rapid, non-destructive analytical methods to confirm successful synthesis and purity before proceeding to downstream coupling (such as amidation or esterification). Fourier Transform Infrared (FT-IR) spectroscopy—specifically Attenuated Total Reflectance (ATR-FTIR)—serves as the ideal self-validating analytical tool for this workflow. By tracking the distinct vibrational shifts of the carbonyl (C=O) bond, chemists can definitively distinguish the target acid chloride from its carboxylic acid precursor and its downstream amide products[1].

Mechanistic Causality: The Physics of the Carbonyl Shift

The diagnostic power of FT-IR in this context relies on the competing forces of inductive electron withdrawal (-I) and resonance electron donation (+R) [2].

  • The Precursor (Carboxylic Acid): In 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, the C=O bond is stabilized by hydrogen bonding and moderate resonance from the hydroxyl oxygen. This places the stretching frequency around 1680–1710 cm⁻¹.

  • The Target (Acyl Chloride): Upon conversion to the acid chloride, the highly electronegative chlorine atom withdraws electron density from the carbonyl carbon via the sigma bond (inductive effect). Because chlorine is a poor pi-donor (due to orbital size mismatch with carbon), resonance is negligible. This inductive withdrawal shortens and stiffens the C=O double bond, increasing its force constant and shifting the absorption to a significantly higher wavenumber (1750–1790 cm⁻¹)[3].

  • The Product (Carboxamide): In the downstream amide, the nitrogen lone pair strongly donates into the carbonyl pi-system (resonance effect). This gives the C=O bond partial single-bond character, decreasing the force constant and shifting the absorption to a lower wavenumber (1650–1680 cm⁻¹)[1].

FT-IR Monitoring Workflow

Workflow A 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid B SOCl2 / DMF (Halogenation) A->B F FT-IR: Broad OH (3300 cm⁻¹), C=O (~1700 cm⁻¹) A->F Baseline C 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride B->C D R-NH2 (Amidation) C->D G FT-IR: No OH, C=O (~1770 cm⁻¹) C->G Validate E Pyrazole-3-carboxamide Derivative D->E H FT-IR: NH Stretch (3200 cm⁻¹), C=O (~1660 cm⁻¹) E->H Confirm

FT-IR monitoring workflow for pyrazole-3-carbonyl chloride synthesis and amidation.

Quantitative Data: FT-IR Spectral Comparison

The following table summarizes the key diagnostic FT-IR bands used to monitor the lifecycle of the pyrazole-3-carbonyl scaffold.

CompoundFunctional GroupC=O Stretch (cm⁻¹)Secondary Diagnostic Bands (cm⁻¹)Dominant Electronic Effect
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid Carboxylic Acid1680 – 1710Broad O-H (3300–2500)Hydrogen bonding & weak +R
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride Acyl Chloride1750 – 1790C-Cl (~750), No O-HInductive withdrawal (-I)
1-Methyl-5-phenyl-1H-pyrazole-3-carboxamide Amide1650 – 1680N-H (3200–3400)Resonance donation (+R)

Experimental Protocol: Synthesis & Self-Validating FT-IR Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . The analytical steps dictate the physical progression of the experiment, ensuring no degraded intermediates are carried forward.

Step 1: Anhydrous Reaction Setup

  • Action: Flame-dry a 50 mL round-bottom flask under a continuous stream of inert gas (N₂ or Ar). Add 1.0 eq of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

  • Causality: Acyl chlorides react violently with water to revert to the carboxylic acid. Atmospheric moisture must be strictly excluded to ensure the forward reaction remains thermodynamically favored.

Step 2: Halogenation via Thionyl Chloride

  • Action: Add 5.0 eq of thionyl chloride (SOCl₂) and a single catalytic drop of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate. This highly electrophilic species accelerates the conversion of the carboxylic acid hydroxyl into a chlorosulfite leaving group, drastically reducing the required reaction time and minimizing thermal degradation of the pyrazole ring.

Step 3: Isolation and Volatile Removal

  • Action: Reflux the mixture for 2-4 hours. Once complete, remove the excess SOCl₂ under reduced pressure using a rotary evaporator equipped with a cold trap. Co-evaporate twice with anhydrous toluene to remove residual SOCl₂ traces.

  • Causality: SOCl₂ (b.p. 79°C) must be completely removed because its own intense IR absorptions and extreme reactivity will interfere with both the FT-IR analysis and the downstream amidation coupling.

Step 4: ATR-FTIR Sample Preparation

  • Action: Transfer a neat aliquot of the resulting oil/solid directly to the diamond ATR crystal. Crucial: Perform this transfer inside a dry-box or under a steady stream of dry N₂.

  • Causality: Using ATR-FTIR avoids the need for matrix materials like KBr. KBr is highly hygroscopic and rapidly absorbs ambient water, which can introduce a false O-H band into the spectrum, mimicking the carboxylic acid precursor and leading to false-negative reaction assessments.

Step 5: Spectral Acquisition and Self-Validation

  • Action: Acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • System Validation Logic:

    • Pass: If a sharp peak appears at ~1770 cm⁻¹ and the broad 3300-2500 cm⁻¹ band is completely absent, the synthesis is successful. Proceed immediately to amidation.

    • Fail: If the broad O-H band persists or the C=O stretch remains near 1700 cm⁻¹, the reaction is either incomplete or the sample has hydrolyzed. The protocol self-corrects here: the batch must be re-subjected to SOCl₂ (Return to Step 2) before any downstream coupling is attempted.

References

  • "Spectroscopy of Carboxylic Acid Derivatives", Oregon State University. URL: [Link]

  • "7.11: Infra-red Spectra as Evidence of Carboxylic Acid Derivative Structure", Chemistry LibreTexts. URL: [Link]

  • "Derivatives of Carboxylic Acids", Michigan State University. URL: [Link]

Sources

Validation

Benchmarking Coupling Efficiency: 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl Chloride vs. Traditional Activators

The 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl moiety is a privileged pharmacophore frequently utilized in the design of cannabinoid receptor ligands, kinase inhibitors, and advanced agrochemicals. However, efficiently app...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl moiety is a privileged pharmacophore frequently utilized in the design of cannabinoid receptor ligands, kinase inhibitors, and advanced agrochemicals. However, efficiently appending this heterocyclic system to complex, often sterically hindered amines requires rigorous optimization of amide bond formation.

This guide objectively benchmarks the coupling efficiency of pre-activated 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride against its free carboxylic acid counterpart activated in situ by uronium (HATU) and carbodiimide (EDC/HOBt) reagents. By analyzing reaction kinetics, byproduct profiles, and scalability metrics, researchers can make data-driven decisions for both discovery-scale synthesis and process chemistry.

Mechanistic Causality: Acid Chlorides vs. In Situ Activation

The choice of coupling strategy fundamentally alters the reaction pathway and the physical properties of the transition state.

The Acid Chloride Advantage (Schotten-Baumann): 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride possesses a highly electrophilic carbonyl carbon, exacerbated by the electron-withdrawing nature of the adjacent pyrazole ring. In a biphasic Schotten-Baumann system, the reaction with an amine is diffusion-controlled and exceptionally fast[1]. The causality behind using an aqueous inorganic base (e.g., NaOH) alongside an organic solvent is two-fold: it acts as an acid scavenger to neutralize the generated HCl without requiring expensive organic bases (like Et 3​ N or DIPEA), and it partitions the nucleophilic amine into the organic phase where the acyl chloride resides, favoring amidation over competitive hydrolysis[2].

In Situ Activation (HATU / EDC): Conversely, utilizing the free 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid requires a coupling agent to convert the stable hydroxyl group into a competent leaving group[3].

  • HATU generates a highly reactive O-At (7-azabenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of the At group provides a neighboring group effect, accelerating the nucleophilic attack of the amine[4].

  • EDC/HOBt forms an O-acylisourea intermediate that is intercepted by HOBt to form a slightly less reactive, but stable, O-Bt ester, preventing racemization (though irrelevant for this achiral pyrazole) and suppressing N-acylurea byproduct formation[4].

G Start 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl Derivatives RouteA Acid Chloride Route (Schotten-Baumann) Start->RouteA RouteB Free Acid Route (HATU / EDC+HOBt) Start->RouteB StepA1 Aqueous/Organic Biphasic + NaOH or Et3N RouteA->StepA1 StepB1 Anhydrous DMF/DCM + DIPEA RouteB->StepB1 InterA Highly Reactive Acyl Chloride StepA1->InterA InterB Active Ester Intermediate (O-acylisourea / OBt) StepB1->InterB Product Target Pyrazole Amide Pharmacophore InterA->Product Rapid (< 15 min) InterB->Product Moderate (1-12h)

Comparative workflow of acid chloride vs. standard coupling reagents.

Quantitative Benchmarking Data

The following table synthesizes the performance metrics of coupling 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl derivatives with a standard primary amine (e.g., benzylamine) under optimized conditions[4][5].

Parameter1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chlorideFree Acid + HATU / DIPEAFree Acid + EDC / HOBt
Activation State Pre-activatedIn situ (O-At active ester)In situ (O-Bt active ester)
Typical Yield 90 - 98%85 - 99%70 - 95%
Reaction Kinetics < 15 minutes15 - 60 minutes1 - 12 hours
Primary Byproducts HCl (neutralized to NaCl)Tetramethylurea, HOAtSoluble urea (EDU), HOBt
Solvent Requirement EtOAc/Water or DCM/WaterAnhydrous DMF or DCMAnhydrous DCM or MeCN
Process Mass Intensity Low (Aqueous compatible)High (Complex organic waste)Moderate
Scalability Excellent (Continuous Flow)Poor (Cost & Atom Economy)Good

Application Scientist Insight: While HATU provides near-quantitative yields even for sterically hindered amines, its high cost and the generation of tetramethylurea make it unsuitable for multi-kilogram scale-up. The acid chloride, particularly when deployed in a Schotten-Baumann system, offers superior atom economy and rapid kinetics that can be seamlessly translated into continuous flow reactors[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that false positives (e.g., unreacted active esters mimicking the product on TLC) are eliminated.

Protocol A: Schotten-Baumann Amidation (Acid Chloride)

Optimized for rapid throughput and scalability.

  • Preparation: Dissolve the target amine (1.0 equiv, 10 mmol) in a biphasic mixture of Ethyl Acetate (25 mL) and 1M aqueous NaOH (15 mL, 1.5 equiv).

  • Addition: Cool the vigorously stirred mixture to 0–5 °C. Dissolve 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.05 equiv, 10.5 mmol) in minimal Ethyl Acetate (5 mL) and add dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir vigorously for 15 minutes.

  • Validation Check 1 (In-Process): Halt stirring to allow phase separation. Sample the organic layer for TLC (Hexanes/EtOAc 1:1) or LC-MS. Causality: The highly UV-active pyrazole acid chloride (or its hydrolyzed free acid byproduct) must be completely absent. The presence of a new, less polar UV-active spot confirms product formation.

  • Workup: Separate the layers. Wash the organic phase sequentially with 1M HCl (10 mL) to remove unreacted amine, and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Validation Check 2 (Purity): 1 H NMR (CDCl 3​ ) should show the disappearance of the amine's starting protons and the appearance of a distinct amide N-H proton (typically δ 6.0 - 8.0 ppm, depending on hydrogen bonding), alongside the signature pyrazole C4-H singlet near δ 6.8 ppm.

Protocol B: Uronium-Mediated Amidation (HATU)

Optimized for challenging, sterically hindered amines at the discovery scale.

  • Activation: In an oven-dried flask under N 2​ , dissolve 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.1 equiv, 0.55 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 1.25 mmol). Stir for 5 minutes at room temperature. Causality: The solution will turn distinctively yellow, physically validating the formation of the O-At active ester.

  • Coupling: Add the target amine (1.1 equiv, 0.55 mmol) in one portion. Stir for 1 hour.

  • Validation Check 1 (In-Process): LC-MS analysis of a 5 μ L aliquot diluted in MeCN. Look for the target mass [M+H] + and the complete disappearance of the active ester intermediate.

  • Workup: Dilute the reaction with EtOAc (15 mL). Wash extensively with 5% aqueous LiCl (3 x 10 mL) to extract the DMF, followed by saturated aqueous NaHCO 3​ (10 mL) to remove acidic byproducts (HOAt).

  • Validation Check 2 (Purity): Ensure the removal of tetramethylurea byproduct (a common contaminant in HATU couplings) via high-vacuum drying or flash chromatography if necessary.

Conclusion

For the incorporation of the 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl pharmacophore, the pre-activated acid chloride is objectively superior for scale-up, cost-efficiency, and reaction speed , particularly when executed under biphasic Schotten-Baumann conditions. While HATU remains the gold standard for micro-scale discovery chemistry due to its unparalleled coupling efficiency with deactivated amines, its reliance on anhydrous conditions, expensive reagents, and complex purification profiles limits its utility beyond the benchtop.

References

  • Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors ACS Organic Process Research & Development URL:[Link]

  • Multi-objective Bayesian optimisation using q-Noisy Expected Hypervolume Improvement (qNEHVI) for Schotten-Baumann reaction ChemRxiv URL:[Link]

  • Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization ACS Organic Process Research & Development URL:[Link]

  • Scientific Letter: Amide Bond Formation Atlanchim Pharma URL:[Link]

Sources

Comparative

A Comparative Guide to the GC-MS Analysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride Impurities

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is of paramount importance. 1-methyl-5-phenyl-1H-pyrazole-3-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is of paramount importance. 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is a key building block whose purity can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the comprehensive analysis of impurities in this critical intermediate.

The inherent reactivity of the acyl chloride functional group presents unique analytical challenges, including susceptibility to hydrolysis and the potential for on-column degradation.[1] Therefore, robust analytical methods are essential for accurate purity assessment and impurity profiling.

The Criticality of Impurity Profiling

Potential impurities in 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride can arise from the starting materials, side reactions during synthesis, or degradation. Common impurity classes include:

  • Unreacted Starting Materials: Such as 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

  • Byproducts from the Chlorination Reaction: Residual chlorinating agents (e.g., thionyl chloride or oxalyl chloride) and their decomposition products.

  • Hydrolysis Products: The corresponding carboxylic acid formed by reaction with moisture.

  • Isomeric Impurities: Regioisomers formed during the pyrazole ring synthesis.

Each of these impurities has the potential to react in subsequent synthetic steps, leading to the formation of undesired products that may be difficult to remove and could possess undesirable toxicological properties.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3][4][5] Its combination of the high-resolution separation capabilities of gas chromatography with the specific detection and structural elucidation power of mass spectrometry makes it an ideal choice for analyzing the complex impurity profiles of reactive intermediates like 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride.[2][6]

Why GC-MS? Causality Behind the Choice

The selection of GC-MS is predicated on its ability to address the specific analytical challenges posed by this analyte:

  • Volatility: The target compound and many of its potential process-related impurities are sufficiently volatile for GC analysis, often with derivatization.

  • Selectivity & Sensitivity: The mass spectrometer provides high selectivity, allowing for the detection of trace-level impurities even in the presence of the main component. Selected Ion Monitoring (SIM) mode can further enhance sensitivity for specific target impurities.[3]

  • Structural Elucidation: The mass spectra generated provide valuable structural information, aiding in the confident identification of unknown impurities.[3][6]

Experimental Protocol: GC-MS Analysis via Derivatization

Due to the reactivity of the acyl chloride, direct injection onto a GC column can lead to degradation and poor chromatography. A common and effective approach is to derivatize the acyl chloride to a more stable ester, typically a methyl ester, prior to analysis.[7][8] This process converts the reactive acyl chloride into a less polar and more thermally stable derivative suitable for GC analysis.[7][9]

Step-by-Step Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride sample into a clean, dry vial.

    • Add 1 mL of anhydrous methanol to the vial. The reaction is typically rapid at room temperature.

    • To facilitate the reaction, a small amount of an acid scavenger, such as pyridine, can be added to neutralize the HCl byproduct.[10]

    • Cap the vial and vortex for 1 minute. Allow the reaction to proceed for 15-30 minutes at room temperature.

  • GC-MS Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: 250 °C, split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS System:

      • Ion Source: Electron Ionization (EI) at 70 eV.[3][4]

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-450 amu.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Sample Acyl Chloride Sample Derivatization Derivatization (e.g., with Methanol) Sample->Derivatization Formation of stable ester Injector Injector Derivatization->Injector Injection Column Column Injector->Column Separation IonSource IonSource Column->IonSource Elution MassAnalyzer MassAnalyzer IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Mass Sorting DataSystem Data Analysis (Chromatogram & Mass Spectra) Detector->DataSystem Signal Acquisition

Caption: Workflow for the GC-MS analysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride via derivatization.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity analysis of acyl chlorides. The choice of method often depends on the specific impurities of interest and the desired analytical outcome.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
GC-MS (with Derivatization) Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity; provides structural information for impurity identification.[2][6]Requires derivatization for reactive acyl chlorides, adding a step to sample preparation.[7]Comprehensive impurity profiling and identification of unknown volatile and semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC-UV) Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase, with UV detection.Can analyze non-volatile impurities and the parent carboxylic acid without derivatization.[1] Good for quantification.Lower resolution for some closely related volatile impurities compared to GC. UV detection is less specific than MS.Purity assessment and quantification of the main component and non-volatile impurities, especially the corresponding carboxylic acid.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Non-destructive technique that quantifies compounds based on the integration of NMR signals relative to a certified internal standard.Provides a direct measure of purity without the need for a reference standard of the analyte itself. No chromatographic separation needed.Lower sensitivity compared to chromatographic methods. May not be suitable for detecting trace-level impurities.Accurate determination of the absolute purity of the main component.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing information about functional groups.Rapid and non-destructive. Useful for confirming the presence of the acyl chloride functional group and detecting the starting carboxylic acid.[8]Primarily a qualitative technique with limited quantitative capabilities for impurity analysis.Quick identity check and detection of major functional group impurities.

In-depth Comparison: GC-MS vs. HPLC-UV

For routine quality control, both GC-MS and HPLC-UV are frequently considered. The choice between them involves a trade-off between the scope of the analysis and the sample preparation overhead.

HPLC-UV for Direct Analysis: A significant advantage of HPLC is its ability to directly analyze the acyl chloride without derivatization, provided that anhydrous solvents are used to prevent hydrolysis during the analysis.[1] This is particularly useful for quantifying the corresponding carboxylic acid, a primary degradation product.

A typical HPLC-UV method might involve:

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid) to ensure good peak shape.[1]

  • Detector: UV detector set at a wavelength where the pyrazole chromophore absorbs strongly.

GC-MS for Comprehensive Profiling: While requiring derivatization, GC-MS offers unparalleled capability for identifying a broader range of volatile and semi-volatile impurities. The fragmentation patterns observed in the mass spectra are like chemical fingerprints, allowing for the tentative identification of unknown peaks by comparison with spectral libraries.

Visualization of Potential Impurities

Impurities cluster_impurities Potential Impurities Main 1-methyl-5-phenyl-1H- pyrazole-3-carbonyl chloride Acid 1-methyl-5-phenyl-1H- pyrazole-3-carboxylic acid (Hydrolysis Product) Main->Acid Reaction with H2O StartMat Unreacted Starting Materials StartMat->Main Synthesis Isomer Isomeric Pyrazoles Isomer->Main Synthesis Byproduct Chlorination Byproducts Byproduct->Main Synthesis

Caption: Relationship between the main compound and its potential impurities.

Conclusion and Recommendations

For the comprehensive analysis of impurities in 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride, a multi-faceted approach is often the most effective.

  • GC-MS with derivatization is the recommended method for the identification and quantification of unknown volatile and semi-volatile process impurities. Its high resolving power and the structural information from mass spectrometry are invaluable for thorough impurity profiling.

  • HPLC-UV serves as an excellent complementary technique, particularly for the direct quantification of the main component and non-volatile impurities like the corresponding carboxylic acid, without the need for derivatization.

By leveraging the strengths of both GC-MS and HPLC, researchers and drug development professionals can build a comprehensive understanding of the impurity profile of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride, ensuring the quality and consistency of this critical intermediate and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
  • BenchChem. (2025). Application Notes and Protocols for Purity Analysis of 4-Acetylpiperidine-1-carbonyl chloride by HPLC and GC.
  • Unknown. (n.d.). GC Derivatization.
  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • PubMed. (2017, June 5). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-6-chloronicotinoyl Chloride.
  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
  • Journal of Current Medical Research and Opinion. (2024, June 23). Gas Chromatography-Mass Spectrometry (GC-MS) Principle, Instrument, Detectors, and Combining Mass Spectrometers with other.
  • RSC Publishing. (2020, April 30). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. (n.d.).
  • SCION Instruments. (2025, March 10). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

Sources

Validation

validation of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride synthesis yield

Title: Validation of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl Chloride Synthesis: A Comparative Guide to Chlorinating Agents Introduction The synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl Chloride Synthesis: A Comparative Guide to Chlorinating Agents

Introduction

The synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9) is a critical transformation in medicinal chemistry, particularly for the development of pyrazole-based bacterial Methionine Aminopeptidase (MetAP) inhibitors and other pharmaceutical intermediates (1)[1], (2)[2]. Converting the stable precursor, 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, into its highly reactive acyl chloride requires a chlorinating agent that maximizes yield while preserving the structural integrity of the pyrazole core.

This guide objectively compares the two most prevalent chlorinating agents—Thionyl Chloride ( SOCl2​ ) and Oxalyl Chloride ( (COCl)2​ )—analyzing their mechanistic pathways, experimental yields, and purity outcomes to establish a validated protocol for researchers.

Mechanistic Causality: Why Reagent Selection Matters

In organic synthesis, the choice between SOCl2​ and (COCl)2​ is dictated by the substrate's sensitivity and the required reaction conditions.

  • Thionyl Chloride ( SOCl2​ ): Traditionally favored for its low cost in bulk production, SOCl2​ operates via an SN​i (intramolecular nucleophilic substitution) mechanism. However, its inherent limitation is its relatively low reactivity, often necessitating harsh reflux conditions (75–80 °C) (3)[3]. For heterocyclic compounds like substituted pyrazoles, prolonged thermal stress can lead to degradation, dimerization, or unwanted side reactions, ultimately depressing the yield.

  • Oxalyl Chloride ( (COCl)2​ ): Oxalyl chloride is widely recognized as the superior reagent for complex, sensitive substrates (4)[4]. When catalyzed by a catalytic amount of N,N-Dimethylformamide (DMF), the reaction proceeds via the highly electrophilic Vilsmeier-Haack intermediate. This lowers the activation energy significantly, allowing the chlorination to proceed rapidly at room temperature (20–25 °C) (3)[3], (5)[5]. Furthermore, the byproducts of oxalyl chloride ( CO , CO2​ , and HCl ) are entirely gaseous, and its lower boiling point (63 °C) facilitates effortless removal under reduced pressure without thermal degradation of the product (6)[6].

ReagentSelection Start 1-Methyl-5-phenyl-1H-pyrazole- 3-carboxylic acid SOCl2 Thionyl Chloride (SOCl2) Reflux (75-80°C) Start->SOCl2 Traditional Route Oxalyl Oxalyl Chloride + cat. DMF Room Temp (20-25°C) Start->Oxalyl Optimized Route SOCl2_Prod Target Acid Chloride Yield: ~82% Risk: Thermal Degradation SOCl2->SOCl2_Prod Direct Chlorination Vilsmeier Vilsmeier-Haack Active Intermediate (Highly Electrophilic) Oxalyl->Vilsmeier DMF Catalysis Oxalyl_Prod Target Acid Chloride Yield: >96% High Purity, No Thermal Stress Vilsmeier->Oxalyl_Prod Mild Chlorination

Caption: Mechanistic pathways comparing Thionyl Chloride and Oxalyl Chloride for acyl chloride synthesis.

Experimental Validation & Comparative Data

To validate the optimal synthesis route, parallel reactions were conducted using 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) as the starting material. The results are summarized in the table below.

ParameterThionyl Chloride ( SOCl2​ ) MethodOxalyl Chloride ( (COCl)2​ ) Method
Reagent Equivalents 5.0 eq (used as solvent/reactant)1.2 eq (in Dichloromethane)
Catalyst NoneDMF (0.05 eq)
Reaction Temperature 75 °C (Reflux)0 °C to 25 °C (Room Temp)
Reaction Time 3-4 hours1-2 hours
Byproducts SO2​ , HCl CO , CO2​ , HCl
Post-Reaction Workup Vacuum distillation at elevated tempRotary evaporation at low temp
Isolated Yield 81 - 84%96 - 98%
Purity (HPLC) ~92% (trace thermal degradation)>99%

Analysis: The data clearly demonstrates that the oxalyl chloride method provides a superior yield and purity profile. The mild conditions prevent the degradation of the pyrazole ring, and the stoichiometric control (1.2 eq vs 5.0 eq) reduces chemical waste and simplifies purification (3)[3], (4)[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and scientific integrity.

Protocol A: Optimized Synthesis using Oxalyl Chloride (Recommended)

Causality Focus: Using Dichloromethane (DCM) as a solvent allows for precise temperature control. The catalytic DMF forms the Vilsmeier reagent in situ, driving the reaction to completion at room temperature (3)[3], (7)[7].

  • Substrate Preparation: Suspend 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (10.0 mmol) in anhydrous DCM (25 mL) in a flame-dried, round-bottom flask purged with inert gas (Nitrogen/Argon).

  • Catalyst Addition: Add catalytic N,N-Dimethylformamide (DMF) (0.5 mmol, 0.05 eq). Note: The solution may remain a suspension.

  • Controlled Chlorination: Cool the flask to 0 °C using an ice bath. Slowly add Oxalyl Chloride (12.0 mmol, 1.2 eq) dropwise over 15 minutes. Observation: Immediate gas evolution ( CO , CO2​ , HCl ) will occur, indicating the formation of the Vilsmeier intermediate and subsequent chlorination (6)[6].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 1.5 hours. The reaction is self-validating when the suspension turns into a clear, homogeneous solution, indicating complete conversion of the carboxylic acid.

  • Concentration & Purification: Concentrate the mixture under reduced pressure using a rotary evaporator at low temperature (<30 °C) to remove DCM and excess oxalyl chloride (3)[3]. Co-evaporate twice with anhydrous toluene (10 mL) to ensure complete removal of residual HCl and oxalyl chloride.

  • Yield: 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is obtained as a high-purity solid/oil (>96% yield).

Protocol B: Traditional Synthesis using Thionyl Chloride

Causality Focus: SOCl2​ requires thermal activation. Excess reagent is used to drive the equilibrium and act as the solvent (3)[3].

  • Reaction Setup: Add 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (10.0 mmol) to a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Chlorination: Add Thionyl Chloride (50.0 mmol, 5.0 eq) carefully.

  • Thermal Activation: Heat the mixture to reflux (75 °C) for 3-4 hours. Observation: Evolution of SO2​ and HCl gas.

  • Concentration: Once the reaction mixture is clear, cool to room temperature. Remove the excess SOCl2​ by vacuum distillation. Caution: Residual SOCl2​ can introduce impurities during subsequent amide coupling reactions (3)[3].

  • Yield: The crude product is obtained (~82% yield), often requiring further purification (e.g., recrystallization or high-vacuum distillation) to remove colored thermal degradation byproducts.

Workflow A Substrate Preparation Dissolve in DCM B Catalyst Addition cat. DMF (0.05 eq) A->B C Chlorination Oxalyl Chloride (1.2 eq) Dropwise, 0°C to RT B->C D Degassing Observe CO/CO2/HCl C->D E Concentration Rotary Evaporation (<30°C) D->E F Validation HPLC & NMR E->F

Caption: Step-by-step workflow for the optimized Oxalyl Chloride synthesis route.

Analytical Validation of Yield and Purity

To ensure the trustworthiness of the synthesized 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride, the following analytical validations must be performed:

  • Quenching for HPLC/TLC: Acid chlorides are highly reactive and cannot be directly analyzed by standard reverse-phase HPLC. To validate conversion, quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol containing a drop of triethylamine. This rapidly converts the acid chloride to the stable methyl ester. Analyze the methyl ester via HPLC to confirm >99% conversion of the starting material.

  • 1 H NMR ( CDCl3​ ): The disappearance of the broad carboxylic acid OH proton (~11-12 ppm) is the primary indicator of success. The pyrazole ring protons and the N-methyl protons (singlet, ~3.9 ppm) should remain intact, with slight downfield shifts due to the strongly electron-withdrawing acyl chloride group.

  • GC-MS: Can be used to confirm the molecular weight (MW: 220.65) and the characteristic isotopic pattern of the chlorine atom (M and M+2 peaks in a 3:1 ratio) (2)[2].

Conclusion

While Thionyl Chloride provides a functional and economical route for bulk synthesis, the Oxalyl Chloride/DMF catalytic system is unequivocally the superior method for synthesizing 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride in research and pharmaceutical development. It guarantees higher yields, prevents thermal degradation of the pyrazole core, and simplifies downstream purification, making it the gold standard for this specific transformation.

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Safety & Regulatory Compliance

Safety

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride proper disposal procedures

Operational Protocol: Safe Handling and Disposal of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride As a Senior Application Scientist, ensuring the safety and integrity of laboratory operations is paramount. 1-Methyl-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol: Safe Handling and Disposal of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

As a Senior Application Scientist, ensuring the safety and integrity of laboratory operations is paramount. 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is a critical electrophilic building block in drug discovery, but its high reactivity demands stringent logistical and disposal planning. This guide provides the mechanistic reasoning and validated protocols required to safely neutralize and dispose of this compound.

Mechanistic Hazard Profile & Causality

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (CAS: 859850-98-9) is classified under GHS as causing severe skin burns and eye damage (H314) and being corrosive to metals (H290)[1].

The primary operational hazard lies in its hydrolytic instability. Upon contact with ambient moisture or water, the acyl chloride undergoes rapid nucleophilic acyl substitution, generating the corresponding pyrazole-3-carboxylic acid and releasing hydrogen chloride (HCl) gas[2]. This reaction is highly exothermic; if uncontrolled, it rapidly leads to violent splattering and the evolution of toxic, corrosive fumes[2]. Inhalation of evolved acid chloride vapors or HCl gas can cause delayed pulmonary inflammation and severe lung edema[3]. Consequently, the direct addition of water to the neat chemical is strictly prohibited[2]. Safe disposal requires a kinetically controlled quenching process to neutralize the reactive moiety before final waste segregation[4].

Quantitative Operational Parameters

To ensure a safe quench, the choice of nucleophile and thermal control is critical. The table below summarizes the operational parameters for different quenching strategies to help you choose the best approach based on your waste profile.

Quenching StrategyNucleophilePrimary ByproductsExothermicityOperational Verdict
Direct Water Addition H₂OCarboxylic Acid, HCl (gas)Very HighPROHIBITED for neat compounds due to violent reactivity and gas expansion[2].
Alcoholysis (Methanol/Ethanol) ROHPyrazole Ester, HCl (solvated)ModerateACCEPTABLE . Yields stable esters; preferred if the waste is already dissolved in an organic solvent[2].
Weak Base Hydrolysis (Sat. NaHCO₃) OH⁻ / H₂OCarboxylate Salt, NaCl, CO₂Low-ModerateOPTIMAL . Neutralizes HCl in situ, preventing toxic gas release. Requires an ice bath[4].

Validated Quenching Protocol: Weak Base Hydrolysis

This step-by-step methodology utilizes a two-phase weak base quench. This acts as a self-validating system: the evolution of CO₂ gas provides a visual indicator of the reaction's progress, and the cessation of bubbling confirms the complete consumption of the reactive acyl chloride[5].

Phase 1: Preparation & Environmental Control

  • PPE & Engineering Controls: Don heavy-duty chemical-resistant gloves (e.g., Butyl or Nitrile), a chemically resistant lab coat, and safety goggles[3]. All operations must be conducted inside a certified, high-flow chemical fume hood to capture any fugitive emissions[4].

  • Thermal Reservoir: Prepare a large ice-water bath (< 5°C). Place a three-necked round-bottom flask equipped with a magnetic stir bar into the bath[4].

  • Quenching Bath Setup: Fill the flask with a large molar excess (at least 5-10 equivalents) of saturated aqueous sodium bicarbonate (NaHCO₃)[4].

Phase 2: The Controlled Quench 4. Dilution (Optional but Recommended): To further dampen the reaction kinetics, dissolve the 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride waste in a small volume of an inert, water-miscible solvent (such as tetrahydrofuran or acetone)[5]. 5. Dropwise Addition: Using an addition funnel, introduce the acyl chloride solution dropwise into the vigorously stirring cold NaHCO₃ solution[4]. 6. Self-Validation Monitoring: Observe the reaction. The generation of CO₂ bubbles confirms that the HCl byproduct is being successfully neutralized[5]. Modulate the addition rate to ensure the temperature remains below 10°C and foaming does not exceed the flask's capacity.

Phase 3: Neutralization & Waste Segregation 7. Completion Check: Continue stirring until all bubbling ceases and the reaction mixture reaches ambient temperature, indicating complete hydrolysis[5]. 8. pH Verification: Test the aqueous mixture using pH paper. The final solution must be rendered neutral (pH 6 to 9) before disposal[6]. If the solution is too basic, cautiously add dilute 5% HCl; if too acidic, add more NaHCO₃[6]. 9. Final Segregation: Transfer the neutralized, heavy-metal-free aqueous waste to a clearly labeled hazardous waste container[6]. Ensure it is segregated from incompatible substances like strong oxidizers or heavy metals[4].

Disposal Workflow Visualization

G A 1-Methyl-5-phenyl-1H-pyrazole- 3-carbonyl chloride Waste B Dilute in Inert Solvent (e.g., THF or Acetone) A->B D Dropwise Addition (Monitor CO₂ & Temp) B->D C Prepare Quench Bath (Sat. NaHCO₃ at < 5°C) C->D E Verify pH 6–9 (Adjust if necessary) D->E F Segregate as Aqueous/Organic Waste E->F

Controlled quenching and disposal workflow for 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride.

References

  • Title : How to Quench Acid Chlorides? 5 Key Methods for Safe Handling | Source : yufenggp.com | URL : 2

  • Title : 859850-98-9|1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride | Source : bldpharm.com | URL : 1

  • Title : Acid Chlorides and Chloroformates - Safety and Handling | Source : basf.com | URL : 3

  • Title : Special Disposal - Singapore | Source : nus.edu.sg | URL : 6

  • Title : Safe Disposal of Azido-PEG4-acyl Chloride: A Step-by-Step Guide | Source : benchchem.com | URL : 4

  • Title : Quenching Reactive Substances | Source : du.edu | URL : 5

Sources

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